molecular formula C4H8N2 B116786 3-(Methylamino)propanenitrile CAS No. 693-05-0

3-(Methylamino)propanenitrile

Cat. No.: B116786
CAS No.: 693-05-0
M. Wt: 84.12 g/mol
InChI Key: UNIJBMUBHBAUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)propanenitrile is a valuable chemical building block in research, featuring both a nucleophilic secondary amine and a reactive nitrile group. This bifunctionality makes it a versatile precursor in organic and coordination chemistry. Its primary research application is as a ligand precursor in the synthesis of metal dithiocarbamate complexes . These complexes are investigated for a wide range of applications, including their use as biologically active compounds, catalysts in organic and inorganic synthesis, and as precursors for the formation of nanoparticles and quantum dots . The compound serves as a key intermediate in the development of novel molecular architectures with tunable physical and chemical properties, particularly when the amine group is functionalized with other moieties like pyridyl groups to create ligands with enhanced coordination potential . The reactivity of this compound is characterized by the amine group's participation in condensation and complex formation reactions, while the nitrile group can undergo further transformations or remain as a terminal functionality in the final molecule . This reagent is for research purposes only and is strictly not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-6-4-2-3-5/h6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIJBMUBHBAUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061004
Record name Propanenitrile, 3-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanenitrile, 3-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

693-05-0
Record name 3-(Methylamino)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylamino)propionitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanenitrile, 3-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylaminopropionitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methylamino)propanenitrile (CAS No. 693-05-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Methylamino)propanenitrile (MAPN), a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. By delving into its fundamental properties, synthesis, reactivity, and applications, this document serves as a critical resource for professionals leveraging MAPN in their research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound, with the CAS registry number 693-05-0, is a clear, yellow liquid characterized by the presence of both a secondary amine and a nitrile functional group.[1] This unique combination imparts a dual reactivity profile, making it a valuable building block in the synthesis of a wide array of more complex molecules. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the construction of novel bioactive compounds.[2]

Historically, research on related aminopropionitriles was associated with toxicological studies. However, the contemporary focus has decisively shifted towards exploiting the synthetic utility of MAPN. A notable example is its role in the stereoselective synthesis of key intermediates for advanced antibiotics, highlighting its contribution to addressing critical needs in medicine.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of MAPN is fundamental to its effective handling, application in synthesis, and process optimization.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₄H₈N₂[1][4][5]
Molecular Weight 84.12 g/mol [1][4][5][6]
CAS Number 693-05-0[1][4][5][6]
Appearance Clear yellow liquid[1]
Boiling Point 180.7 ± 23.0 °C at 760 mmHg[4]
Melting Point -21 °C[1][4]
Density ~0.9 g/cm³[4][6]
Refractive Index n20/D 1.432[6][7]
Flash Point 63.1 ± 22.6 °C[4]
Solubility Very soluble in water. Soluble in Chloroform, Methanol.[1][7]
Spectroscopic Characterization

The structural identity of MAPN is unequivocally confirmed through various spectroscopic techniques. The infrared (IR) spectrum is particularly informative, with characteristic absorption bands that confirm the presence of its key functional groups. An analysis of the closely related 3-(dimethylamino)propionitrile shows a strong band around 2250 cm⁻¹ for the nitrile group and C-H stretching bands below 3000 cm⁻¹.[2] For MAPN, the N-H stretching and bending vibrations of the secondary amine would also be present.[2] Further structural elucidation is achieved through ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Michael addition of methylamine to acrylonitrile.[2][4] This reaction is a classic example of conjugate addition and is favored for its high atom economy and efficiency.

General Synthesis Workflow

The synthesis involves the direct reaction of methylamine with acrylonitrile, often in the presence of a catalyst or simply by controlling the reaction temperature and pressure to optimize the yield and minimize side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Acrylonitrile Acrylonitrile ReactionVessel Michael Addition Acrylonitrile->ReactionVessel Methylamine Methylamine Methylamine->ReactionVessel MAPN This compound ReactionVessel->MAPN Purification

Caption: General synthesis workflow for this compound.

Step-by-Step Laboratory Scale Synthesis Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reactant Charging: Charge the flask with an aqueous solution of methylamine.

  • Controlled Addition: Cool the flask in an ice bath and add acrylonitrile dropwise from the dropping funnel while maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Workup and Purification: The reaction mixture is then subjected to a purification process, typically involving distillation under reduced pressure, to isolate the pure this compound.

Note: The optimization of reaction parameters such as temperature, pressure, and the choice of catalyst can significantly enhance the efficiency of this synthesis.[2]

Reactivity and Key Applications in Drug Development

The synthetic versatility of MAPN stems from the distinct reactivity of its methylamino and nitrile moieties. The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of coordination complexes.[2] The nitrile group is electrophilic and can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[2]

Role as a Versatile Intermediate in Pharmaceutical Synthesis

MAPN is a crucial precursor in the synthesis of a diverse array of pharmaceutical compounds.[2] Its integration into synthetic pathways allows for the construction of complex molecular architectures necessary for biological activity.

  • Fluoroquinolone Antibiotics: MAPN is a key intermediate in the multi-step, stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a critical component of the fluoroquinolone antibiotic PF-00951966.[2][3] This complex synthesis underscores the importance of the MAPN scaffold in constructing medicinally relevant compounds.[2]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Derivatives of MAPN have been identified as promising scaffolds for the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a key target in the discovery of drugs for diseases such as Alzheimer's.[2] For instance, 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile has demonstrated significant inhibitory potency against GSK-3β.[2]

Applications cluster_pharma Pharmaceutical Applications cluster_agro Agrochemical Applications MAPN This compound Antibiotics Fluoroquinolone Antibiotics (e.g., PF-00951966 intermediate) MAPN->Antibiotics Key Intermediate GSK3B GSK-3β Inhibitors (e.g., for Alzheimer's research) MAPN->GSK3B Scaffold Agrochemicals Agrochemical Intermediates MAPN->Agrochemicals Precursor

Caption: Key application areas of this compound.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound.

Hazard Identification and GHS Classification

MAPN is classified as a hazardous substance with the following GHS classifications:

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[5][6]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[5][6]

  • Skin Irritation (Category 2): Causes skin irritation.[5][6]

  • Eye Irritation (Category 2): Causes serious eye irritation.[5][6]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[5][6][9]

Recommended Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles and a face shield.[11]

    • Hand Protection: Use impervious gloves (e.g., nitrile rubber).[12]

    • Skin and Body Protection: Wear protective clothing to prevent skin contact.[11]

    • Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an appropriate filter.[1][11]

Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from heat and sources of ignition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and anhydrides.[1]

  • Hazardous Decomposition Products: Decomposition can produce nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Conclusion

This compound is a compound of considerable synthetic value, particularly in the realm of drug discovery and development. Its bifunctional nature provides a versatile platform for the synthesis of complex and biologically active molecules. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible utilization in research and industrial applications.

References

3-(Methylamino)propanenitrile molecular formula C4H8N2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Methylamino)propanenitrile (C4H8N2): Synthesis, Reactivity, and Applications in Modern Drug Development

Executive Summary

This compound (MAPN), CAS RN 693-05-0, is a bifunctional organic compound featuring both a secondary amine and a nitrile group. This unique structural arrangement makes it a highly versatile and valuable building block in organic synthesis. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for constructing complex molecular architectures with significant biological activity.[1] This guide provides a comprehensive technical overview of MAPN for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis methodologies, core reactivity, applications in medicinal chemistry, analytical characterization, and crucial safety protocols. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative scientific literature.

Molecular Structure and Physicochemical Properties

This compound is a clear, yellow liquid at room temperature.[2][3] The molecule's utility stems from the distinct and complementary reactivity of its two functional groups: the nucleophilic secondary methylamino group and the electrophilic cyano group.[1] This duality allows for sequential and controlled chemical transformations, making it an ideal scaffold for building diverse molecular libraries.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 693-05-0[4][5]
Molecular Formula C4H8N2[4][5][6]
Molecular Weight 84.12 g/mol [5][6]
IUPAC Name This compound[5]
Synonyms N-Methyl-β-alaninenitrile, (2-Cyanoethyl)methyl amine[4]
Appearance Clear yellow liquid[2]
Boiling Point 180.7 ± 23.0 °C at 760 mmHg[6]
Density 0.899 - 0.9 g/cm³ at 25 °C[3][6]
Flash Point 63.1 ± 22.6 °C / 113 °C (closed cup)[6]
Refractive Index n20/D 1.432[3]
Solubility Soluble in Chloroform, Methanol[3]

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of MAPN is achieved through a Michael addition reaction. This conjugate addition involves the nucleophilic attack of methylamine on the electron-deficient β-carbon of acrylonitrile.[1][6] This method is highly efficient for creating the crucial C-N bond.[1]

Reaction Mechanism: Michael Addition

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the methylamine nitrogen onto the terminal carbon of the acrylonitrile double bond. This is followed by protonation of the resulting carbanion by another molecule of methylamine or a protic solvent, regenerating the amine catalyst and yielding the final product.

Michael_Addition cluster_reactants Reactants cluster_product Product MA Methylamine (CH₃NH₂) AN Acrylonitrile (CH₂=CH-C≡N) MA->AN Nucleophilic Attack MAPN This compound (CH₃NHCH₂CH₂C≡N) AN->MAPN Protonation

Caption: Michael addition synthesis of MAPN.

Laboratory Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

  • Acrylonitrile (CAS 107-13-1)

  • Methylamine (40% solution in water, CAS 74-89-5)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Distillation apparatus

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a low temperature.

  • Reaction: Charge the flask with 40 g of 40% aqueous methylamine solution.

  • Addition: While stirring vigorously and maintaining the temperature below 10°C, add 26.5 g of acrylonitrile dropwise from the dropping funnel over a period of 1 hour. The exothermic nature of the reaction requires careful temperature control to prevent polymerization of acrylonitrile.

  • Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours to ensure the reaction goes to completion.

  • Workup & Purification: Transfer the reaction mixture to a distillation apparatus. Perform a fractional distillation under reduced pressure to isolate the this compound product. The product typically distills at a higher temperature than the remaining reactants and water.

  • Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and GC-MS.

Expert Insight: The key to a successful and safe synthesis is rigorous temperature control during the acrylonitrile addition. Failure to do so can lead to a runaway reaction and the formation of unwanted polymeric byproducts. The use of an aqueous solution of methylamine helps to moderate the reaction's exothermicity.

Core Reactivity and Synthetic Applications

The synthetic versatility of MAPN is rooted in the independent reactivity of its amine and nitrile functionalities. This allows for its use as a precursor to a wide range of more complex molecules.

Reactivity cluster_amine Amine Reactions cluster_nitrile Nitrile Reactions MAPN This compound (MAPN) Alkylation N-Alkylated Amines MAPN->Alkylation R-X Acylation Amides MAPN->Acylation RCOCl ReductiveAmination Tertiary Amines MAPN->ReductiveAmination RCHO, H₂/Pd Hydrolysis N-Methyl-β-alanine (Carboxylic Acid) MAPN->Hydrolysis H₃O⁺ or Nitrilase Reduction N¹-Methylpropane-1,3-diamine MAPN->Reduction H₂, Raney Ni or LiAlH₄ Grignard Ketones MAPN->Grignard 1. R-MgBr 2. H₃O⁺

Caption: Key synthetic transformations of MAPN.

  • Amine Group Reactivity: The secondary amine is a potent nucleophile, readily participating in alkylation, acylation, and reductive amination reactions to form tertiary amines, amides, and more complex amine structures, respectively.

  • Nitrile Group Reactivity: The nitrile group can be transformed into other critical functional groups. It can be hydrolyzed under acidic, basic, or enzymatic conditions (e.g., using nitrilases) to yield N-Methyl-β-alanine.[1] Catalytic hydrogenation or reduction with agents like LiAlH₄ converts the nitrile to a primary amine, yielding N¹-methylpropane-1,3-diamine. Furthermore, the addition of Grignard reagents followed by hydrolysis provides access to ketones.

Applications in Drug Discovery and Development

MAPN's structure is a recurring motif in the development of novel therapeutics, serving as a crucial building block for complex, biologically active molecules.

Case Study: Fluoroquinolone Antibiotics

A significant application of MAPN's derivatives is in the stereoselective synthesis of advanced antibiotics. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a complex diamine, is a key intermediate in the synthesis of PF-00951966, a fluoroquinolone antibiotic developed to combat multidrug-resistant respiratory pathogens.[7][8] The synthesis of this intermediate showcases the strategic importance of the cyanoethyl-amine scaffold provided by MAPN precursors.[1] The process involves highly specialized transformations, including catalytic asymmetric hydrogenation to set the required stereochemistry.[1][7]

Fluoroquinolone_Workflow Start Benzyloxyacetyl Chloride Intermediate1 β-keto-γ-lactam Start->Intermediate1 Multi-step Synthesis Intermediate2 β-hydroxy amide (Stereocenter Set) Intermediate1->Intermediate2 Asymmetric Hydrogenation Intermediate3 (S)-3-(methylamino)-3- ((R)-pyrrolidin-3-yl)propanenitrile Intermediate2->Intermediate3 SN2 with Methylamine End PF-00951966 (Fluoroquinolone Antibiotic) Intermediate3->End Final Assembly

Caption: Simplified workflow for PF-00951966 synthesis.

Case Study: GSK-3β Inhibitors for Neurodegenerative Disease

Derivatives of MAPN are being explored as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.[1] For example, compounds like 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile have shown significant inhibitory activity.[1] In the synthesis of these molecules, the cyanoethyl group (originating from acrylonitrile reactivity akin to MAPN synthesis) is introduced onto a piperidine scaffold, highlighting the utility of this functional group in building molecules that fit into specific enzyme active sites.[1]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of MAPN. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl protons (CH₃), the two methylene groups (CH₂), and the N-H proton. The methyl group typically appears as a singlet around 2.2-2.5 ppm.[1]
¹³C NMR Distinct resonances for the methyl carbon, the two methylene carbons, and the nitrile carbon (typically downfield, >117 ppm).[5]
FTIR A sharp, characteristic absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. N-H stretching and bending vibrations are also observable.[5]
Mass Spec (EI) The molecular ion peak (M⁺) at m/z = 84. Key fragmentation patterns resulting from the loss of the cyano group or cleavage adjacent to the amine.[4]
Protocol: GC-MS Analysis for Purity Assessment

Objective: To determine the purity of a synthesized batch of MAPN and identify any potential impurities.

Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV.

Procedure:

  • Sample Preparation: Prepare a 1000 ppm solution of the MAPN sample in methanol or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system using a split ratio of 50:1.

  • Data Acquisition: Acquire data over a mass range of m/z 35-350.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the area percentage of the main MAPN peak to determine purity.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Common impurities may include unreacted acrylonitrile or methylamine, or side-products like bis(2-cyanoethyl)methylamine.

Safety, Handling, and Toxicology

MAPN is a hazardous chemical that requires careful handling to minimize risk.

Table 3: Hazard and Safety Information

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity Harmful in contact with skin or if inhaled.[9]Use only in a well-ventilated area or with respiratory protection. Avoid contact with skin.[9]
Irritation Causes skin and serious eye irritation.[9]Wear protective gloves, clothing, and eye/face protection.[9]
Incompatibilities Reacts with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][10]Store away from incompatible materials in a tightly closed container in a cool, dry place.[2][11]
Decomposition Thermal decomposition can release toxic gases like nitrogen oxides and carbon monoxide.[2][10]Avoid exposure to high heat, sparks, and open flames.[10][11]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[9][11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[9]

    • Eye Protection: Use chemical safety goggles and/or a full-face shield.[9]

    • Body Protection: Wear a chemically resistant lab coat.[11]

  • Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure adequate ventilation.[12]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

Toxicological Profile

While comprehensive toxicological data for MAPN is limited, its classification necessitates caution.[2] There are no specific studies identifying it as a carcinogen. However, it is structurally related to acrylonitrile, which is classified as "possibly carcinogenic" by the IARC.[1] Furthermore, the related N-nitrosamine, 3-(methylnitrosamino)propionitrile, is a known carcinogen found in the saliva of betel quid chewers, underscoring the importance of preventing nitrosamine formation by avoiding contact with nitrosating agents.[1][13]

Conclusion

This compound is more than a simple chemical; it is a strategic enabler in the synthesis of complex and high-value molecules. Its bifunctional nature provides a robust platform for medicinal chemists and process development scientists to innovate in areas from infectious diseases to neurodegeneration. A thorough understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential safely and effectively. As the demand for more sophisticated and targeted therapeutics grows, the utility of such versatile building blocks will undoubtedly continue to expand.

References

An In-depth Technical Guide to 3-(Methylamino)propanenitrile: Chemical Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanenitrile, a bifunctional molecule featuring a secondary amine and a nitrile group, serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic and structural characteristics make it a sought-after intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and applications, with a particular focus on its role in drug discovery and development. Historically, research on related compounds was linked to toxicological studies; however, the contemporary focus has shifted significantly towards leveraging its synthetic potential.[1]

Molecular Structure and Identification

The fundamental structure of this compound comprises a three-carbon chain with a methylamino group at one terminus and a nitrile group at the other. This arrangement provides two reactive centers for a variety of chemical transformations.

Caption: 2D Chemical Structure of this compound.

Key Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 693-05-0[1][3][4][5]

  • Molecular Formula: C₄H₈N₂[1][3][5]

  • Molecular Weight: 84.12 g/mol [1][2][3]

  • InChI Key: UNIJBMUBHBAUET-UHFFFAOYSA-N[1]

  • SMILES: CNCCC#N[2][3]

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in water and organic solvents.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
Appearance Colorless to pale yellow liquid
Boiling Point 182-186 °C
Density 0.899 g/mL at 25 °C
Refractive Index (n20/D) 1.432
Flash Point >230 °F (>110 °C)
Solubility Soluble in water and organic solvents

Data compiled from multiple sources.[1][6]

Spectroscopic data is crucial for the identification and characterization of this compound. Experimental spectra, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available through various chemical databases.[2][3]

Synthesis and Reactivity

The primary and most well-established method for synthesizing this compound is through a Michael addition reaction.[1] This conjugate addition involves the nucleophilic attack of methylamine on acrylonitrile, which acts as the Michael acceptor. This reaction is highly efficient for creating the crucial C-N bond.[1]

Synthesis_of_3_Methylaminopropanenitrile MA Methylamine (CH3NH2) Reaction Michael Addition MA->Reaction ACN Acrylonitrile (CH2=CHCN) ACN->Reaction Product This compound Reaction->Product C-N bond formation

Caption: Synthesis via Michael Addition.

The bifunctional nature of this compound, with its nucleophilic secondary amine and electrophilic nitrile group, allows for a diverse range of chemical transformations.[1] The amine can undergo reactions such as alkylation, acylation, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This dual reactivity makes it an invaluable intermediate for constructing more complex molecular architectures.[1]

Applications in Research and Drug Development

The principal application of this compound lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Synthesis

A significant example of its utility is in the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a critical intermediate for the fluoroquinolone antibiotic, PF-00951966.[1][7] This antibiotic is under investigation for its efficacy against multidrug-resistant organisms that cause community-acquired respiratory tract infections.[7]

Furthermore, derivatives of this compound have been explored as scaffolds for developing inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[1] GSK-3β is a key therapeutic target in various diseases, including Alzheimer's disease.[1]

Agrochemical Development

Similar to its application in pharmaceuticals, this compound is also utilized as an intermediate in the synthesis of novel agrochemicals.[1]

Coordination Chemistry

The nitrogen atom of the methylamino group can form coordination complexes with various metals. This property opens up avenues for research in materials science and catalysis.[1]

Experimental Protocol: Synthesis of this compound

The following is a generalized, step-by-step methodology for the synthesis of this compound via Michael addition.

Materials:

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Acrylonitrile

  • Reaction solvent (e.g., methanol, ethanol, or water)

  • Stirring apparatus

  • Reaction vessel with a condenser

  • Distillation apparatus for purification

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Charge the flask with a solution of methylamine.

  • Controlled Addition: Slowly add acrylonitrile to the stirred methylamine solution. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature. Cooling the reaction vessel with an ice bath may be necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, solvent, and reaction time, may need to be optimized for best results.[1]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It can also cause skin and serious eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8][9][10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Conclusion

This compound is a fundamentally important and versatile chemical intermediate. Its straightforward synthesis and the dual reactivity of its functional groups have established it as a valuable tool for synthetic chemists in both academic and industrial research. Its demonstrated utility in the synthesis of complex pharmaceuticals underscores its continued importance in the development of new therapeutic agents. As research in medicinal and materials chemistry advances, the demand for such adaptable building blocks is likely to increase, ensuring that this compound will remain a relevant and frequently utilized compound.

References

A Spectroscopic Guide to 3-(Methylamino)propanenitrile: Unveiling Molecular Structure Through Advanced Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern pharmaceutical and chemical research, the precise characterization of molecular structure is paramount. 3-(Methylamino)propanenitrile, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a variety of more complex chemical entities.[1] Its structure, containing both a secondary amine and a nitrile functional group, imparts a unique reactivity that is leveraged in the development of novel therapeutics and other advanced materials. A thorough understanding of its spectroscopic signature is not merely an academic exercise but a foundational requirement for its effective utilization, ensuring purity, confirming identity, and enabling reaction monitoring.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will present a detailed experimental protocol, an analysis of the acquired data, and an expert interpretation that causally links the spectral features to the molecular architecture of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to apply these analytical techniques for unequivocal molecular characterization.

Molecular Identity and Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₄H₈N₂PubChem[2]
Molecular Weight 84.12 g/mol PubChem[2]
CAS Number 693-05-0PubChem[2]
Appearance LiquidPubChem[2]
SMILES CNCCC#NPubChem[2]
InChI InChI=1S/C4H8N2/c1-6-4-2-3-5/h6H,2,4H2,1H3PubChem[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts and multiplicities for the protons in this compound.

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling
CH₃-N2.2 - 2.4Singlet-
N-CH₂2.7 - 2.9TripletCoupled to CH₂-CN
CH₂-CN2.5 - 2.7TripletCoupled to N-CH₂
N-HVariableBroad SingletDependent on solvent and concentration

Data sourced from Benchchem.[1]

Experimental Protocol: ¹H NMR Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. instrument Insert the NMR tube into the spectrometer's magnet. prep->instrument lock Lock the field frequency using the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to optimize homogeneity. lock->shim setup Set up the acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). shim->setup acquire Acquire the Free Induction Decay (FID) data. setup->acquire ft Apply a Fourier Transform to the FID to obtain the spectrum. acquire->ft phase Phase correct the spectrum. ft->phase baseline Apply a baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). baseline->reference integrate Integrate the signals. reference->integrate

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides a clear fingerprint of its molecular structure.

  • CH₃-N Signal (2.2 - 2.4 ppm, Singlet): The singlet nature of this peak is due to the absence of adjacent protons to couple with. Its integration value would correspond to three protons.

  • N-CH₂ and CH₂-CN Signals (2.7 - 2.9 ppm and 2.5 - 2.7 ppm, Triplets): These two methylene groups are adjacent to each other, resulting in spin-spin coupling. The N-CH₂ protons are split into a triplet by the two adjacent CH₂-CN protons, and vice versa, according to the n+1 rule. The slightly downfield shift of the N-CH₂ group is attributed to the deshielding effect of the adjacent nitrogen atom.

  • N-H Signal (Variable, Broad Singlet): The chemical shift of the amine proton is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Its broad appearance is also a result of this exchange and quadrupole broadening from the nitrogen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data

The following table presents the anticipated chemical shifts for the carbon atoms in this compound.

Carbon AssignmentChemical Shift (ppm)
C≡N118 - 122
CH₃-N35 - 40
N-CH₂45 - 50
CH₂-CN15 - 20

Data sourced from Benchchem.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

experimental_workflow_13C cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Prepare the sample as for ¹H NMR, though a higher concentration may be beneficial due to the lower natural abundance of ¹³C. instrument Insert the sample into the spectrometer. prep->instrument setup Set up a proton-decoupled ¹³C NMR experiment. instrument->setup params Define acquisition parameters (e.g., spectral width, number of scans). setup->params acquire Acquire the FID, which typically requires a larger number of scans than ¹H NMR. params->acquire ft Apply a Fourier Transform to the FID. acquire->ft phase Phase and baseline correct the spectrum. ft->phase reference Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm). phase->reference

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will exhibit four distinct signals, corresponding to the four unique carbon environments in this compound.

  • C≡N Signal (118 - 122 ppm): The carbon of the nitrile group is significantly deshielded and appears in the characteristic region for nitriles.

  • CH₃-N Signal (35 - 40 ppm): This peak corresponds to the methyl carbon attached to the nitrogen.

  • N-CH₂ Signal (45 - 50 ppm): The methylene carbon adjacent to the nitrogen is deshielded by the electronegative nitrogen atom, causing it to appear further downfield than the other methylene carbon.

  • CH₂-CN Signal (15 - 20 ppm): This methylene carbon is adjacent to the nitrile group and is the most upfield of the sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table lists the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Weak to Medium
C-H (sp³)Stretch2800 - 3000Medium to Strong
C≡NStretch2240 - 2260Medium, Sharp
N-HBend1550 - 1650Variable
C-NStretch1000 - 1250Medium

Data sourced from Benchchem.[1]

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)

experimental_workflow_IR cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing background Acquire a background spectrum of the clean, empty sample holder (e.g., ATR crystal or salt plates). apply Apply a small drop of neat this compound to the sample holder. background->apply acquire Acquire the sample spectrum. apply->acquire process The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. acquire->process

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.

  • N-H Stretch (3300 - 3500 cm⁻¹): A weak to medium intensity peak in this region is indicative of the N-H bond in the secondary amine.

  • C-H Stretch (2800 - 3000 cm⁻¹): Medium to strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C≡N Stretch (2240 - 2260 cm⁻¹): A sharp, medium intensity peak in this region is a definitive indicator of the nitrile functional group.

  • N-H Bend (1550 - 1650 cm⁻¹): A variable intensity peak in this region corresponds to the bending vibration of the N-H bond.

  • C-N Stretch (1000 - 1250 cm⁻¹): A medium intensity absorption in the fingerprint region arises from the C-N bond stretching.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for ionizing small, volatile molecules.

Mass Spectrum Data (Electron Ionization)

The mass spectrum of this compound is available from the NIST WebBook.[3] The spectrum is characterized by a molecular ion peak and several fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

experimental_workflow_MS cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output introduce Introduce a small amount of the volatile liquid sample into the high vacuum of the mass spectrometer. ionize Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. introduce->ionize accelerate Accelerate the resulting positive ions through an electric field. ionize->accelerate separate Separate the ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole). accelerate->separate detect Detect the ions, generating a signal proportional to their abundance. separate->detect spectrum Generate a mass spectrum, which is a plot of ion abundance versus m/z ratio. detect->spectrum

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound will show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (84.12 g/mol ). Additionally, characteristic fragmentation patterns will be observed, providing further structural confirmation. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would lead to the formation of stable iminium ions. The fragmentation pattern can be analyzed to piece together the molecular structure, confirming the connectivity of the atoms.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine and nitrile), and mass spectrometry determines the molecular weight and provides information on fragmentation patterns. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate, thereby ensuring the integrity and success of their research and development endeavors.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(methylamino)propanenitrile (C₄H₈N₂), a bifunctional molecule containing both a secondary amine and a nitrile group.[1][2] As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural confirmation is critical.[1] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups. This document details the theoretical basis for the expected vibrational modes, provides a summary of characteristic absorption bands, outlines a practical experimental protocol for acquiring a high-quality spectrum, and presents a visual workflow for the entire analytical process. This guide is intended for researchers, chemists, and quality control professionals who utilize IR spectroscopy for the structural elucidation and identification of organic compounds.

Introduction: The Molecular Structure and Spectroscopic Significance

This compound is a colorless to pale yellow liquid with the linear formula CH₃NHCH₂CH₂CN.[3][4] Its structure features three key components amenable to IR analysis: a secondary amine (-NH-), a nitrile (-C≡N), and an aliphatic alkane backbone (-CH₂- and -CH₃).

Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.[5][6] When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, causing a change in the dipole moment of the molecule.[5][7] An IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule's functional groups.[5] For this compound, IR spectroscopy is exceptionally well-suited to confirm its identity by detecting the characteristic vibrations of its nitrile and secondary amine functionalities.

Theoretical Analysis of Vibrational Modes

The interpretation of an IR spectrum begins with a predictive analysis of the molecule's constituent functional groups and their expected vibrational frequencies.

The Nitrile Group (C≡N)

The carbon-nitrogen triple bond is one of the most readily identifiable functionalities in an IR spectrum.

  • C≡N Stretching Vibration: The C≡N triple bond is strong, and its stretching vibration gives rise to a sharp, distinct absorption band. For saturated aliphatic nitriles, this peak is reliably found in the 2260-2240 cm⁻¹ range.[8] Its intensity is typically moderate to strong due to the significant polarity of the C≡N bond, which results in a large change in dipole moment during vibration.[8] The absence of conjugation in this compound means the peak should appear in this standard range, as conjugation tends to lower the frequency to below 2230 cm⁻¹.[9] This peak serves as a primary diagnostic marker for the molecule.

The Secondary Amine Group (-NH-)

Secondary amines possess a single N-H bond, leading to simpler, yet characteristic, absorption patterns compared to primary amines.

  • N-H Stretching Vibration: Secondary amines (R₂NH) exhibit a single, weak-to-moderate N-H stretching band between 3500 and 3300 cm⁻¹ .[10][11][12] This absorption is generally sharper and less intense than the broad O-H stretch of alcohols seen in the same region.[11][12] For saturated aliphatic secondary amines, this peak is often observed specifically between 3350-3310 cm⁻¹.[10]

  • N-H Bending (Wagging) Vibration: A characteristic out-of-plane bending vibration, often called an "N-H wag," produces a strong, often broad, absorption in the 910-665 cm⁻¹ range for both primary and secondary amines.[10] For secondary amines specifically, this peak is typically found between 750 and 700 cm⁻¹.[13]

The Aliphatic Backbone (C-H and C-N Bonds)

The alkane framework of the molecule contributes several predictable absorptions.

  • C-H Stretching Vibrations: The stretching of sp³-hybridized C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups occurs just below 3000 cm⁻¹. Typically, these absorptions are found in the 3000-2850 cm⁻¹ region.[14] One can often resolve separate peaks for asymmetric (higher frequency, ~2960 cm⁻¹) and symmetric (lower frequency, ~2870 cm⁻¹) stretching modes.[7][15]

  • C-H Bending Vibrations: The bending (deformation) vibrations of the methyl and methylene groups appear in the fingerprint region. Key bending modes include:

    • Scissoring (-CH₂-): ~1470-1430 cm⁻¹

    • Rocking (-CH₂-): Can appear in the 1300-700 cm⁻¹ range.[16]

    • Wagging and Twisting (-CH₂-): These out-of-plane bends also occur in the fingerprint region.[16][17]

  • C-N Stretching Vibration: The stretching of the C-N single bond in aliphatic amines is observed as a medium or weak band in the 1250-1020 cm⁻¹ range.[10][18] This peak falls within the complex fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Summary of Expected Absorption Data

The key diagnostic peaks for the successful identification of this compound are summarized below.

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3350 - 3310N-H StretchSecondary AmineWeak to Medium, Sharp
3000 - 2850C-H StretchAlkane (CH₃, CH₂)Medium to Strong
2260 - 2240 C≡N Stretch Nitrile Medium to Strong, Sharp
1470 - 1430C-H Bend (Scissoring)Methylene (CH₂)Medium
1250 - 1020C-N StretchAliphatic AmineWeak to Medium
750 - 700N-H Bend (Wag)Secondary AmineStrong, Broad

The C≡N stretch is the most characteristic diagnostic peak.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a liquid sample like this compound due to its minimal sample preparation and ease of use.[19][20][21] The technique relies on an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[21][22]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed and the crystal surface is clean. Clean the crystal with a solvent-safe wipe (e.g., soaked in isopropanol) and allow it to dry completely.

  • Background Acquisition:

    • With the clean, dry ATR crystal exposed to the ambient air, initiate a background scan from the instrument's software.

    • Causality: The background scan measures the spectrum of the atmosphere (CO₂, H₂O) and the instrument itself. This spectrum is stored and automatically subtracted from the sample spectrum to ensure that the final output contains only the absorptions from the sample.

  • Sample Application:

    • Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.[23]

    • Expert Insight: Since this is a liquid, applying pressure with the ATR anvil is not necessary; the liquid's surface tension will ensure sufficient contact with the crystal.[23]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan from the software. The typical number of scans is between 16 and 32 for a high signal-to-noise ratio.

    • The software will automatically perform the Fourier transform and ratio the sample interferogram against the stored background interferogram to produce the final IR spectrum in transmittance or absorbance units.

  • Data Processing and Cleaning:

    • After the measurement, carefully clean the ATR crystal using a suitable solvent (e.g., isopropanol) and a soft laboratory wipe. Ensure no residue remains for the next user.

    • Use the software's tools to perform an ATR correction if comparing the spectrum to a library of transmission spectra.[19] This correction accounts for the wavelength-dependent penetration depth of the evanescent wave.

    • Identify and label the key peaks corresponding to the functional groups detailed in Section 3.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final data interpretation can be visualized as follows.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation start Obtain Liquid Sample: This compound clean_atr Clean ATR Crystal (e.g., with Isopropanol) start->clean_atr background Acquire Background Spectrum (Clean Crystal) clean_atr->background apply_sample Apply Sample Drop to Crystal background->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan processing Data Processing (ATR Correction, Baseline) sample_scan->processing peak_id Peak Identification & Correlation processing->peak_id structure_confirm Structural Confirmation peak_id->structure_confirm report Generate Final Report structure_confirm->report

Caption: Workflow for IR Spectrum Analysis of a Liquid Sample.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The presence of a sharp, medium-to-strong absorption band in the 2260-2240 cm⁻¹ region is definitive evidence of the nitrile functional group. This, combined with a characteristic weak N-H stretch around 3350-3310 cm⁻¹ and alkane C-H absorptions below 3000 cm⁻¹, provides a high degree of confidence in the compound's identity. The ATR-FTIR method outlined herein offers a rapid, reliable, and resource-efficient protocol for obtaining a high-quality spectrum suitable for both qualitative identification and quality assurance purposes in a research or industrial setting.

References

The Molecular Context: Structure and Spectroscopic Implications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Methylamino)propanenitrile

This technical guide offers a comprehensive examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS 693-05-0), a versatile bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also the underlying scientific rationale for data acquisition and analysis, ensuring both accuracy and reproducibility.

This compound possesses a simple yet informative structure consisting of a methyl group, a secondary amine, and an ethylnitrile chain. Its molecular formula is C₄H₈N₂.[2][3][4] Each functional group exerts a distinct electronic influence, resulting in a well-resolved ¹H NMR spectrum with four unique proton environments. Understanding these influences is key to accurately assigning the observed signals.

  • Methyl Group (-CH₃): Attached to the nitrogen, these protons are deshielded by the electronegative amine.

  • Amine Proton (-NH-): As a secondary amine, this proton's chemical shift is variable and its signal is often broad.[5][6]

  • Methylene Group adjacent to Nitrogen (-CH₂-N): These protons are directly influenced by the electron-withdrawing effect of the nitrogen atom.[7]

  • Methylene Group adjacent to Nitrile (-CH₂-CN): These protons are deshielded by the magnetically anisotropic nitrile group.

Predicted ¹H NMR Spectral Data

Based on established principles of ¹H NMR spectroscopy, the following table summarizes the expected chemical shifts, multiplicities, and integrations for this compound.

Table 1: Predicted ¹H NMR Parameters for this compound in CDCl₃

Labeled ProtonsProton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a -CH₃~2.2 - 2.4Singlet (s)3H
b -NH-~1.0 - 2.0 (variable)Broad Singlet (br s)1H
c -CH₂-N-~2.8 - 3.0Triplet (t)2H
d -CH₂-CN~2.5 - 2.7Triplet (t)2H

Note: Chemical shift values are estimations. Actual values can vary based on solvent, concentration, and temperature.

Experimental Protocol: High-Resolution Spectrum Acquisition

This protocol is designed as a self-validating system to ensure high-quality, reproducible data. The causality behind each step is explained to provide field-proven insight.

Workflow: From Sample to Spectrum

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound. This quantity is optimal for achieving a good signal-to-noise ratio in a reasonable time for a typical ¹H NMR experiment.[8][9]

    • In a small, clean vial, dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference. The use of a deuterated solvent is essential to prevent the large proton signal of the solvent from obscuring the analyte signals.[10] The specified volume ensures the sample spans the active region of the NMR coil.[9][11]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical because suspended solid particles can severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[8]

  • Instrumental Setup & Data Acquisition (400 MHz Spectrometer):

    • Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample volume.

    • Acquisition Parameters:

      • Pulse Angle: 30° (A shorter pulse angle allows for a faster repetition rate).

      • Spectral Width: 0-10 ppm (Sufficient to cover all expected proton signals).

      • Acquisition Time: ~4 seconds (Ensures good digital resolution).

      • Relaxation Delay: 2 seconds (Allows for near-complete relaxation of protons between scans).

      • Number of Scans: 16 (Adequate for signal averaging with the recommended sample concentration).

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat, horizontal baseline.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative ratio of protons corresponding to each peak.

In-Depth Spectral Interpretation

The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure.

Figure 1: Annotated Molecular Structure

G CH2_N CH₂ (c) CH2_CN CH₂ (d) CH2_N->CH2_CN ³Jcd ≈ 6-8 Hz

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Spectroscopic Signature of a Versatile Synthetic Building Block

3-(Methylamino)propanenitrile is a molecule of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, containing both a secondary amine and a nitrile group, makes it a valuable intermediate for constructing more complex molecular architectures.[1][2] It serves as a crucial precursor in the synthesis of a diverse array of pharmaceutical compounds, including novel fluoroquinolone antibiotics.[1] Given its role in high-stakes applications like drug development, unambiguous structural confirmation is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a direct and powerful method for characterizing this carbon skeleton, offering a distinct "fingerprint" for each carbon atom within the molecule.

This guide provides a detailed exploration of the ¹³C NMR spectrum of this compound. We will delve into the assignment of chemical shifts, the underlying electronic factors governing these assignments, the influence of environmental conditions, and a robust protocol for acquiring high-quality spectral data.

Molecular Structure and Carbon Environments

To interpret the ¹³C NMR spectrum, we must first define the unique carbon environments within the this compound molecule. There are four distinct carbon atoms, which we will label C1 through C4 for clarity in our analysis.

Figure 1: Molecular structure of this compound with carbon atom numbering for NMR assignment.

Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound will display four distinct signals, corresponding to the four unique carbon environments. The chemical shift (δ) of each carbon is highly dependent on its local electronic environment, primarily influenced by hybridization and the electronegativity of neighboring atoms.[3][4][5]

The table below summarizes the expected chemical shifts and provides a detailed rationale for each assignment.

Carbon LabelStructure FragmentExpected Chemical Shift (δ, ppm)Spectrochemical Rationale
C4 -C ≡N115 - 125The nitrile carbon is the most downfield (highest ppm value) of the non-aromatic signals. This is due to its sp hybridization and the strong deshielding effect of the triple bond to the highly electronegative nitrogen atom.[6][7]
C2 N-C H₂-45 - 50This sp³ hybridized carbon is directly bonded to a nitrogen atom. The high electronegativity of nitrogen withdraws electron density from C2, causing a significant deshielding effect and shifting it downfield compared to a standard alkane carbon.[4][8]
C1 C H₃-N35 - 40Similar to C2, this methyl carbon is directly attached to the nitrogen atom and is therefore deshielded. Its chemical shift is typically slightly upfield compared to the N-CH₂- carbon.[1][8]
C3 -C H₂-CN15 - 20This sp³ hybridized carbon is in a relatively electron-rich environment. It is beta (β) to the nitrogen and alpha (α) to the nitrile group. The influence of the electronegative atoms is attenuated by distance, resulting in the most upfield signal (lowest ppm value) in the spectrum.[1][9]

Key Factors Influencing Chemical Shifts

While the structural environment is the primary determinant of chemical shifts, external factors can induce significant variations. For a molecule like this compound, solvent and pH are critical considerations.

Solvent Effects

The choice of deuterated solvent for NMR analysis can subtly alter the chemical shifts. Polar solvents can interact with the polar sites of the molecule—the amine and nitrile groups—through dipole-dipole interactions or hydrogen bonding.[10] These interactions can change the electron density around the carbon nuclei, leading to shifts of a few ppm. While chloroform-d (CDCl₃) is a common choice, running spectra in more polar solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may reveal different shift values due to enhanced solvation effects.[11]

pH and Amine Protonation

The secondary amine in this compound is basic and will be protonated under acidic conditions.[12] This protonation has a profound and predictable effect on the ¹³C NMR spectrum.

  • Mechanism of Shift: Upon protonation, the nitrogen atom acquires a formal positive charge (R₂NH₂⁺). This positive charge dramatically increases its electron-withdrawing inductive effect.

  • Observed Effect: The carbons directly attached to the nitrogen (C1 and C2) experience a significant deshielding effect, causing their signals to shift substantially downfield.[13] The effect diminishes with distance, so C3 will be slightly affected, while the nitrile carbon (C4) will show minimal change.

This phenomenon can be a powerful diagnostic tool. Comparing the spectrum of the neutral amine with one recorded after adding a drop of an acid (like trifluoroacetic acid) can definitively confirm the assignment of the carbons adjacent to the nitrogen.

Experimental Protocol for ¹³C NMR Data Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality ¹³C NMR data. The following workflow is based on standard operating procedures for modern NMR spectrometers.[14][15][16]

Sample Preparation
  • Concentration: For a standard ¹³C NMR experiment, prepare a solution with a concentration of 10-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.[17]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice. Ensure the solvent is of high purity to avoid extraneous signals. The CDCl₃ solvent peak itself serves as a convenient secondary reference at ~77.16 ppm.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference standard (δ = 0.0 ppm).[3]

  • Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Mixing: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Instrument Setup & Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

  • Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample.[15]

  • Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.[16]

  • Experiment Selection: Select a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 or zgig on Bruker systems).[14] Broadband proton decoupling removes C-H coupling, ensuring that each unique carbon appears as a single, sharp line.[3]

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all signals are captured.[7]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required than for ¹H NMR. Start with 512 or 1024 scans.[14]

    • Relaxation Delay (D1): Set a relaxation delay of 2.0 seconds. This allows the nuclei to return to equilibrium between pulses.[14]

    • Acquisition Time (AQ): An acquisition time of ~1.0-1.5 seconds is generally sufficient.

Data Processing
  • Fourier Transformation: Apply an exponential multiplying function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

G cluster_prep 1. Pre-Acquisition cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis SamplePrep Sample Preparation (10-50 mg in 0.6 mL CDCl₃ + TMS) InsertSample Insert Sample into Magnet SamplePrep->InsertSample Lock Lock on Deuterium Signal InsertSample->Lock TuneMatch Tune and Match Probe Lock->TuneMatch Shim Optimize Shimming TuneMatch->Shim LoadExp Load ¹³C Pulse Program (e.g., zgpg30) Shim->LoadExp SetParams Set Acquisition Parameters (NS=1024, D1=2s) LoadExp->SetParams Acquire Acquire FID (zg) SetParams->Acquire ProcessFID Fourier Transform (efp) Acquire->ProcessFID Phase Phase Correction ProcessFID->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum (TMS = 0.0 ppm) Baseline->Reference Analyze Peak Picking & Assignment Reference->Analyze

Figure 2: Standard experimental workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is a clear and informative tool for its structural verification. The four distinct carbon signals fall into predictable regions based on well-established principles of chemical shift theory, with the nitrile carbon appearing furthest downfield and the aliphatic carbons arranged according to the inductive effects of the nitrogen and cyano groups. Understanding the influence of solvent and, most critically, pH-dependent protonation, not only aids in accurate spectral interpretation but also serves as a method for definitive signal assignment. By following the robust experimental protocol outlined, researchers can reliably obtain high-fidelity spectra, ensuring the structural integrity of this key synthetic intermediate in their scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanenitrile, a bifunctional molecule featuring both a secondary amine and a nitrile group, is a versatile building block in organic synthesis. Its unique structural characteristics make it a valuable intermediate in the production of a range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical properties is paramount for its safe handling, effective use in synthetic protocols, and for the prediction of its behavior in various chemical environments. This guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental considerations and their implications for research and development.

Molecular and Chemical Identity

  • IUPAC Name: this compound[2]

  • Synonyms: N-Methyl-β-alaninenitrile, 3-(Methylamino)propionitrile, (2-Cyanoethyl)methyl amine[3]

  • CAS Number: 693-05-0[3]

  • Molecular Formula: C₄H₈N₂[3][4]

  • Molecular Weight: 84.12 g/mol [4][5]

  • Chemical Structure:

    Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical properties of this compound is presented in the table below, followed by a detailed discussion of each property.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid
Melting Point -21 °C
Boiling Point 182-186 °C
Density 0.899 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.432[5]
Solubility Soluble in water
Flash Point >110 °C (>230 °F)
Melting and Boiling Points

This compound exists as a liquid at room temperature, with a melting point of -21 °C. Its relatively high boiling point of 182-186 °C can be attributed to the polarity of the molecule. The presence of the nitrile group (C≡N) and the secondary amine group (N-H) leads to strong dipole-dipole interactions and the potential for hydrogen bonding between molecules.[6][7][8] These intermolecular forces require a significant amount of energy to overcome, resulting in a higher boiling point compared to nonpolar molecules of similar molecular weight.

Experimental Determination of Boiling Point:

The boiling point of a liquid organic compound like this compound is a crucial physical constant for its identification and assessment of purity. A common and efficient method for its determination is the Thiele tube method , which requires a small sample size.[9]

G cluster_setup Thiele Tube Setup cluster_procedure Measurement Procedure Thermometer Thermometer Sample_Tube Sample Tube with Inverted Capillary Thermometer->Sample_Tube Thiele_Tube Thiele Tube with Heating Oil Sample_Tube->Thiele_Tube Heat_Source Heat Source Heat_Source->Thiele_Tube Heating Start Start Heat Gently heat the side arm Start->Heat Observe Observe a steady stream of bubbles Heat->Observe Cool Remove heat and allow to cool Observe->Cool Record Record temperature when liquid enters capillary Cool->Record End Boiling Point Record->End

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

The causality behind this method lies in the principle of vapor pressure. As the sample is heated, its vapor pressure increases. When the vapor pressure equals the atmospheric pressure, the liquid boils, and a continuous stream of bubbles emerges from the inverted capillary tube. Upon cooling, the vapor pressure drops, and when it becomes slightly less than the atmospheric pressure, the liquid is drawn back into the capillary tube. The temperature at this point is the boiling point of the substance.

Density

The density of this compound is 0.899 g/mL at 25 °C, indicating that it is slightly less dense than water.[5] Density is an important parameter for solvent selection, reaction scale-up, and for calculations involving mass-to-volume conversions.

Experimental Determination of Density:

For a liquid compound, density is typically determined using a pycnometer or a gravimetric buoyancy method .[10][11]

Pycnometer Method:

  • Weigh the empty pycnometer (m₁).

  • Fill the pycnometer with the liquid sample and weigh it again (m₂).

  • The mass of the liquid is m₂ - m₁.

  • The volume of the pycnometer (V) is known or can be determined using a reference liquid of known density (e.g., water).

  • Density (ρ) = (m₂ - m₁) / V. [12]

This method is straightforward and provides accurate results when the volume of the pycnometer is precisely known.

Solubility

This compound is soluble in water. This solubility can be attributed to the ability of both the amine and nitrile functional groups to form hydrogen bonds with water molecules.[6][8] The lone pair of electrons on the nitrogen atoms of both the amine and nitrile groups can act as hydrogen bond acceptors, while the hydrogen atom on the secondary amine can act as a hydrogen bond donor.

Qualitative Solubility and Functional Group Tests:

The presence of the amine and nitrile functional groups can be confirmed through simple qualitative tests.

  • Amine Group Test (Solubility in Acid): Being basic in nature, amines will dissolve in dilute mineral acids like hydrochloric acid.[13][14] This is a characteristic reaction that distinguishes them from neutral or acidic compounds.

  • Nitrile Group Test (Soda-Lime Pyrolysis): Heating a nitrile with soda lime will produce ammonia or a volatile amine, which can be detected by its characteristic odor or with an indicator paper.[15][16]

G cluster_amine Amine Functional Group cluster_nitrile Nitrile Functional Group Sample_A This compound Add_HCl Add Dilute HCl Sample_A->Add_HCl Result_A Soluble Solution (Formation of Ammonium Salt) Add_HCl->Result_A Sample_N This compound Add_SodaLime Heat with Soda Lime Sample_N->Add_SodaLime Result_N Ammonia/Amine Gas (Characteristic Odor) Add_SodaLime->Result_N

Caption: Qualitative Tests for Functional Groups.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of the identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group protons, the methylene protons adjacent to the amine and nitrile groups, and the N-H proton. The chemical shifts and splitting patterns of these signals provide valuable information about the connectivity of the atoms.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms in the molecule, including the carbon of the nitrile group which appears at a characteristic downfield chemical shift.[2]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of this compound will exhibit a sharp absorption band around 2240-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.

    • A medium to weak absorption band in the region of 3300-3500 cm⁻¹ will correspond to the N-H stretching vibration of the secondary amine.

    • C-H stretching and bending vibrations will also be present in the spectrum.[2]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

  • General Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

The physical properties of this compound are a direct reflection of its molecular structure. The presence of both a polar nitrile group and a hydrogen-bonding secondary amine group dictates its high boiling point and solubility in water. A comprehensive understanding of these properties, coupled with appropriate experimental techniques for their determination, is crucial for the effective and safe utilization of this important synthetic intermediate in research and drug development.

References

solubility of 3-(Methylamino)propanenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 3-(Methylamino)propanenitrile in Organic Solvents

Abstract

This compound (MAPN) is a bifunctional molecule of significant interest, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in complex synthetic pathways, such as in the preparation of novel antibiotics and Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, is well-documented.[1][2] The efficiency of these synthetic processes—including reaction kinetics, purification, and formulation—is intrinsically linked to the solubility of MAPN in various organic media. This guide provides a comprehensive analysis of the principles governing MAPN's solubility, offers a predictive framework for its behavior in common organic solvents, and details a robust experimental protocol for its quantitative determination.

Introduction to this compound (MAPN)

This compound, with CAS Number 693-05-0, is a clear, yellow liquid at room temperature.[3] Its molecular structure features a secondary amine and a nitrile group, separated by an ethylene bridge. This unique arrangement imparts a distinct polarity and reactivity profile, making it a versatile intermediate.[1] The presence of both a hydrogen bond donor/acceptor (the methylamino group) and a strong hydrogen bond acceptor (the nitrile group) dictates its interaction with solvent molecules and, consequently, its solubility.

Physicochemical Properties

A thorough understanding of MAPN's physical and chemical properties is fundamental to predicting its solubility. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₈N₂[4][5]
Molecular Weight 84.12 g/mol [4][5][6]
Appearance Colorless to pale yellow liquid[3]
Density ~0.9 g/cm³ at 25 °C[4]
Boiling Point 180.7 ± 23.0 °C at 760 mmHg[3][4]
Melting Point -21 °C[4]
Flash Point 63.1 ± 22.6 °C[4]
LogP -0.79[4]
pKa 8.27 ± 0.10 (Predicted)[3]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This axiom is a simplification of the complex interplay between intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

Molecular Structure and Intermolecular Forces

The molecular structure of MAPN is key to its solubility profile:

  • Nitrile Group (-C≡N): This group is highly polar, with a significant dipole moment due to the high electronegativity of nitrogen. The lone pair of electrons on the nitrogen atom acts as a strong hydrogen bond acceptor.[7]

  • Methylamino Group (-NHCH₃): The secondary amine is also polar and, critically, can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen's lone pair).[1]

  • Alkyl Chain (-CH₂CH₂-): The short, two-carbon chain is nonpolar but its influence is largely overshadowed by the two highly polar functional groups.

These features allow MAPN to engage in several types of intermolecular interactions:

  • Hydrogen Bonding: With protic solvents (e.g., alcohols, water), MAPN can form strong hydrogen bonds, which is expected to lead to high solubility.[7]

  • Dipole-Dipole Interactions: With polar aprotic solvents (e.g., acetone, acetonitrile), the strong dipoles of both MAPN and the solvent will interact favorably.

  • Van der Waals Forces: These dispersion forces are present in all interactions but are the primary force in nonpolar solvents (e.g., hexanes, toluene).

The diagram below illustrates the primary intermolecular forces influencing MAPN's solubility in polar solvents.

cluster_0 Interaction with Polar Protic Solvent (e.g., Methanol) cluster_1 Interaction with Polar Aprotic Solvent (e.g., Acetone) MAPN_protic MAPN (CH₃NHCH₂CH₂CN) Methanol Methanol (CH₃OH) MAPN_protic->Methanol H-Bond (N-H...O) H-Bond (C≡N...H-O) MAPN_aprotic MAPN (CH₃NHCH₂CH₂CN) Acetone Acetone ((CH₃)₂C=O) MAPN_aprotic->Acetone Dipole-Dipole

Caption: Intermolecular forces between MAPN and representative organic solvents.

Predicted Solubility Profile

While extensive quantitative data is not publicly available, a qualitative solubility profile can be predicted based on the theoretical principles discussed. This predictive analysis is crucial for initial solvent screening in process development. A similar compound, 3-(dimethylamino)propanenitrile, is known to be soluble in polar solvents like water, ethanol, and acetone, which supports these predictions.[8]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh / MiscibleStrong hydrogen bonding capability with both the amine and nitrile groups.[7]
Polar Aprotic Acetone, Acetonitrile, DMSO, ChloroformHighStrong dipole-dipole interactions. Chloroform and Methanol are noted as solvents.[3]
Nonpolar Hexane, Toluene, Diethyl EtherLow to Very LowDominated by weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions of the polar MAPN molecules.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a rigorous experimental methodology is required. The isothermal shake-flask method is a widely accepted standard for determining equilibrium solubility.[9]

Principle

The method involves agitating an excess amount of the solute (MAPN) in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the solute in the clear supernatant is quantified.

Materials and Equipment
  • This compound (purity >98%)

  • Organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or a mass spectrometer (GC-MS) for quantification

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess of MAPN to a pre-weighed vial. The presence of undissolved solid or a separate liquid phase after equilibration is essential to ensure saturation.[9]

    • Expert Insight: "Excess" is critical. A good starting point is to add enough solute to be approximately 2-5 times the estimated solubility. This ensures the system remains saturated even with minor temperature fluctuations.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period.

    • Trustworthiness: To ensure equilibrium is reached, a time-to-equilibrium study must be performed. Samples should be analyzed at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus. For most small molecules, 48-72 hours is sufficient.

  • Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved material to settle. Carefully draw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

    • Expert Insight: Filtration must be rapid and performed with materials that do not adsorb the solute. A quick push through the filter minimizes any temperature change that could cause precipitation.

  • Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated GC method to determine the concentration.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram outlines the key steps in the solubility determination process.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result prep_vial Add Excess MAPN to Vial add_solvent Add Known Volume of Solvent prep_vial->add_solvent Seal Tightly agitate Agitate at Constant Temperature (e.g., 48h) add_solvent->agitate Place in Shaker settle Settle Undissolved Solute (e.g., 2h) agitate->settle filtrate Filter Supernatant (0.22 µm Syringe Filter) settle->filtrate Sample Collection dilute Dilute Sample for Analysis filtrate->dilute quantify Quantify by GC dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate Data Processing

Caption: Experimental workflow for the isothermal shake-flask solubility method.

Conclusion

This compound is a polar molecule whose solubility is dominated by its ability to form hydrogen bonds and participate in strong dipole-dipole interactions. It is predicted to be highly soluble in polar protic and aprotic organic solvents while exhibiting poor solubility in nonpolar media. This guide provides the theoretical foundation for understanding these characteristics and a detailed, self-validating experimental protocol for the precise and accurate determination of its solubility. The application of this knowledge is essential for optimizing reaction conditions, developing efficient purification strategies, and enabling successful formulation development in its diverse chemical and pharmaceutical applications.

References

The Unassuming Workhorse: A Technical Guide to the Discovery and Enduring Utility of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(Methylamino)propanenitrile, a seemingly simple bifunctional molecule, has carved a significant niche as a versatile and crucial building block in the landscape of modern organic synthesis. This guide provides an in-depth exploration of its history, fundamental properties, synthesis, and its pivotal role as an intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. We will delve into the causality behind its synthetic routes, examine its reactivity, and provide detailed protocols for its preparation and application, underscoring its enduring importance for researchers, scientists, and drug development professionals.

Introduction: A Historical Perspective on a Modern Reagent

The precise moment of the first synthesis of this compound (MAPN) is not prominently documented in the annals of chemical history. Its emergence is intrinsically linked to the broader development and understanding of the cyanoethylation reaction, a powerful tool for the formation of carbon-nitrogen and carbon-carbon bonds. This reaction, a specific type of Michael addition, involves the addition of a nucleophile to acrylonitrile. While the general reaction was explored in the late 19th and early 20th centuries, its application to a wide range of nucleophiles, including primary amines like methylamine, gained significant traction in the mid-20th century with the burgeoning of the polymer and synthetic fiber industries, which relied heavily on acrylonitrile as a monomer.

The historical significance of related β-aminopropionitriles is also noteworthy. For instance, β-aminopropionitrile (BAPN) was identified as the toxic constituent in the sweet pea Lathyrus odoratus, responsible for the disease lathyrism, a condition affecting connective tissues. This toxicological context spurred further investigation into the biological activities of this class of compounds.

In more recent decades, the focus has shifted from toxicological curiosity to synthetic utility. The dual functionality of MAPN, possessing both a nucleophilic secondary amine and an electrophilic nitrile group, has made it an invaluable precursor for constructing complex molecular architectures. A landmark example of its modern application is in the stereoselective synthesis of key intermediates for novel fluoroquinolone antibiotics, a testament to its importance in contemporary medicinal chemistry.[1]

Physicochemical Properties and Spectroscopic Profile

This compound is a colorless liquid at room temperature with a chemical formula of C₄H₈N₂ and a molecular weight of 84.12 g/mol .[2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number693-05-0[3]
Molecular FormulaC₄H₈N₂[2][3]
Molecular Weight84.12 g/mol [2][3]
Boiling Point180.7 ± 23.0 °C at 760 mmHg[2]
Melting Point-21 °C[2]
Density0.899 g/mL at 25 °C[4]
Flash Point113 °C (closed cup)[4]
Refractive Index (n20/D)1.432[4]
InChIKeyUNIJBMUBHBAUET-UHFFFAOYSA-N[3]
SMILESCNCCC#N[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl and methylene protons.

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the methyl carbon, the two methylene carbons, and the nitrile carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2245 cm⁻¹. The N-H stretch of the secondary amine is also observable.

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Detailed Protocol

The most common and industrially viable method for the synthesis of this compound is the Michael addition of methylamine to acrylonitrile.[1] This reaction is efficient and proceeds under relatively mild conditions.

G methylamine Methylamine (CH₃NH₂) product This compound methylamine->product Nucleophilic Attack acrylonitrile Acrylonitrile (CH₂=CHCN) acrylonitrile->product Michael Acceptor

Figure 1: Synthesis of this compound via Michael Addition.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methylamine (aqueous solution, e.g., 40%)

  • Acrylonitrile

  • Methanol (or another suitable solvent)

  • Distilled water

  • Sodium sulfate (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, place an aqueous solution of methylamine. Cool the flask in an ice bath to control the exothermic reaction.

  • Addition of Acrylonitrile: Slowly add acrylonitrile to the cooled methylamine solution via a dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below a certain threshold (e.g., 30-40 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the excess methylamine and solvent can be removed under reduced pressure. The remaining residue is then taken up in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and washed with water to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Causality of Experimental Choices:

  • Cooling the reaction: The Michael addition of amines to acrylonitrile is exothermic. An ice bath is used to dissipate the heat generated, preventing unwanted side reactions and ensuring the safety of the procedure.

  • Slow addition of acrylonitrile: This also helps to control the exothermicity of the reaction and prevents the polymerization of acrylonitrile.

  • Aqueous work-up: This step is crucial for removing any unreacted methylamine and other water-soluble byproducts.

  • Vacuum distillation: Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound, as it allows for distillation at a lower temperature, preventing thermal decomposition.

Applications in Complex Molecule Synthesis

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The secondary amine can act as a nucleophile or be protected and modified, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. This versatility makes it a valuable intermediate in the synthesis of a wide range of molecules.

A prominent example is its use in the multi-step, stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for the fluoroquinolone antibiotic PF-00951966.[1][5] This synthesis highlights the importance of MAPN in constructing chiral molecules with specific biological activities.

G cluster_synthesis Stereoselective Synthesis of a Fluoroquinolone Intermediate start Starting Materials intermediate1 Intermediate Formation start->intermediate1 mapn_addition Addition of a this compound-derived synthon intermediate1->mapn_addition cyclization Cyclization and further modifications mapn_addition->cyclization final_intermediate (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile cyclization->final_intermediate antibiotic Fluoroquinolone Antibiotic (PF-00951966) final_intermediate->antibiotic Leads to

Figure 2: Role of this compound in Fluoroquinolone Synthesis.

Derivatives of this compound have also been investigated as building blocks for inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in various diseases, including Alzheimer's disease.[1]

Conclusion: An Enduring Legacy in Synthesis

From its probable origins in the broader exploration of cyanoethylation chemistry to its current status as a key building block in the synthesis of life-saving pharmaceuticals, this compound exemplifies how a simple molecule can have a profound impact on organic synthesis. Its bifunctional nature, coupled with its straightforward synthesis, ensures its continued relevance in both academic research and industrial applications. The ongoing development of greener synthetic protocols and the exploration of its utility in novel molecular architectures will undoubtedly continue to expand the legacy of this unassuming yet powerful chemical workhorse.

References

electrophilicity of the nitrile group in 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilicity of the Nitrile Group in 3-(Methylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of significant interest in pharmaceutical and agrochemical synthesis, largely owing to the distinct and synergistic reactivity of its methylamino and nitrile moieties.[1] This guide provides a detailed examination of the electrophilic nature of the nitrile group within this specific molecular context. We will explore the fundamental electronic properties that confer electrophilicity, the modulatory influence of the proximal methylamino group, and the key chemical transformations that leverage this reactivity. Furthermore, this guide presents both experimental and computational methodologies for assessing nitrile electrophilicity, providing a practical framework for researchers in organic synthesis and drug development.

The Fundamental Electrophilicity of the Nitrile Group

The nitrile, or cyano, group (–C≡N) is a versatile functional group in organic chemistry. Its reactivity is profoundly influenced by its electronic structure. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry.[2][3] The triple bond consists of one sigma (σ) bond and two pi (π) bonds.

The electrophilicity of the nitrile carbon arises from two primary factors:

  • Polarization: Nitrogen is more electronegative than carbon, leading to a significant polarization of the triple bond and a large dipole moment. This draws electron density away from the carbon atom, rendering it electron-deficient and susceptible to nucleophilic attack.[4]

  • Resonance: A resonance structure can be drawn that places a formal positive charge on the carbon atom, further emphasizing its electrophilic character.[5]

This inherent electrophilicity makes the nitrile group a valuable precursor for conversion into other functional groups such as amines, carboxylic acids, amides, and ketones.[1]

Electronic Landscape of this compound: A Tale of Two Functional Groups

The structure of this compound presents a fascinating case of intramolecular electronic interplay. The molecule contains both a potent nucleophilic center (the secondary amine) and an electrophilic center (the nitrile carbon).[1]

G cluster_molecule This compound cluster_reactivity Reactivity Centers mol CH₃-NH-CH₂-CH₂-C≡N Nuc Nucleophilic Center (Lone Pair on N) mol:w->Nuc Nucleophilic Amino Group Elec Electrophilic Center (δ+ on C) mol:e->Elec Electrophilic Nitrile Carbon

The presence of the methylamino group, separated from the nitrile by an ethylene spacer, does not create a strong conjugative effect. However, its influence is notable:

  • Inductive Effect: The alkyl chain has a weak electron-donating inductive effect, which slightly tempers the nitrile's intrinsic electrophilicity compared to nitriles with strongly electron-withdrawing substituents.

  • Basicity: The secondary amine is a moderate base and a strong nucleophile.[1] This functionality often dictates the molecule's reactivity in the presence of electrophiles, while the nitrile group is the target for nucleophilic attack.

The separation of the amino and nitrile groups in this β-aminonitrile is crucial. α-Aminonitriles, where the amino group is directly attached to the carbon bearing the nitrile, exhibit significantly different and often higher reactivity due to the ability to form stable iminium ion equivalents.[6] In contrast, this compound behaves more like a typical aliphatic nitrile, albeit one with a potent nucleophilic group in its structure.

Key Transformations Driven by Nitrile Electrophilicity

The electrophilic character of the nitrile carbon in this compound is best illustrated through its characteristic reactions.

Hydrolysis to Carboxylic Acids and Amides

Nitrile hydrolysis is a classic transformation that proceeds via nucleophilic attack on the electrophilic nitrile carbon. The reaction can be catalyzed by either acid or base, typically forming an amide intermediate which may or may not be isolated.[3][7]

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen significantly increases the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water.[8][9] Subsequent proton transfer and tautomerization yield the amide, which can be further hydrolyzed to the carboxylic acid (N-Methyl-β-alanine) and an ammonium salt.

  • Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon. The resulting intermediate is protonated by water to give the amide.

G RCN Nitrile (R-C≡N) Protonation Protonation (H⁺) RCN->Protonation Step 1 ActivatedNitrile Activated Nitrile [R-C≡N⁺-H] Protonation->ActivatedNitrile NucAttack Nucleophilic Attack (H₂O) ActivatedNitrile->NucAttack Step 2 ImidicAcid Imidic Acid Intermediate NucAttack->ImidicAcid Tautomerization Tautomerization ImidicAcid->Tautomerization Step 3 Amide Amide (R-CONH₂) Tautomerization->Amide FurtherHydrolysis Further Hydrolysis (H₂O, H⁺) Amide->FurtherHydrolysis Step 4 CarboxylicAcid Carboxylic Acid (R-COOH) FurtherHydrolysis->CarboxylicAcid

In a biological context, this transformation can be mediated by nitrilase enzymes, which convert the nitrile directly to a carboxylic acid.[1]

Reduction to Primary Amines

The electrophilic nitrile carbon is also susceptible to attack by hydride reagents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines.[1] The reaction involves two sequential additions of a hydride nucleophile. The initial attack forms an imine anion intermediate, which is then attacked by a second hydride.[3] Aqueous workup then provides the primary amine. For this compound, this reaction yields N-methyl-1,3-propanediamine.

Cycloaddition Reactions

While requiring specific reagents, the nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles.[10] This reactivity, while less common than hydrolysis or reduction, further underscores the ability of the C≡N triple bond to react with nucleophilic species. Nitrile oxides are also well-known 1,3-dipoles that react with dipolarophiles in cycloaddition reactions.[11][12][13]

Quantifying and Comparing Nitrile Electrophilicity

For drug development professionals, understanding the relative reactivity of a nitrile warhead is critical, especially in the design of covalent inhibitors that target nucleophilic residues like cysteine or serine in proteins.[4] The electrophilicity of nitriles can be modulated by adjacent electron-withdrawing groups and quantified using both computational and experimental methods.[4][14]

Computational Assessment

Density Functional Theory (DFT) calculations are powerful tools for predicting the reactivity of nitrile-containing compounds.[15][16] A common method involves calculating the reaction energy (or activation energy) for the addition of a simple nucleophile, like methanethiol, to the nitrile.[14] A more negative reaction energy indicates higher electrophilicity and greater reactivity.[14]

Nitrile ClassExampleCalculated Reaction Energy (kcal/mol) with Methanethiol[14]Relative Electrophilicity
Aromatic (Poor) Naphthyl nitrile+0.4Very Low
Aminoacetonitrile Aminoacetonitrile-3.4Moderate
Aromatic (Activated) 2-Cyanopyridine-3.4Moderate
Cyanamide Cyanamide-6.7High
Heteroaromatic 2-Cyanopyrimidine-8.1Very High

Table 1: Comparison of calculated electrophilicity for different classes of nitriles. A more negative value indicates higher electrophilicity. Data sourced from Oballa et al. (2007).[14][17]

This compound, as an aliphatic nitrile, would be expected to have a low to moderate electrophilicity, likely falling in a range similar to or slightly less electrophilic than aminoacetonitriles, due to the lack of a directly attached electron-withdrawing group.

Experimental Protocols

Protocol 1: Computational Assessment of Nitrile Electrophilicity via DFT

This protocol provides a generalized workflow for calculating the theoretical reactivity of a nitrile compound.

  • Structure Preparation: Build the 3D structures of the nitrile compound (e.g., this compound) and the nucleophile (e.g., methanethiol).

  • Geometry Optimization: Perform geometry optimization and frequency calculations for both reactants using a DFT method, such as B3LYP with a 6-311++G(d,p) basis set, in a simulated aqueous environment.[15]

  • Transition State Search: Locate the transition state for the nucleophilic addition of the thiol to the nitrile carbon.

  • Product Optimization: Perform geometry optimization and frequency calculations for the resulting thioimidate adduct.

  • Energy Calculation: Calculate the reaction energy (ΔE) as: ΔE = E(adduct) - [E(nitrile) + E(methanethiol)].[14]

  • Analysis: Compare the calculated ΔE with values for known compounds (as in Table 1) to rank its relative electrophilicity. A strong correlation between calculated energies and experimental reactivity has been demonstrated.[14][15][16]

G Start Start: Define Nitrile & Nucleophile Step1 1. Build 3D Molecular Structures Start->Step1 Step2 2. Geometry Optimization (DFT) - Reactants - Product (Adduct) Step1->Step2 Step3 3. Calculate Energies (E) - E(nitrile) - E(nucleophile) - E(adduct) Step2->Step3 Step4 4. Calculate Reaction Energy (ΔE) ΔE = E(adduct) - [E(nitrile) + E(nuc)] Step3->Step4 Step5 5. Correlate ΔE with Reactivity Step4->Step5 End End: Rank Electrophilicity Step5->End

Protocol 2: Experimental Reactivity Assay with Cysteine

This assay provides a relative measure of nitrile reactivity by monitoring adduct formation with a biological nucleophile.

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of L-cysteine in the same buffer.

  • Reaction Incubation: Mix the nitrile and cysteine solutions to final concentrations (e.g., 1 mM each) and incubate at a constant temperature (e.g., 37 °C).[14]

  • Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction, for example, by adding an acid or by rapid dilution into a mobile phase for analysis.

  • Analysis: Analyze the samples using LC-MS (Liquid Chromatography-Mass Spectrometry) to monitor the disappearance of the starting materials and the appearance of the thiazoline adduct product.

  • Data Interpretation: The rate of adduct formation provides a direct experimental measure of the nitrile's reactivity toward a thiol nucleophile. Compare this rate to that of reference nitriles to establish a relative reactivity scale.

Applications and Significance in Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex molecules.[1] Its primary application is as a building block for pharmaceuticals and agrochemicals.[1] A notable example is its use in the multi-step, stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a critical intermediate for the fluoroquinolone antibiotic PF-00951966.[1][18] In such syntheses, the electrophilic nitrile group can be carried through several steps before being transformed (e.g., reduced or hydrolyzed) in the final stages to install a required amine or carboxylic acid functionality.

Furthermore, the potential for the nitrile group to engage in covalent bond formation with nucleophilic residues in proteins makes it a "warhead" of interest in the design of covalent inhibitors.[1][4] While this compound itself is not a potent covalent inhibitor, understanding its baseline electrophilicity provides a crucial reference point for designing more reactive aminonitrile derivatives for targeted therapeutic applications.

Conclusion

The is a defining feature of its chemical identity. Governed by the fundamental electronic properties of the C≡N triple bond, this reactivity is subtly modulated by the distal, nucleophilic methylamino group. Key transformations such as hydrolysis and reduction proceed via nucleophilic attack on the electrophilic nitrile carbon, making the molecule a versatile synthetic intermediate. For drug discovery and development, the ability to quantify and predict this electrophilicity through computational and experimental methods is paramount for both leveraging its synthetic utility and exploring its potential in the design of targeted covalent therapeutics.

References

An In-depth Technical Guide to the Safe Handling and Use of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Paradigm of Proactive Safety

In the landscape of pharmaceutical research and synthetic chemistry, 3-(Methylamino)propanenitrile (CAS No. 693-05-0) presents as a valuable bifunctional building block, possessing both a nucleophilic secondary amine and a versatile nitrile moiety. This structure makes it an important intermediate in the synthesis of complex molecular architectures. However, its utility is counterbalanced by significant toxicological risks inherent to its chemical class. This guide moves beyond a simple recitation of safety protocols. It is designed to provide senior researchers and drug development professionals with a deep, mechanistic understanding of the hazards associated with this compound. By elucidating the causality behind each safety recommendation, this document aims to foster a culture of proactive, informed safety, ensuring that this compound can be utilized to its full synthetic potential without compromising the health and well-being of laboratory personnel.

The Toxicological Core: Understanding the Hazard Causality

The primary and most severe hazard associated with this compound, and aliphatic nitriles in general, is its capacity to act as a metabolic precursor to cyanide.[1][2] This is not a case of the parent molecule itself being the primary toxic agent, but rather a "Trojan horse" scenario where the body's own metabolic processes unlock the poison within.

Mechanism of Cyanide Release

Upon absorption via inhalation, dermal contact, or ingestion, this compound is metabolized by cytochrome P450 enzymes in the liver and other tissues.[3] This enzymatic oxidation occurs on the carbon alpha to the cyano group, generating an unstable cyanohydrin intermediate. This intermediate then rapidly decomposes to release free cyanide ions (CN⁻) into the bloodstream.[3]

Systemic Effects of Cyanide Toxicity

The released cyanide ion has a high affinity for ferric iron (Fe³⁺) and potently inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[1] This inhibition halts aerobic respiration, preventing cells from utilizing oxygen to produce ATP.[1] The resulting cellular hypoxia leads to a cascade of catastrophic physiological effects, even when oxygen saturation in the blood is normal.

  • Early Signs of Exposure: Minor exposure can manifest as headaches, dizziness, nausea, vomiting, and a general sense of weakness.[4]

  • Severe Poisoning: Significant exposure leads to a more dramatic and life-threatening clinical picture, including convulsions, loss of consciousness, a rapid drop in blood pressure, lung injury, and cardiac arrest, which can ultimately be fatal.[4]

This metabolic pathway is the central tenet upon which all handling precautions are built. Every control measure, from fume hood use to glove selection, is designed to prevent the initial uptake of the parent compound and, therefore, the subsequent in-vivo generation of cyanide.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of toxicity. Understanding its formal classification is the first step in a robust risk assessment.

Hazard ClassificationGHS Hazard Statement(s)
Acute Toxicity, Dermal H312: Harmful in contact with skin.[5]
Acute Toxicity, Inhalation H332: Harmful if inhaled.[5]
Skin Irritation H315: Causes skin irritation.[5]
Eye Irritation H319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[5]

Table 1: GHS Hazard Classifications for this compound.

Comprehensive Risk Assessment and Control Measures

A multi-layered approach to risk mitigation is essential. This involves a hierarchy of controls, starting with engineering controls, followed by administrative controls, and finally, the use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified and properly functioning chemical fume hood. All manipulations of the compound, including weighing, transferring, and use in reactions, must be conducted within a fume hood to prevent the inhalation of vapors.

Causality: The compound's potential to be harmful if inhaled is directly linked to its volatility and the subsequent metabolic release of cyanide. A fume hood provides a contained workspace that continuously removes vapors, minimizing the concentration in the operator's breathing zone to negligible levels.

Administrative Controls: Standard Operating Procedures (SOPs)

Safe handling is underpinned by robust and strictly followed SOPs.

  • Designated Areas: All work with this compound should be restricted to a designated area within the laboratory, clearly marked with hazard signage.

  • Restricted Access: Access to storage and handling areas should be limited to authorized and trained personnel.

  • Never Work Alone: A "buddy system" must be enforced when handling this compound. A second person must be aware of the work being conducted and be prepared to initiate emergency procedures.[6]

  • Decontamination: All surfaces and glassware must be decontaminated after use. A recommended procedure is to first rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all performed within the fume hood.[4]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but serves as the final, critical barrier between the researcher and the chemical.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is strongly recommended.Prevents dermal absorption, which is a significant route of exposure.[5] Double-gloving provides an additional layer of protection against tears and permeation.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye irritation. A face shield provides broader protection for the entire face.[6]
Body Protection A lab coat that covers the legs and feet, worn over long pants and closed-toe shoes.Prevents accidental skin contact from spills or splashes.
Respiratory Protection May be required for certain non-routine operations where fume hood use is not feasible. Consult with EHS.Ensures that inhalation exposure is minimized in all circumstances.

Table 2: Required Personal Protective Equipment.

Chemical Reactivity and Storage Protocols

Improper storage and handling can lead to the generation of highly toxic byproducts or create other hazardous situations.

Incompatible Materials
  • Strong Acids: this compound will react with strong acids to rapidly generate highly toxic and flammable hydrogen cyanide (HCN) gas.[7] Acids must be strictly segregated from this compound during storage and handling.

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially violent reactions.[7] These materials must be stored separately.

  • Other Incompatibilities: Also avoid contact with acid chlorides and acid anhydrides.[8]

Thermal Decomposition

While stable under normal conditions, heating this compound can cause decomposition.[7] The thermal decomposition of related nitrile compounds is known to produce hydrogen cyanide, in addition to other toxic gases like nitrogen oxides and carbon monoxide.[8][9] Therefore, it must be assumed that heating this compound will liberate HCN.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • The storage area should be segregated from incompatible materials, particularly acids.

  • Consider storing in a secondary container to contain any potential leaks.

Experimental Protocols: A Step-by-Step Approach to Safety

The following workflow illustrates the integration of safety measures into a typical laboratory procedure involving the weighing and transfer of this compound.

Protocol: Safe Weighing and Transfer
  • Preparation: Don all required PPE (double nitrile gloves, lab coat, safety goggles, face shield). Verify that the chemical fume hood is functioning correctly.

  • Designate Area: Clearly mark the workspace within the fume hood. Inform your designated "buddy" that you are beginning work.

  • Transfer: Place the stock bottle of this compound and a tared, sealable receiving flask inside the fume hood.

  • Weighing: If the balance cannot be located inside the hood, perform the weighing by difference. Tare the receiving flask with its lid on the balance. Transfer an approximate amount of the liquid inside the fume hood, securely close the flask, and then re-weigh it outside the hood.

  • Dissolution: If making a solution, add the solvent to the receiving flask inside the fume hood.

  • Cleanup: Securely close the primary stock bottle. Decontaminate any spills immediately. Wipe down the work surface with an appropriate cleaning solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Completion Don_PPE 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Verify_Hood 2. Verify Fume Hood Functionality Don_PPE->Verify_Hood Notify_Buddy 3. Notify Lab Buddy of Procedure Start Verify_Hood->Notify_Buddy Transfer_Chemicals 4. Place Stock and Tared Flask in Fume Hood Notify_Buddy->Transfer_Chemicals Weigh_Chemical 5. Perform Weighing by Difference Transfer_Chemicals->Weigh_Chemical Add_Solvent 6. Add Solvent to Flask Weigh_Chemical->Add_Solvent Secure_Containers 7. Securely Close All Containers Add_Solvent->Secure_Containers Decontaminate_Area 8. Decontaminate Work Surface and Equipment Secure_Containers->Decontaminate_Area Doff_PPE 9. Doff PPE Correctly Decontaminate_Area->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Figure 1: A logical workflow for the safe handling and transfer of this compound.

Emergency Preparedness and Response

Prompt and correct action during an emergency is critical to mitigating harm.

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like dry sand or vermiculite.

    • Collect the absorbed material into a sealable container for hazardous waste disposal.

    • Decontaminate the area with a 10% bleach solution.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm to ensure building evacuation.

    • From a safe location, call emergency services and provide them with the chemical name and location of the spill.

    • Do not attempt to clean up a major spill yourself.

Exposure Response

The following diagram outlines the critical steps to take in the event of a personal exposure. The overarching principle is immediate and thorough decontamination.

G cluster_actions Immediate Actions cluster_decon Decontamination Protocol cluster_medical Medical Response Exposure Personal Exposure Occurs Alert 1. Alert Colleagues & Buddy Loudly Exposure->Alert Remove 2. Remove Victim from Contaminated Area Alert->Remove Shower 3. Use Emergency Shower/Eyewash Immediately Remove->Shower Remove_Clothing 4. Remove All Contaminated Clothing (While in Shower) Shower->Remove_Clothing Flush 5. Flush Affected Area for at least 15 Minutes Remove_Clothing->Flush Call_911 6. Call Emergency Services (911) Inform them of Cyanide Exposure Flush->Call_911 Provide_SDS 7. Provide SDS to Emergency Responders Call_911->Provide_SDS

Figure 2: Critical response workflow for personal exposure to this compound.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide oxygen or artificial respiration. Do not use mouth-to-mouth resuscitation.[10]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10]

  • Ingestion: Do not induce vomiting.[10]

In all cases of exposure, seek immediate medical attention by calling emergency services. Inform the responders that the exposure is to a cyanide-releasing compound. The administration of cyanide antidotes, such as hydroxocobalamin or sodium thiosulfate, should only be performed by trained medical professionals.[2]

Waste Disposal and Environmental Considerations

All waste containing this compound, including contaminated solids (gloves, absorbent materials) and liquid waste, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix cyanide-containing waste with other chemical waste streams, especially acidic waste.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

While specific environmental fate data for this compound is limited, its potential to hydrolyze or biodegrade suggests that release into the environment should be strictly avoided.

Conclusion: A Commitment to Scientific Integrity and Safety

This compound is a potent chemical tool. Like any powerful tool, its use demands respect, knowledge, and meticulous attention to safety. The protocols and principles outlined in this guide are grounded in a mechanistic understanding of its toxicity. By recognizing that the primary danger lies in its metabolic conversion to cyanide, researchers can appreciate the critical importance of preventing exposure through every available route. Adherence to these guidelines is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice and a core tenet of ensuring the safety of the entire research community.

References

Methodological & Application

Application Notes & Protocols: Leveraging 3-(Methylamino)propanenitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(Methylamino)propanenitrile (MAPN) is a bifunctional building block of significant value in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Possessing both a nucleophilic secondary amine and a versatile nitrile group, MAPN offers a strategic entry point for constructing complex molecular architectures.[1] This guide provides an in-depth exploration of MAPN's reactivity, applications, and detailed protocols for its use. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of this powerful intermediate.

Introduction to this compound: A Profile

This compound, also known as N-Methyl-β-alaninenitrile, is a colorless to pale yellow liquid. Its utility stems from the orthogonal reactivity of its two functional groups: the methylamino group serves as a potent nucleophile or a site for further functionalization, while the cyano group is a precursor to amines, carboxylic acids, and various heterocyclic systems.[1] This bifunctionality allows for its strategic incorporation into multi-step synthetic sequences.[1]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.

PropertyValueSource
CAS Number 693-05-0[2][3]
Molecular Formula C₄H₈N₂[2][3]
Molecular Weight 84.12 g/mol [2][3]
Appearance Colorless to Almost colorless clear liquid
Density 0.899 g/mL at 25 °C[2]
Boiling Point 81 °C at 24 mmHg
Refractive Index n20/D 1.432[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Safety and Handling

Hazard Profile: this compound is harmful if inhaled or in contact with skin, causes skin irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always handle MAPN in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles with side-shields, nitrile gloves, and a lab coat.[5][6] For fire-related emergencies, wear fire/flame resistant clothing.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Spill & First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6][7] If inhaled, move the person to fresh air.[7] In case of eye contact, rinse with water for at least 15 minutes.[6] Seek immediate medical attention if symptoms persist.

Core Reactivity and Synthetic Transformations

The synthetic versatility of MAPN is best understood by examining the characteristic reactions of its two primary functional groups.

G cluster_amine Amine Reactions cluster_nitrile Nitrile Transformations MAPN This compound (MAPN) N_Alkylation N-Alkylation / Acylation MAPN->N_Alkylation R-X or Acyl-Cl Reductive_Amination_Amine Reductive Amination (as Nucleophile) MAPN->Reductive_Amination_Amine Ketone/Aldehyde, [H] Reduction Reduction to Primary Amine MAPN->Reduction H₂, Catalyst or LiAlH₄ Hydrolysis Hydrolysis to Carboxylic Acid MAPN->Hydrolysis H₃O⁺ or OH⁻ or Nitrilase Diamine N1-Methylpropane-1,3-diamine Reduction->Diamine Carboxylic_Acid N-Methyl-β-alanine Hydrolysis->Carboxylic_Acid Cyclization Intramolecular Cyclization Diamine->Cyclization e.g., with Ester

Caption: Key synthetic pathways originating from this compound.

Reactions at the Methylamino Group

The secondary amine in MAPN is a strong nucleophile, readily participating in reactions to build molecular complexity.

  • N-Alkylation and Acylation: The amine can be easily alkylated or acylated using standard conditions to introduce a wide variety of substituents. This is often a primary step to modify the molecule's properties or to introduce a group required for a subsequent cyclization.

  • Michael Addition: The synthesis of MAPN itself is a classic example of a Michael addition, where methylamine acts as the nucleophile adding to acrylonitrile.[1] This reaction is highly efficient for creating C-N bonds. Optimizing parameters such as temperature, pressure, and catalyst choice can significantly enhance yields.[1]

Transformations of the Nitrile Group

The cyano group is a versatile functional handle, convertible into several other important groups. Nitriles are valuable intermediates, and their transformations are central to many synthetic strategies in medicinal chemistry.[1]

  • Reduction to Primary Amines: The most common transformation is the reduction of the nitrile to a primary amine, yielding N-methylpropane-1,3-diamine . This is typically achieved via catalytic hydrogenation (e.g., using H₂ with Pd/C, PtO₂, or Raney Nickel) or with chemical hydrides like lithium aluminum hydride (LiAlH₄). The resulting diamine is a valuable building block for synthesizing polymers, chelating agents, and heterocyclic compounds.

  • Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, producing N-Methyl-β-alanine . A greener alternative involves nitrilase-mediated hydrolysis, where enzymes convert the nitrile directly to the carboxylic acid in a single step, often under mild, aqueous conditions.[1]

  • Reductive Amination: While the amine of MAPN can act as the nucleophile, the nitrile group can also participate in reductive processes. A novel reductive amination of nitriles can lead to the formation of N,N-acetals or N-alkylated lactams, demonstrating the diverse reactivity of the cyano group under different hydrogenation conditions.[8]

Case Study: A Key Intermediate for Fluoroquinolone Antibiotics

The true power of a building block is demonstrated in its application to complex target synthesis. A compelling example is the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile , a critical intermediate for the fluoroquinolone antibiotic PF-00951966.[9][10] This synthesis showcases how the latent functionality within a MAPN-like scaffold is strategically unveiled.

The synthesis, developed by researchers at Pfizer, is a 10-step sequence with a 24% overall yield.[9][10] Two key transformations highlight the sophisticated use of MAPN-related chemistry:

  • Catalytic Asymmetric Hydrogenation: A chiral DM-SEGPHOS-Ru(II) complex is used to set a key stereocenter, producing a β-hydroxy amide with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%).[9][10]

  • S_N2 Substitution with Methylamine: In a later step, an S_N2 reaction with methylamine provides the crucial diamine structure with a complete inversion of configuration at the reaction center, achieving an 80% yield.[9][10]

This example underscores the importance of the 3-aminopropanenitrile scaffold in constructing medicinally relevant compounds where precise stereochemical control is essential for biological activity.[1]

G Start Benzyloxyacetyl Chloride Step1 Multi-step Sequence Start->Step1 Intermediate Prochiral β-Keto Amide Step1->Intermediate Asym_Hydro Catalytic Asymmetric Hydrogenation (Ru-DM-SEGPHOS) Intermediate->Asym_Hydro Hydroxy_Amide β-Hydroxy Amide (de 98%, ee >99%) Asym_Hydro->Hydroxy_Amide Step2 Further Transformations Hydroxy_Amide->Step2 SN2_Precursor Cyclized Precursor with Leaving Group Step2->SN2_Precursor SN2 SN2 Substitution (Methylamine) SN2_Precursor->SN2 Final (S)-3-(methylamino)-3- ((R)-pyrrolidin-3-yl)propanenitrile SN2->Final

Caption: Simplified workflow for the stereoselective synthesis of a key antibiotic intermediate.

Experimental Protocols

The following protocols are generalized procedures based on established chemical principles and are intended for execution by trained professionals.

Protocol 1: Synthesis of this compound (Michael Addition)

This protocol describes the synthesis of the title compound from methylamine and acrylonitrile. The reaction is exothermic and should be performed with adequate cooling.

Materials:

  • Methylamine (40% solution in water)

  • Acrylonitrile

  • Ice-water bath

  • Round-bottom flask with magnetic stirrer and dropping funnel

Procedure:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a temperature of 0-10 °C.

  • To the flask, add 50 mL of methylamine solution (40% in water).

  • Slowly add 26.5 g (0.5 mol) of acrylonitrile dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction goes to completion.

  • The reaction mixture is then concentrated under reduced pressure to remove excess water and methylamine.

  • The resulting crude product is purified by fractional distillation under vacuum (boiling point ~81 °C at 24 mmHg) to yield pure this compound.

Causality: The slow, cooled addition of acrylonitrile is critical to control the exothermicity of the Michael addition, preventing runaway reactions and the formation of byproducts. Stirring overnight ensures high conversion.

Protocol 2: Reductive Conversion to N-Methylpropane-1,3-diamine

This protocol details the catalytic hydrogenation of the nitrile group to a primary amine.

Materials:

  • This compound (MAPN)

  • Methanol (anhydrous)

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Celite™

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 8.4 g (0.1 mol) of MAPN in 100 mL of anhydrous methanol.

  • Carefully add 0.8 g of 10% Pd/C catalyst (50% wet) to the solution. Caution: Palladium catalysts can be pyrophoric.

  • Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude N-methylpropane-1,3-diamine, which can be further purified by distillation.

Causality: Catalytic hydrogenation is a clean and efficient method for nitrile reduction.[8] Methanol is a common solvent, and wet Pd/C is used to reduce the risk of fire. Filtering through Celite ensures complete removal of the heterogeneous catalyst.

Protocol 3: Reductive Amination with an Aldehyde

This protocol demonstrates the use of a carbonyl compound with an amine in the presence of a mild reducing agent to form a new C-N bond.[11][12]

Materials:

  • A primary or secondary amine (e.g., N-methylpropane-1,3-diamine from Protocol 2)

  • An aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a stirred solution of the amine (10 mmol) and the carbonyl compound (11 mmol) in 50 mL of DCE, add sodium triacetoxyborohydride (15 mmol, ~3.2 g) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding 30 mL of saturated sodium bicarbonate solution.

  • Stir for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the iminium ion formed in situ from the amine and carbonyl, but does not readily reduce the starting aldehyde or ketone.[13] This selectivity is key to the success of this one-pot procedure.[11]

Conclusion

This compound is a commercially available and highly effective building block for organic synthesis. Its dual functionality provides a robust platform for generating linear, cyclic, and complex polyfunctional molecules. By understanding the distinct reactivity of its amine and nitrile moieties, and by leveraging modern synthetic methods, researchers can efficiently incorporate this versatile intermediate into synthetic routes for novel pharmaceuticals, agrochemicals, and functional materials.

References

The Synthetic Versatility of 3-(Methylamino)propanenitrile in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex and biologically active molecules. Among the myriad of available intermediates, 3-(Methylamino)propanenitrile has emerged as a particularly valuable and versatile synthon. Its bifunctional nature, possessing both a nucleophilic secondary amine and a reactive nitrile group, offers a unique handle for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, offering detailed protocols and insights into the causality behind experimental choices for researchers, scientists, and drug development professionals.

Core Attributes and Synthetic Potential

This compound (CAS No: 693-05-0) is a clear, colorless to pale yellow liquid with a molecular weight of 84.12 g/mol .[1][2] Its utility in organic synthesis stems from the distinct reactivity of its two functional groups. The secondary amine can act as a nucleophile in various reactions, including Michael additions, N-alkylation, and amide bond formation. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, serving as a linchpin for molecular elaboration.[3]

Keystone Application: Synthesis of Fluoroquinolone Antibiotics

A prominent and well-documented application of this compound is in the stereoselective synthesis of key intermediates for novel fluoroquinolone antibiotics, such as PF-00951966.[3][4][5] This class of antibiotics is crucial in combating community-acquired respiratory tract infections, including those caused by multidrug-resistant organisms.[4][5] The synthesis of the critical intermediate, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, showcases the strategic incorporation of the this compound scaffold.[3][4][5]

Retrosynthetic Analysis and Strategic Importance

The synthesis of this complex chiral molecule highlights the importance of controlling stereochemistry at multiple centers. The this compound moiety provides a foundational fragment that is elaborated upon through a series of stereocontrolled reactions.

G Target (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile Intermediate1 Diamino Intermediate Target->Intermediate1 Final elaboration MAP This compound (conceptual fragment) Target->MAP Incorporates Scaffold Intermediate2 β-Hydroxy Amide Intermediate1->Intermediate2 SN2 Substitution (with Methylamine) Starting_Materials Benzyloxyacetyl chloride + Other reagents Intermediate2->Starting_Materials Catalytic Asymmetric Hydrogenation

Caption: Retrosynthetic approach for a key fluoroquinolone intermediate.

Key Synthetic Transformations and Mechanistic Insights

The synthesis involves two pivotal steps that ensure high stereoselectivity:

  • Catalytic Asymmetric Hydrogenation: A chiral DM-SEGPHOS-Ru(II) complex is employed to hydrogenate a β-keto-γ-lactam precursor.[3][4][5] This reaction establishes the initial stereocenter, affording a β-hydroxy amide intermediate with high diastereomeric excess (de) and enantiomeric excess (ee).[3][4][5] The choice of the DM-SEGPHOS ligand is critical; its specific chirality and electronic properties create a chiral environment around the ruthenium catalyst, directing the hydrogenation to one face of the substrate.

  • S(N)2 Substitution: The resulting β-hydroxy amide is then converted to a suitable leaving group, followed by an S(N)2 reaction with methylamine. This step introduces the methylamino group with an inversion of configuration at the reaction center, leading to the desired diamine intermediate in high yield.[4][5]

Protocol: Stereoselective Synthesis of a Fluoroquinolone Intermediate

The following is a generalized protocol based on the published synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.[4][5]

Step 1: Catalytic Asymmetric Hydrogenation

  • To a solution of the β-keto-γ-lactam precursor in a suitable solvent (e.g., methanol), add the chiral DM-SEGPHOS-Ru(II) catalyst (typically 0.1-1 mol%).

  • Pressurize the reaction vessel with hydrogen gas (pressure may vary, e.g., 50-100 psi).

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) until the reaction is complete (monitored by HPLC or TLC).

  • Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • The resulting β-hydroxy amide can be purified by recrystallization to achieve high diastereomeric and enantiomeric purity.

Step 2: S(N)2 Substitution with Methylamine

  • The β-hydroxy amide is first converted to a derivative with a good leaving group (e.g., a mesylate or tosylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).

  • The activated intermediate is then dissolved in a suitable solvent (e.g., THF) and treated with an excess of methylamine (as a solution in a solvent like ethanol or as a gas).

  • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Work-up involves an acid/base extraction to isolate the desired diamine product.[4][5]

ParameterCatalytic Asymmetric HydrogenationS(N)2 Substitution
Key Reagent DM-SEGPHOS-Ru(II) complex, H₂Methylamine
Yield Good (e.g., 73% after recrystallization)[4][5]High (e.g., 80%)[4][5]
Stereoselectivity High (de 98%, ee >99%)[4][5]Inversion of configuration
Purpose Establishes the initial stereocenterIntroduces the methylamino group

Expanding Horizons: Other Pharmaceutical Applications

The utility of this compound extends beyond fluoroquinolones. Its role as a versatile building block is being explored in the synthesis of other important pharmaceutical agents.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

This compound serves as a building block for the synthesis of inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[3] GSK-3β is a key enzyme in various signaling pathways, and its dysregulation has been implicated in a range of diseases, including neurodegenerative disorders and diabetes. The incorporation of the this compound fragment allows for the generation of molecular diversity to optimize inhibitor potency and selectivity.

Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase

This compound is also integrated into novel thienopyrimidine inhibitors of Leishmania N-Myristoyltransferase.[3] This enzyme is a validated drug target for the treatment of leishmaniasis, a parasitic disease. The nitrile and methylamino groups of the starting material can be chemically manipulated to interact with key residues in the active site of the enzyme.

G MAP This compound Fluoroquinolones Fluoroquinolone Antibiotics MAP->Fluoroquinolones GSK3B GSK-3β Inhibitors MAP->GSK3B Thienopyrimidines Thienopyrimidine Inhibitors MAP->Thienopyrimidines Agrochemicals Agrochemicals MAP->Agrochemicals

Caption: Diverse applications of this compound.

Synthesis of this compound: The Michael Addition

The most common and industrially viable method for the synthesis of this compound is the Michael addition of methylamine to acrylonitrile.[3] This reaction is a conjugate addition where the nucleophilic methylamine attacks the β-carbon of the α,β-unsaturated nitrile.

General Protocol for Michael Addition
  • In a suitable reaction vessel, charge acrylonitrile.

  • Slowly add methylamine (often as an aqueous solution or in a solvent) to the acrylonitrile while maintaining a controlled temperature (the reaction is exothermic). The molar ratio of amine to acrylonitrile can be optimized to minimize side reactions.[6]

  • The reaction can be carried out with or without a catalyst. For industrial processes, heterogeneous catalysts such as aluminum oxide or silicon dioxide are often used to improve efficiency and facilitate catalyst removal.[3][6]

  • The reaction mixture is stirred for a sufficient time to ensure complete conversion.

  • The product, this compound, is then purified by distillation under reduced pressure.

A potential side reaction is the addition of a second molecule of acrylonitrile to the newly formed this compound, resulting in the formation of 3,3'-(methylimino)bis(propanenitrile).[3] Careful control of stoichiometry and reaction conditions is necessary to minimize this impurity.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile intermediate in pharmaceutical synthesis. Its application in the stereoselective synthesis of complex molecules like fluoroquinolone antibiotics underscores its strategic importance. As the demand for novel therapeutics continues to grow, the creative application of such readily available and reactive building blocks will remain a cornerstone of efficient drug discovery and development. Future research will likely focus on the development of greener and more sustainable synthetic routes to this compound and its derivatives, as well as its incorporation into an even broader range of biologically active compounds.

References

Application Notes & Protocols: The Role of 3-(Methylamino)propanenitrile in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development on the utility of 3-(Methylamino)propanenitrile. We explore its chemical properties, established synthetic routes, and its role as a versatile precursor for novel agrochemicals, particularly insecticides. Detailed protocols for its synthesis and proposed pathways for its conversion into key agrochemical intermediates are presented, underpinned by established principles of organic chemistry. The narrative emphasizes the causality behind experimental choices and provides a framework for future research and development.

Introduction: Unveiling the Potential of a Bifunctional Building Block

This compound, a bifunctional molecule featuring a secondary amine and a nitrile group, serves as a valuable intermediate in organic synthesis.[1][2] While its applications in the pharmaceutical sector are documented, particularly as a precursor for complex heterocyclic structures, its potential in agrochemical development remains a promising yet less-explored frontier.[1][3] The unique reactivity of its functional groups makes it an ideal starting material for creating novel pesticides, herbicides, and fungicides.[1]

This guide will delve into the practical applications of this compound in the synthesis of agrochemicals, with a primary focus on insecticides. We will provide detailed protocols, reaction mechanisms, and scientifically grounded hypothetical pathways to stimulate further research and innovation in this area.

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular Formula C4H8N2[4]
Molecular Weight 84.12 g/mol [5][6]
CAS Number 693-05-0[6]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 81 °C / 24 mmHg[4]
Density 0.899 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.432[5][6]

Safety and Handling: this compound is classified as harmful if in contact with skin or if inhaled, and causes skin and eye irritation.[4][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Standard Protocol

The most common and efficient method for the synthesis of this compound is the Michael addition of methylamine to acrylonitrile. This reaction is highly effective for forming the crucial C-N bond.[1]

Protocol 3.1: Synthesis via Michael Addition

Objective: To synthesize this compound from methylamine and acrylonitrile.

Materials:

  • Methylamine (40% solution in water)

  • Acrylonitrile

  • Glacial acetic acid (catalyst)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of a 40% aqueous solution of methylamine.

  • Catalyst Addition: Slowly add 1 mL of glacial acetic acid to the methylamine solution while stirring.

  • Addition of Acrylonitrile: Cool the flask in an ice bath. Slowly add 0.5 moles of acrylonitrile dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Causality of Experimental Choices:

  • The use of an aqueous solution of methylamine is a common and convenient way to handle this gaseous reagent.

  • Glacial acetic acid acts as a catalyst by protonating the nitrile group of acrylonitrile, making it more susceptible to nucleophilic attack by methylamine.

  • The dropwise addition of acrylonitrile at a low temperature is crucial to control the exothermic nature of the reaction and prevent polymerization of acrylonitrile.

Application in Insecticide Synthesis: A Focus on Neonicotinoids

Neonicotinoids are a class of insecticides that act on the central nervous system of insects, causing paralysis and death.[7] They are agonists of the nicotinic acetylcholine receptor (nAChR). While direct synthetic routes from this compound to commercial neonicotinoids are not widely published, its structure makes it a plausible and strategic precursor for key intermediates.

Hypothetical Pathway to a Neonicotinoid Precursor: N-methyl-N'-(nitro)ethylenediamine

A key structural component of some neonicotinoids is an N-substituted ethylenediamine moiety. This compound can be envisioned as a precursor to N-methyl-1,3-propanediamine through the reduction of its nitrile group. While not a direct precursor to the ethylenediamine core of imidacloprid, understanding this transformation is key to manipulating the molecule for agrochemical synthesis. A more direct, albeit hypothetical, pathway to a neonicotinoid-like precursor involves a multi-step synthesis starting from this compound.

Diagram 1: Proposed Synthesis of a Neonicotinoid Precursor

G A This compound B N-Methyl-N-(2-cyanoethyl)formamide A->B HCOOH, Ac2O C N-Methyl-N'-(formyl)propane-1,3-diamine B->C Reduction (e.g., LiAlH4) D N-Methylpropane-1,3-diamine C->D Hydrolysis (H3O+) E N-Methyl-N'-(nitro)propane-1,3-diamine D->E Nitration

A proposed synthetic pathway from this compound to a potential neonicotinoid precursor.

Protocol 4.1: Proposed Synthesis of N-Methyl-N'-(nitro)propane-1,3-diamine

Objective: To outline a hypothetical, multi-step synthesis of a potential neonicotinoid precursor from this compound.

Step 1: N-formylation of this compound

  • React this compound with formic acid and acetic anhydride to protect the secondary amine as a formamide. This prevents its interference in the subsequent reduction step.

Step 2: Reduction of the Nitrile Group

  • Reduce the nitrile group of N-Methyl-N-(2-cyanoethyl)formamide to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent. This yields N-Methyl-N'-(formyl)propane-1,3-diamine.

Step 3: Deprotection of the Formamide

  • Hydrolyze the formamide group under acidic conditions (e.g., refluxing with aqueous HCl) to yield N-Methylpropane-1,3-diamine.

Step 4: Nitration

  • React N-Methylpropane-1,3-diamine with a nitrating agent to introduce the nitro group, a key pharmacophore in many neonicotinoids. This step would require careful control of reaction conditions to achieve selective nitration on one of the amine groups.

Self-Validation and Logic: Each step in this proposed pathway utilizes well-established and reliable reactions in organic synthesis. The protection-deprotection strategy for the amine group is a standard technique to ensure selective reaction at the nitrile functionality. The final nitration step is crucial for imparting the insecticidal activity characteristic of many neonicotinoids.

Potential Applications in Fungicide and Herbicide Development

While the primary focus is on insecticides, the structural motifs accessible from this compound suggest potential applications in other areas of agrochemical development.

  • Fungicides: The β-aminonitrile structure can be a starting point for the synthesis of various heterocyclic compounds, some of which may exhibit fungicidal activity. For instance, triazole fungicides often contain nitrogen-containing heterocyclic rings. Myclobutanil, a triazole fungicide, contains a nitrile group, highlighting its relevance in fungicidal design.[8]

  • Herbicides: Certain herbicides also incorporate nitrile functionalities. The biotransformation of benzonitrile herbicides has been studied, indicating the importance of the nitrile group in their mode of action and environmental fate.[9] Derivatives of this compound could be explored for herbicidal activity, potentially acting on novel biological targets.

Conclusion and Future Directions

This compound is a readily accessible and versatile building block with significant, yet underexplored, potential in agrochemical development. This guide has provided a comprehensive overview of its properties, synthesis, and a scientifically grounded framework for its application in the synthesis of novel insecticides. The proposed synthetic pathways are intended to serve as a starting point for researchers to design and synthesize new active ingredients.

Future research should focus on:

  • Optimization of the proposed synthetic routes: Investigating different reagents, catalysts, and reaction conditions to improve yields and reduce environmental impact.

  • Synthesis of diverse libraries of compounds: Using this compound as a scaffold to create a wide range of derivatives for biological screening.

  • Elucidation of structure-activity relationships (SAR): Identifying the key structural features that contribute to the desired agrochemical activity.

By leveraging the unique chemical properties of this compound, the agrochemical industry can continue to innovate and develop new, effective, and safer solutions for crop protection.

References

Application Notes & Protocols: Stereoselective Synthesis of 3-(Methylamino)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chiral β-Aminonitriles

Chiral 3-(methylamino)propanenitrile and its derivatives are pivotal structural motifs in modern medicinal chemistry. Their presence in the molecular architecture of numerous therapeutic agents underscores their importance as key intermediates in drug discovery and development.[][2] The specific stereochemistry of these β-aminonitriles is often critical for biological activity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[] Consequently, the development of robust and efficient stereoselective synthetic methods is a paramount objective for pharmaceutical and organic chemists.

This guide provides an in-depth overview of contemporary strategies for the stereoselective synthesis of this compound derivatives, with a focus on methodologies that offer high levels of enantiomeric and diastereomeric control. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Core Synthetic Strategies

The primary challenge in the synthesis of these chiral building blocks lies in the stereocontrolled formation of the C-N bond at the β-position relative to the nitrile group. The most prevalent and effective strategies to achieve this include:

  • Asymmetric Conjugate Addition (Aza-Michael Reaction): This is a powerful and atom-economical method for constructing the β-aminonitrile scaffold.[3][4] Chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, are employed to control the facial selectivity of the nucleophilic attack of methylamine or a surrogate onto an α,β-unsaturated nitrile.[3][5]

  • Multi-step Sequences from Chiral Precursors: An alternative approach involves the use of multi-step reaction sequences starting from readily available chiral precursors. This can involve transformations like asymmetric hydrogenation followed by nucleophilic substitution.[6][7]

  • Enzymatic and Biocatalytic Methods: The use of enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally benign route to chiral intermediates which can then be converted to the target molecules.[8][9][10]

Protocol 1: Organocatalyzed Asymmetric Aza-Michael Addition

Organocatalysis has emerged as a particularly attractive strategy for the asymmetric aza-Michael reaction due to the operational simplicity, low toxicity, and ready availability of the catalysts.[3][4] Bifunctional catalysts, such as those based on thiourea or squaramide scaffolds, are often employed to activate both the nucleophile and the electrophile through hydrogen bonding interactions.[11][12]

Mechanistic Rationale

The success of this protocol hinges on the ability of the chiral bifunctional organocatalyst to create a highly organized, chiral environment around the reacting species. The catalyst typically activates the α,β-unsaturated nitrile electrophile through hydrogen bonding, while simultaneously orienting the methylamine nucleophile for a stereoselective attack on one of the prochiral faces of the double bond.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve chiral organocatalyst in anhydrous solvent (e.g., Toluene) P2 Add α,β-unsaturated nitrile P1->P2 P3 Cool reaction mixture to specified temperature (e.g., -20 °C) P2->P3 R1 Slowly add a solution of methylamine in solvent P3->R1 R2 Stir under inert atmosphere (N2 or Ar) for 24-48 h R1->R2 R3 Monitor reaction progress by TLC or LC-MS R2->R3 W1 Quench the reaction R3->W1 W2 Perform aqueous work-up (e.g., extraction with EtOAc) W1->W2 W3 Dry organic layer and concentrate W2->W3 W4 Purify by column chromatography W3->W4

Caption: General workflow for organocatalyzed aza-Michael addition.

Detailed Step-by-Step Protocol

Materials:

  • Chiral bifunctional catalyst (e.g., thiourea or squaramide-based)

  • α,β-Unsaturated nitrile (e.g., crotononitrile)

  • Methylamine solution (e.g., 2.0 M in THF)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the chiral organocatalyst (5-10 mol%).

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the nitrile).

  • Add the α,β-unsaturated nitrile (1.0 equiv).

  • Cool the mixture to the desired temperature (e.g., -20 °C) with stirring.

  • Slowly add the methylamine solution (1.2 equiv) dropwise over 10-15 minutes.

  • Stir the reaction mixture at this temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound derivative.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary
Catalyst TypeSubstrateTemp (°C)Time (h)Yield (%)ee (%)
ThioureaCrotononitrile-20488592
SquaramideCinnamonitrile0249195
Cinchona AlkaloidAcrylonitrile-40727888

Note: The data presented in this table is representative and actual results may vary depending on the specific catalyst, substrate, and reaction conditions.

Protocol 2: Multi-step Synthesis via Asymmetric Hydrogenation and Nucleophilic Substitution

For certain substrates, a multi-step approach can provide excellent stereocontrol. A notable example is the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for the fluoroquinolone antibiotic PF-00951966.[6][7] This strategy relies on a highly stereoselective catalytic asymmetric hydrogenation to set one stereocenter, followed by an SN2 reaction with methylamine to introduce the methylamino group with inversion of configuration.[6][7]

Mechanistic Rationale

The first key step is an asymmetric hydrogenation of a β-keto amide using a Ruthenium catalyst with a chiral phosphine ligand (e.g., DM-SEGPHOS). This reduction establishes a β-hydroxy amide with high diastereoselectivity and enantioselectivity. The subsequent step involves activation of the hydroxyl group (e.g., by mesylation or tosylation) followed by a nucleophilic substitution with methylamine. This SN2 reaction proceeds with a predictable inversion of stereochemistry at the reaction center.

Experimental Workflow Diagram

cluster_step1 Step 1: Asymmetric Hydrogenation cluster_step2 Step 2: Hydroxyl Activation & SN2 S1_1 Charge reactor with β-keto amide and Ru-chiral ligand catalyst S1_2 Pressurize with H2 gas S1_1->S1_2 S1_3 Stir at specified temperature and pressure S1_2->S1_3 S1_4 Isolate and purify β-hydroxy amide S1_3->S1_4 S2_1 Activate hydroxyl group (e.g., with MsCl, Et3N) S1_4->S2_1 S2_2 React with methylamine S2_1->S2_2 S2_3 Purify final product S2_2->S2_3

Caption: Workflow for multi-step synthesis.

Detailed Step-by-Step Protocol (Illustrative)

Step 1: Asymmetric Hydrogenation

  • In a high-pressure reactor, a solution of the β-keto amide substrate in a suitable solvent (e.g., methanol) is degassed.

  • The chiral catalyst, such as a DM-SEGPHOS-Ru(II) complex, is added under an inert atmosphere.[6][7]

  • The reactor is sealed and pressurized with hydrogen gas to the desired pressure.

  • The reaction is stirred at a controlled temperature until complete conversion is observed.

  • After carefully venting the hydrogen, the crude product is isolated and purified, often by recrystallization, to yield the highly pure β-hydroxy amide.[6][7]

Step 2: Nucleophilic Substitution with Methylamine

  • The β-hydroxy amide is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.

  • A base (e.g., triethylamine) is added, followed by the dropwise addition of an activating agent (e.g., methanesulfonyl chloride) to form the mesylate in situ.

  • After the activation is complete, an excess of methylamine is added, and the reaction is allowed to proceed, often with warming to room temperature or gentle heating.

  • The reaction is monitored for the disappearance of the mesylate intermediate.

  • Work-up typically involves an acid/base extraction to isolate the desired aminonitrile product.[6][7]

Quantitative Data Summary
StepTransformationCatalyst/ReagentStereoselectivityYield (%)
1Asymmetric HydrogenationDM-SEGPHOS-Ru(II)>99% ee, 98% de73 (after recrystallization)
2SN2 SubstitutionMethylamineInversion of configuration80

Source: Data adapted from Lall, M. S. et al. J. Org. Chem. 2012.[6][7]

Safety Precautions

  • Cyanide Sources: Many hydrocyanation reactions utilize highly toxic cyanide sources like HCN or TMSCN.[13][14][15] These should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency preparedness (e.g., cyanide antidote kit). Recent developments in cyanide-free hydrocyanation methods offer safer alternatives.[13][14][15][16]

  • Methylamine: Methylamine is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a fume hood.

  • High-Pressure Reactions: Asymmetric hydrogenation is often performed under high pressure. Ensure the use of properly rated and maintained equipment.

Conclusion

The stereoselective synthesis of this compound derivatives is a dynamic field with significant implications for drug development. The choice of synthetic strategy depends on factors such as the specific target molecule, desired scale of production, and available resources. Organocatalyzed aza-Michael additions offer a direct and elegant approach, while multi-step sequences involving key transformations like asymmetric hydrogenation provide a robust and highly controlled alternative. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the research community.

References

analytical methods for the characterization of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Analytical Characterization of 3-(Methylamino)propanenitrile

Abstract

This technical guide provides a comprehensive overview of the essential analytical methodologies for the characterization of this compound (MAPN), a versatile chemical intermediate. In drug discovery and chemical synthesis, rigorous analytical characterization is paramount to ensure identity, purity, and stability. This document outlines detailed, field-proven protocols for chromatographic and spectroscopic techniques, moving beyond procedural steps to explain the underlying scientific principles and rationale for methodological choices. The aim is to equip researchers with the necessary tools to establish a robust analytical control strategy for MAPN and related compounds.

Introduction and Physicochemical Profile

This compound (CAS No: 693-05-0) is a bifunctional molecule featuring a secondary amine and a nitrile group.[1][2] This structure makes it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[2] Its reactivity necessitates precise analytical control to monitor for impurities, degradation products, and to confirm its structural integrity throughout the development lifecycle. This guide details a multi-faceted approach, leveraging orthogonal analytical techniques to build a complete profile of the molecule.

A foundational understanding begins with its key physicochemical properties, which dictate the selection of appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₄H₈N₂[1]
Molecular Weight 84.12 g/mol [1]
CAS Number 693-05-0
Appearance Colorless to yellow liquid[3]
Boiling Point 182-186 °C[3]
Density 0.899 g/mL at 25 °C
Refractive Index (n20/D) 1.432
SMILES CNCCC#N[1]

Chromatographic Analysis for Purity and Separation

Chromatography is the cornerstone for assessing the purity of this compound and separating it from starting materials, by-products, or degradants. Given its polarity and volatility, both gas and liquid chromatography are viable, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC is an ideal technique for analyzing MAPN due to its volatility and thermal stability. Coupling it with a Mass Spectrometry (MS) detector provides unequivocal identification based on both retention time and fragmentation pattern, making it a powerful tool for identity confirmation and impurity profiling. The primary analytical challenge is to achieve sharp peak shapes for this basic amine without derivatization. This is accomplished by using a modern, low-bleed, mid-polarity column that minimizes tailing.

Protocol: Purity and Identification by GC-MS

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[4]

  • Sample Preparation: Prepare a 1000 ppm stock solution of this compound in methanol. From this, prepare a working standard of 10 ppm by further dilution in methanol.

  • GC-MS Parameters: The following table outlines a validated starting point for method development.

ParameterRecommended SettingRationale
Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase provides excellent resolving power and thermal stability for a broad range of analytes.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times and optimal performance.
Inlet Temperature 250 °CPromotes rapid and complete vaporization of the analyte.
Injection Volume 1 µLStandard volume for trace analysis.
Split Ratio 20:1Prevents column overloading while ensuring sufficient analyte reaches the detector.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp effectively separates volatile impurities from the main analyte peak.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the ion source.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable fragmentation patterns.
Mass Range m/z 35-200Covers the molecular ion and expected fragment ions.

Trustworthiness - Expected Results:

  • Retention Time: A reproducible retention time specific to the compound under the defined conditions.

  • Mass Spectrum: The EI mass spectrum is a molecular fingerprint. For MAPN, the molecular ion [M]⁺ is expected at m/z 84. The most prominent feature will be the base peak at m/z 44 , corresponding to the stable [CH₃N=CH₂]⁺ fragment resulting from an alpha-cleavage, a characteristic fragmentation pathway for N-methyl amines.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample MAPN Sample Dilution Dilute in Methanol (e.g., 10 ppm) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector GC Injector (250°C) Vial->Injector Column DB-5MS Column (Temp Program) Injector->Column MS_Detect MS Detector (EI, m/z 35-200) Column->MS_Detect Chromatogram Total Ion Chromatogram (Retention Time) MS_Detect->Chromatogram Spectrum Mass Spectrum (Fragmentation Pattern) MS_Detect->Spectrum Result Purity & Identity Confirmation Chromatogram->Result Spectrum->Result

GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: MAPN is a polar molecule and lacks a strong chromophore, presenting challenges for traditional reversed-phase HPLC with UV detection. While derivatization can be employed, it adds complexity and potential for error.[5] A more direct and elegant solution is Hydrophilic Interaction Liquid Chromatography (HILIC).[6] HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting retention of polar analytes like MAPN. This approach is highly effective and avoids the need for chemical modification.

Protocol: Purity Assay by HILIC-UV

  • Instrumentation: An HPLC or UPLC system equipped with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Parameters:

ParameterRecommended SettingRationale
Column Silica-based HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)A bare silica or amide-functionalized column provides the necessary polar surface for HILIC retention.
Mobile Phase 90:10 (v/v) Acetonitrile : 10 mM Ammonium Formate Buffer, pH 3.0A high percentage of organic solvent is crucial for retention in HILIC mode. The buffer provides ionic strength and controls the ionization state of the amine for consistent peak shape. Formate is MS-compatible.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficiency.
Column Temp. 30 °CMaintains stable and reproducible retention.
Injection Volume 2 µLSmall volume to minimize peak distortion.
UV Detection 205 nmMAPN has weak end-absorption in the low UV range. This wavelength offers sensitivity, but requires a high-purity mobile phase to minimize baseline noise.

Trustworthiness - Self-Validation: The method's specificity can be validated by performing forced degradation studies (e.g., acid, base, oxidative stress). The appearance of new peaks, resolved from the parent MAPN peak, demonstrates that the method is stability-indicating. Linearity, accuracy, and precision should be established according to standard ICH guidelines.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC Analysis cluster_data Data Analysis Sample MAPN Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector HPLC Injector Filter->Injector Column HILIC Column (ACN/Buffer) Injector->Column UV_Detect UV Detector (205 nm) Column->UV_Detect Chromatogram HPLC Chromatogram UV_Detect->Chromatogram Integration Peak Integration (% Area) Chromatogram->Integration Result Purity Assessment Integration->Result

HILIC-UV analysis workflow for this compound.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework. The chemical shifts and coupling patterns are highly diagnostic for the propanenitrile backbone and the N-methyl group.

Protocol: Structural Elucidation by ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected Spectral Data: The following table summarizes the expected signals.[2]

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~2.80TripletN-CH₂ -CH₂
¹H ~2.50TripletCH₂-CH₂ -CN
¹H ~2.45SingletCH₃ -N
¹H ~1.2 (variable)Broad SingletN-H
¹³C ~119SingletC ≡N
¹³C ~47SingletN-CH₂ -CH₂
¹³C ~36SingletCH₃ -N
¹³C ~17SingletCH₂-CH₂ -CN
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. For MAPN, the nitrile (C≡N) and secondary amine (N-H) groups have highly characteristic absorption bands. Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid, as it requires no sample preparation.

Protocol: Functional Group Identification by FTIR-ATR

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretching3300 - 3500Weak-Medium, Sharp
C-H Stretching (sp³)2800 - 3000Medium-Strong
C≡N Stretching2240 - 2260Medium, Sharp
N-H Bending1550 - 1650Medium

Trustworthiness - Causality: The presence of a sharp peak around 2250 cm⁻¹ is definitive proof of the nitrile functionality.[2] Concurrently, observing a single, sharp N-H stretch around 3350 cm⁻¹ confirms the presence of a secondary amine, distinguishing it from a primary amine (which would show two peaks) or a tertiary amine (which would show none).[2]

Conclusion

The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. GC-MS provides robust identity confirmation and impurity profiling, while HILIC offers an accurate method for purity assessment without derivatization. Finally, NMR and FTIR spectroscopy deliver unambiguous structural verification. Together, these methods form a self-validating system that ensures the quality and consistency of this compound for its intended use in research and development.

References

Application Note & Protocol: Purification of 3-(Methylamino)propanenitrile by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of 3-(Methylamino)propanenitrile to a high degree of purity suitable for sensitive downstream applications such as pharmaceutical synthesis. The methodology centers on vacuum distillation, a technique essential for purifying thermally sensitive, high-boiling point compounds. This guide offers a comprehensive overview, from the underlying scientific principles and safety protocols to a step-by-step experimental procedure and post-purification analysis.

Introduction: The Need for High-Purity this compound

This compound is a versatile bifunctional molecule featuring both a secondary amine and a nitrile moiety.[1] This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of impurities, such as starting materials from its synthesis (e.g., acrylonitrile and methylamine) or byproducts, can lead to unpredictable reaction kinetics, the formation of unwanted side products, and reduced overall yield. Therefore, obtaining this intermediate in a highly pure form is a critical first step for any subsequent synthetic work.

Scientific Rationale for Vacuum Distillation

The choice of purification method is dictated by the physicochemical properties of the compound.

2.1 Compound Physicochemical Profile A summary of the key properties of this compound is essential for designing the purification protocol.

PropertyValueSource(s)
Molecular FormulaC₄H₈N₂[2][3][4]
Molecular Weight84.12 g/mol [2][3][4]
Atmospheric Boiling Point180-186 °C[4][5]
Density~0.90 g/mL at 25 °C[4]
Refractive Index (n20/D)~1.432[4]
AppearanceClear yellow liquid[4][6]
Flash Point~63 °C[5]

2.2 Principle of Vacuum Distillation The atmospheric boiling point of this compound is quite high (180-186 °C), a temperature at which many organic molecules, especially amines, are susceptible to thermal decomposition.[4][5] Distillation under reduced pressure, or vacuum distillation, is a technique used to purify compounds that would decompose at their normal boiling point.[7] By lowering the pressure above the liquid, the boiling point is significantly reduced according to the Clausius-Clapeyron relation.[7] This allows for the vaporization and subsequent condensation of the compound at a much lower temperature, preserving its chemical integrity and preventing the formation of degradation-related impurities.

Hazard Analysis and Safety Protocols

Trustworthiness in science begins with safety. this compound is a hazardous chemical and must be handled with appropriate precautions.

  • GHS Hazard Classification: The compound is harmful in contact with skin and if inhaled.[3] It is also known to cause skin and serious eye irritation.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and anhydrides.[6]

  • Engineering Controls: All handling and distillation procedures must be performed inside a certified chemical fume hood to mitigate inhalation risks.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection: Tightly fitting safety goggles and a full-face shield are required.

    • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

Experimental Methodology: A Step-by-Step Protocol

4.1 Apparatus Setup A standard vacuum distillation apparatus is required. All glassware joints should be properly sealed with a suitable vacuum grease.

G cluster_0 Heating & Vaporization cluster_1 Condensation cluster_2 Collection & Vacuum Source HeatingMantle Heating Mantle DistillingFlask Distilling Flask (Crude Product + Stir Bar) HeatingMantle->DistillingFlask Heat ClaisenAdapter Claisen Adapter DistillingFlask->ClaisenAdapter Thermometer Thermometer ClaisenAdapter->Thermometer Vapor Temp. VigreuxColumn Vigreux Column (Optional, for better separation) ClaisenAdapter->VigreuxColumn Condenser Condenser VigreuxColumn->Condenser WaterOut Cooling Water Out Condenser->WaterOut ReceivingFlask Receiving Flask Condenser->ReceivingFlask Purified Liquid WaterIn Cooling Water In WaterIn->Condenser ColdTrap Cold Trap (Dry Ice/Acetone) ReceivingFlask->ColdTrap To Vacuum VacuumPump Vacuum Pump ColdTrap->VacuumPump

Caption: Diagram of a vacuum distillation apparatus for purification.

4.2 Detailed Procedure

  • Preparation: Charge the distilling flask with the crude this compound, ensuring it is no more than half-full to prevent bumping. Add a magnetic stir bar for smooth boiling.

  • Assembly: Assemble the glassware as depicted in the diagram. Ensure the thermometer bulb is positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

  • System Evacuation: Start the flow of coolant through the condenser. Turn on the vacuum pump and slowly open the system to the vacuum. The pressure should gradually decrease. A cold trap between the receiving flask and the pump is critical to protect the pump from corrosive vapors.

  • Heating and Fractionation: Once a stable vacuum is achieved (e.g., ~15-20 mmHg), begin gently heating the distilling flask using a heating mantle.

    • Causality: The stir bar is crucial; it creates a vortex that breaks the surface tension, preventing the violent bumping that can occur when boiling liquids under vacuum.

  • Collect the Forerun: The first few drops that distill over will likely be lower-boiling point impurities. This "forerun" should be collected in the initial receiving flask and later discarded.

  • Collect the Main Fraction: As the temperature of the vapor stabilizes at the boiling point of the product at the given pressure, switch to a clean, pre-weighed receiving flask. Collect the fraction that distills over at a constant temperature.

  • Shutdown: Stop the distillation when a small amount of residue is left in the distilling flask. Never distill to dryness , as this can concentrate potentially explosive peroxides. Remove the heating mantle and allow the entire apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

    • Causality: Venting a hot system can cause air to rush in, potentially cracking the glassware or causing a fire if the residue is pyrophoric.

Purity Validation: A Self-Validating System

The protocol's success is validated by post-purification analysis.

5.1 Gas Chromatography (GC-FID)

  • Methodology: A sample of the distilled product is injected into a GC equipped with a Flame Ionization Detector (FID).

  • Expected Outcome: A successful purification will show a single major peak on the chromatogram, corresponding to >99% purity, with a significant reduction or complete absence of the impurity peaks present in the crude material.

5.2 NMR Spectroscopy

  • Methodology: ¹H and ¹³C NMR spectra of the purified liquid are acquired.

  • Expected Outcome: The spectra should exhibit the correct chemical shifts, splitting patterns, and integration values characteristic of pure this compound, with no signals attributable to impurities.

Summary of Experimental Parameters

ParameterRecommended Value/StateRationale
System Pressure 15-20 mmHg (or as available)To significantly lower the boiling point and prevent thermal decomposition.[7]
Stirring Continuous, moderate speedTo ensure smooth boiling and prevent bumping.
Forerun Collection YesTo remove highly volatile impurities before collecting the main product.
Distillation Endpoint Leave a small residueTo prevent the concentration of non-volatile, potentially hazardous materials.

Purification Workflow Overview

G A Crude This compound B Hazard Assessment & PPE Donning A->B START C Vacuum Distillation Apparatus Setup B->C D Distillation Under Reduced Pressure C->D E Fraction Collection (Forerun & Product) D->E F Post-Analysis (GC, NMR) E->F G Purity >99%? F->G VALIDATE H Purified Product G->H Yes I Re-distill G->I No I->D

Caption: Logical workflow from crude material to validated pure product.

References

Application Notes and Protocols for the Cyanoethylation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Incorporation of the Cyanoethyl Moiety

In the landscape of modern organic synthesis and drug development, the cyanoethylation of primary amines stands out as a robust and versatile C-N bond-forming reaction. This process, which involves the addition of a primary amine to the activated double bond of acrylonitrile, provides a straightforward route to β-aminopropionitriles. These products are not merely synthetic curiosities; they are valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3][4] The nitrile functionality itself is a key pharmacophore found in numerous approved drugs, valued for its ability to enhance binding affinity, improve pharmacokinetic profiles, and modulate metabolic stability.[5]

This application note provides a comprehensive guide to the cyanoethylation of primary amines, delving into the underlying mechanism, offering a detailed experimental protocol, and emphasizing critical safety and handling considerations.

Theoretical Framework: A Nucleophilic Conjugate Addition

The cyanoethylation of a primary amine is a classic example of a Michael addition (or 1,4-conjugate addition) reaction.[2][6] The powerful electron-withdrawing nature of the nitrile group polarizes the acrylonitrile molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[7] The primary amine, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.

The reaction can be catalyzed by either acids or bases, and the choice of catalyst often depends on the basicity and steric hindrance of the amine substrate.[6][7]

  • Base Catalysis: Strong bases can deprotonate the amine, increasing its nucleophilicity. However, for primary aliphatic amines, which are sufficiently basic, the reaction can often proceed without a catalyst.[7][8]

  • Acid Catalysis: Acid catalysts, such as acetic acid or mineral acids, can activate the acrylonitrile by protonating the nitrile nitrogen, further enhancing the electrophilicity of the β-carbon.[3][7] For less reactive aromatic amines, acid catalysis is common.[3][8]

  • Metal Catalysis: Certain metal salts, notably copper (II) acetate, have been shown to be highly effective catalysts, particularly for sterically hindered or electronically deactivated aromatic amines.[7][9]

A potential side reaction is dicyanoethylation, where the initially formed secondary amine reacts with a second molecule of acrylonitrile. This can often be controlled by using an excess of the primary amine.[10]

Critical Safety and Handling of Acrylonitrile

WARNING: Acrylonitrile is a highly flammable, toxic, and carcinogenic substance.[11][12] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Impermeable gloves, a lab coat, and chemical splash goggles are mandatory.[13] Skin contact must be strictly avoided as acrylonitrile is readily absorbed.[13]

  • Handling: Acrylonitrile is volatile and its vapors can form explosive mixtures with air.[13][14] It must be stored in tightly sealed containers in a cool, well-ventilated area, away from heat, sparks, and open flames.[13][14] It is incompatible with strong acids, strong bases, oxidizers, copper, and ammonia.[12][14]

  • Waste Disposal: All acrylonitrile-contaminated waste must be disposed of as hazardous chemical waste according to institutional guidelines. Small spills can be absorbed with an inert material and disposed of appropriately.[11]

  • Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water.[13][15] If inhaled, move to fresh air immediately. In case of eye contact, flush with water for at least 15 minutes.[13] Seek immediate medical attention in all cases of exposure.

Experimental Protocol: Mono-Cyanoethylation of Benzylamine

This protocol details a representative procedure for the mono-cyanoethylation of benzylamine, a common primary amine.

Materials and Equipment:
  • Reagents:

    • Benzylamine (≥99%)

    • Acrylonitrile (≥99%, stabilized)

    • Glacial Acetic Acid (ACS grade)

    • Diethyl Ether (anhydrous)

    • Saturated Sodium Bicarbonate solution (aq.)

    • Saturated Sodium Chloride solution (Brine, aq.)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Reflux condenser

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Reaction Workflow Diagram

Cyanoethylation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge flask with Benzylamine and Glacial Acetic Acid B Add Acrylonitrile dropwise at 0°C A->B Exothermic Control addition C Warm to room temp. and stir for 12-24h B->C Monitor by TLC/GC D Dilute with Diethyl Ether C->D E Wash with sat. NaHCO₃ solution D->E Neutralize acid F Wash with Brine E->F Remove residual water G Dry organic layer (Na₂SO₄ or MgSO₄) F->G H Filter and concentrate via rotary evaporation G->H I Purify crude product (Vacuum Distillation or Column Chromatography) H->I Yields crude product

Caption: Workflow for the cyanoethylation of a primary amine.

Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (10.7 g, 100 mmol, 1.0 equiv) and glacial acetic acid (0.6 g, 10 mmol, 0.1 equiv).

    • Rationale: Glacial acetic acid serves as a mild acid catalyst, which is effective for aromatic amines.[7] An excess of the amine is used to favor mono-alkylation and minimize the formation of the dicyanoethylated product.[10]

  • Addition of Acrylonitrile: Cool the flask in an ice bath to 0°C. Add acrylonitrile (5.3 g, 100 mmol, 1.0 equiv) dropwise to the stirred solution over 15-20 minutes.

    • Rationale: The reaction is exothermic, and slow, cooled addition is necessary to control the reaction temperature and prevent excessive polymerization of acrylonitrile.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed.

  • Work-up: a. Once the reaction is complete, dilute the mixture with diethyl ether (100 mL).[16] b. Transfer the solution to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid catalyst.[16] Caution: Bubbling (CO₂ evolution) may occur.[17] c. Wash the organic layer with brine (1 x 50 mL).[16]

    • Rationale: The brine wash helps to remove residual water and break up any emulsions. d. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[16] e. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(2-cyanoethyl)benzylamine can be purified by vacuum distillation or flash column chromatography on silica gel.

    • Rationale: Purification is necessary to remove any unreacted starting materials, the dicyanoethylated byproduct, and any polymeric material. For basic amines, treating the silica gel with a small percentage of triethylamine in the eluent can prevent tailing and improve separation.[18]

Data and Expected Results

The following table summarizes typical reaction parameters for the cyanoethylation of various primary amines. Yields are highly substrate-dependent.

Amine SubstrateCatalystSolventTemperatureTime (h)Typical Yield (%)
BenzylamineAcetic AcidNeatRoom Temp.12-2480-90%
AnilineAcetic AcidNeat or WaterReflux24-4870-85%[8][19]
DiethylamineNoneTolueneRoom Temp.2-3>95%[20][21]
Sterically Hindered AminesCupric AcetateNeat80-100°C10-2060-75%[9]

Mechanism Diagram: Acid-Catalyzed Cyanoethylation

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Bifunctional Building Block

3-(Methylamino)propanenitrile, a seemingly simple molecule, is a powerful and versatile precursor in the synthesis of a diverse array of heterocyclic compounds.[1] Its synthetic utility is rooted in its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic nitrile group. This unique combination allows for a variety of chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of the methylamino and nitrile functionalities enables its participation in various cyclization and condensation reactions, serving as a linchpin for the formation of key heterocyclic scaffolds. This guide provides detailed application notes and protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound as a key starting material or intermediate. The methodologies presented herein are grounded in established chemical principles and aim to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this adaptable synthon.

PART 1: Synthesis of Pyrimidine Derivatives

The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in numerous biologically active compounds, including antiviral and anticancer agents. The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon unit with an amidine or urea-based component. While direct one-pot synthesis from this compound and amidines is not extensively documented, a logical and scientifically sound approach involves a two-step process. First, this compound can be envisioned to react with a suitable partner to form a β-enaminonitrile or a related intermediate, which then undergoes cyclization.

Protocol 1: Synthesis of a Dihydropyrimidine Derivative via a β-Enaminonitrile Intermediate

This protocol outlines a plausible pathway for the synthesis of a dihydropyrimidine derivative. The initial step involves the in-situ formation of a β-enaminonitrile-like species from this compound, which then reacts with urea in a Biginelli-type condensation.

Reaction Scheme:

G cluster_0 Step 1: In-situ formation of enamine intermediate cluster_1 Step 2: Cyclocondensation with Urea reactant1 This compound intermediate1 Enamine Intermediate reactant1->intermediate1 + R-CHO, cat. acid reactant2 Aldehyde (R-CHO) reactant2->intermediate1 product Dihydropyrimidine Derivative intermediate1->product + Urea, H+ reactant3 Urea reactant3->product

Caption: Synthetic workflow for a dihydropyrimidine derivative.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Urea Addition: Add urea (1.2 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a sodium hydroxide solution.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for Biginelli-type reactions, effectively dissolving the reactants and facilitating the reaction.

  • Acid Catalysis: The acid catalyst is crucial for the initial formation of the enamine intermediate and for activating the carbonyl group of the aldehyde, as well as promoting the cyclization and dehydration steps.

  • Excess Urea: A slight excess of urea is used to drive the reaction towards the product.

PART 2: Synthesis of Pyridine Derivatives

The pyridine scaffold is another privileged heterocycle in drug discovery. The synthesis of substituted pyridines can be achieved through various condensation reactions. A plausible approach utilizing this compound involves its reaction with a 1,3-dicarbonyl compound, a variation of the Hantzsch pyridine synthesis.

Protocol 2: Synthesis of a Tetrahydropyridine Derivative

This protocol describes the synthesis of a highly functionalized tetrahydropyridine derivative through a multi-component reaction.

Reaction Scheme:

G cluster_0 Multi-component Condensation reactant1 This compound product Tetrahydropyridine Derivative reactant1->product reactant2 1,3-Dicarbonyl Compound reactant2->product reactant3 Aldehyde (R'-CHO) reactant3->product Base catalyst

Caption: One-pot synthesis of a tetrahydropyridine derivative.

Materials:

  • This compound

  • Ethyl acetoacetate (or another 1,3-dicarbonyl compound)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Reaction Setup: To a solution of the aromatic aldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol, add this compound (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the precipitate with cold ethanol and dry under vacuum to obtain the purified tetrahydropyridine derivative.

Causality Behind Experimental Choices:

  • Piperidine as Catalyst: Piperidine, a secondary amine, is a common basic catalyst for Knoevenagel and Michael addition reactions, which are key steps in this multi-component synthesis.

  • One-Pot Procedure: This one-pot approach is highly efficient as it avoids the isolation of intermediates, saving time and resources.

PART 3: Thorpe-Ziegler Cyclization for Fused Heterocycles

The Thorpe-Ziegler reaction is a classical method for the intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis.[2] While this compound itself is not a dinitrile, it can be derivatized to introduce a second nitrile group, making it a suitable substrate for this powerful cyclization reaction, leading to the synthesis of fused heterocyclic systems.

Protocol 3: Synthesis of a Fused Pyridine Derivative via Thorpe-Ziegler Cyclization

This protocol outlines the synthesis of a fused pyridine derivative starting from a dinitrile precursor derived from this compound.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of Dinitrile Precursor cluster_1 Step 2: Thorpe-Ziegler Cyclization cluster_2 Step 3: Hydrolysis and Aromatization reactant1 This compound product1 Dinitrile Precursor reactant1->product1 + BrCH2CN, Base reactant2 α-Haloacetonitrile reactant2->product1 product2 Enamine Intermediate product1->product2 Strong Base (e.g., NaH) final_product Fused Pyridine Derivative product2->final_product Acidic work-up

Caption: Workflow for fused pyridine synthesis via Thorpe-Ziegler cyclization.

Materials:

  • This compound

  • Bromoacetonitrile

  • Potassium carbonate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Synthesis of Dinitrile Precursor:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

    • Add bromoacetonitrile (1.1 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 12-16 hours.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude dinitrile precursor. Purify by column chromatography if necessary.

  • Thorpe-Ziegler Cyclization:

    • Caution: Sodium hydride is highly reactive. Handle with care under an inert atmosphere.

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of the dinitrile precursor (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up and Aromatization:

    • Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to yield the fused pyridine derivative.

Self-Validating System:

The success of each step can be monitored by TLC. The formation of the dinitrile precursor will show a new spot with a different Rf value from the starting materials. The cyclized product will also have a distinct TLC profile. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) of the intermediates and the final product will confirm their structures.

Data Summary

ProtocolHeterocyclic SystemKey ReactantsCatalystExpected Yield Range
1DihydropyrimidineThis compound, Aldehyde, UreaHClModerate
2TetrahydropyridineThis compound, 1,3-Dicarbonyl, AldehydePiperidineGood to Excellent
3Fused PyridineDinitrile from this compoundNaHModerate to Good

Conclusion

This compound is a valuable and adaptable building block for the synthesis of a variety of heterocyclic compounds. The protocols and application notes provided in this guide demonstrate its potential in constructing pyrimidine and pyridine-based scaffolds, which are of significant interest in medicinal chemistry and drug development. The bifunctional nature of this molecule allows for its participation in a range of classical and multi-component reactions, offering efficient routes to complex molecular architectures. The presented methodologies, grounded in established synthetic principles, provide a solid foundation for further exploration and application of this compound in the pursuit of novel bioactive molecules.

References

Application Note: Derivatization of 3-(Methylamino)propanenitrile for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Methylamino)propanenitrile (MAPN), also known as N-Methyl-β-alaninenitrile, is a chemical intermediate with a molecular formula of C₄H₈N₂ and a molecular weight of 84.12 g/mol .[1] Its structure contains a secondary amine and a nitrile functional group. The presence of the polar secondary amine group imparts a relatively low volatility and a tendency to exhibit peak tailing during gas chromatography (GC) analysis due to interactions with active sites in the GC system. To overcome these analytical challenges and enable robust and sensitive quantification by Gas Chromatography-Mass Spectrometry (GC-MS), chemical derivatization is an essential sample preparation step.[2]

This application note provides a comprehensive guide with detailed protocols for the derivatization of this compound for GC-MS analysis. We will explore two primary derivatization strategies: silylation and acylation, providing researchers, scientists, and drug development professionals with the necessary information to implement these methods effectively.

Principle of Derivatization for this compound

Derivatization for GC-MS analysis aims to chemically modify the analyte to increase its volatility and thermal stability while improving its chromatographic properties.[2][3] For this compound, the target for derivatization is the active hydrogen on the secondary amine group. The nitrile group is generally inert under the described derivatization conditions. Two highly effective and widely used derivatization approaches for amines are silylation and acylation.[2][4]

Silylation with BSTFA

Silylation involves the replacement of the active hydrogen on the amine with a trimethylsilyl (TMS) group.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent that reacts with a wide range of polar compounds, including secondary amines.[6][7] The reaction of BSTFA with this compound results in the formation of N-methyl-N-(trimethylsilyl)aminopropanenitrile, a more volatile and less polar compound suitable for GC-MS analysis. The reaction byproducts, N-methyltrifluoroacetamide and trimethylsilanol, are also volatile and generally do not interfere with the analysis.[8]

Reaction: CH₃NHCH₂CH₂CN + (CH₃)₃Si-N=C(CF₃)OSi(CH₃)₃ → (CH₃)₃Si-N(CH₃)CH₂CH₂CN + CF₃C(O)NHSi(CH₃)₃

Acylation with TFAA

Acylation introduces an acyl group to the analyte molecule. Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that readily derivatizes primary and secondary amines. The reaction with this compound yields N-methyl-N-trifluoroacetylaminopropanenitrile. The resulting trifluoroacetyl derivative is highly volatile and exhibits excellent chromatographic behavior.[8] The fluorinated nature of the derivative can also enhance detection sensitivity when using an electron capture detector (ECD), though it is also perfectly suited for mass spectrometry.

Reaction: CH₃NHCH₂CH₂CN + (CF₃CO)₂O → CF₃C(O)N(CH₃)CH₂CH₂CN + CF₃COOH

Experimental Protocols

The following protocols provide a step-by-step guide for the derivatization of this compound. It is crucial to perform these reactions in a dry environment, as the derivatizing reagents are sensitive to moisture.[6]

General Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing MAPN Drydown Dry sample completely (e.g., under N2 stream) Sample->Drydown Reagent Add Derivatization Reagent (BSTFA or TFAA) & Solvent Drydown->Reagent React Incubate at specified Temperature and Time Reagent->React GCMS Inject into GC-MS React->GCMS Data Data Acquisition and Analysis GCMS->Data

Caption: General workflow for the derivatization and analysis of this compound.

Protocol 1: Silylation using BSTFA

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) [or BSTFA with 1% Trimethylchlorosilane (TMCS) for enhanced reactivity][9]

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or dimethylformamide)

  • Sample containing this compound, dried

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Ensure the sample containing this compound is completely dry in a GC vial. Moisture will deactivate the silylating reagent.

  • Add 100 µL of anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA (or BSTFA + 1% TMCS). The reagent should be in excess to drive the reaction to completion.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.[6] Reaction times and temperatures may need optimization for specific sample matrices.

  • Cool the vial to room temperature before opening.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Acylation using TFAA

Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Sample containing this compound, dried

  • Heating block or oven (optional)

  • GC vials with caps

Procedure:

  • Ensure the sample containing this compound is completely dry in a GC vial.

  • Add 100 µL of anhydrous solvent to dissolve the sample.

  • Add 50 µL of TFAA.

  • Cap the vial tightly and vortex for 30 seconds.

  • The reaction is typically rapid and can often proceed at room temperature for 15-30 minutes.[8] For some samples, gentle heating at 50-60°C for 15 minutes may improve the reaction yield.

  • Cool the vial to room temperature.

  • (Optional but recommended) Evaporate the excess TFAA and solvent under a gentle stream of dry nitrogen and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. This step helps to prevent damage to the GC column from acidic byproducts.[8]

  • The sample is now ready for injection into the GC-MS.

GC-MS Analysis

The following table provides a starting point for the GC-MS parameters for the analysis of derivatized this compound. These parameters should be optimized for the specific instrument and column used.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Expected Results and Discussion

The derivatization of this compound will result in a shift in its retention time and a characteristic mass spectrum for each derivative.

Expected Mass Spectra

The following table summarizes the expected molecular ions and key fragment ions for the derivatized products of this compound.

DerivativeMolecular WeightExpected Molecular Ion (M⁺)Key Fragment Ions (m/z) and Interpretation
TMS-MAPN 156.30156141 : [M-CH₃]⁺ (loss of a methyl group from the TMS moiety) - often a prominent peak for TMS derivatives.73 : [(CH₃)₃Si]⁺ (trimethylsilyl cation)58 : [CH₂=N(CH₃)CH₂CH₂CN]⁺ (alpha-cleavage)
TFA-MAPN 180.13180111 : [M-CF₃]⁺ (loss of the trifluoromethyl group)97 : [CF₃CO]⁺ (trifluoroacetyl cation)83 : [M-CF₃CO]⁺ (loss of the trifluoroacetyl group)58 : [CH₂=N(CH₃)CH₂CH₂CN]⁺ (alpha-cleavage)

The fragmentation of the TMS derivative is expected to be dominated by the loss of a methyl group from the silicon atom, a characteristic fragmentation pattern for TMS-derivatized compounds. For the TFA derivative, cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the N-C bond are expected fragmentation pathways. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines and is expected to produce a significant ion at m/z 58 for both derivatives.[10]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the derivatization and analysis, the following practices are essential:

  • Use of Standards: A certified reference standard of this compound should be used to confirm the retention time and mass spectrum of the derivatized product.

  • Reagent Blanks: A reagent blank, containing all reagents and solvents but no sample, should be run to identify any potential interferences or contaminants.

  • Replicates: Samples should be prepared and analyzed in replicate to assess the precision of the method.

  • Confirmation of Derivatization: To confirm that the derivatization reaction has gone to completion, aliquots of the reaction mixture can be analyzed at different time points until no further increase in the product peak is observed.[6]

Conclusion

The derivatization of this compound by silylation with BSTFA or acylation with TFAA are effective strategies to improve its chromatographic behavior and enable sensitive and reliable analysis by GC-MS. The protocols provided in this application note offer a robust starting point for researchers. Method optimization, particularly for reaction conditions and GC-MS parameters, is recommended to achieve the best performance for specific applications. The inclusion of proper quality control measures will ensure the generation of high-quality, trustworthy data.

References

Application Notes & Protocols: Synthesis of the Fluoroquinolone Antibiotic PF-00951966 Utilizing a 3-(Methylamino)propanenitrile-Derived Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Significance of 3-(Methylamino)propanenitrile in Advanced Fluoroquinolone Synthesis

Fluoroquinolone antibiotics have long been a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity and potent inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The evolution of this class of drugs has been marked by strategic chemical modifications to enhance efficacy, improve pharmacokinetic profiles, and overcome emerging resistance. A key locus for such modification is the C-7 position of the quinolone core, where the introduction of various nitrogen-containing heterocycles has profoundly influenced the biological activity of these agents. This document provides a detailed guide to the synthesis of a specific, advanced fluoroquinolone, PF-00951966, with a focus on the pivotal role of a chiral diamine intermediate derived conceptually from this compound.

While not a direct starting material in the presented multi-step synthesis, the structural motif of this compound is embedded within the critical intermediate, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. This intermediate provides the unique C-7 side chain of PF-00951966, distinguishing it from more common fluoroquinolones bearing piperazine or simple pyrrolidine moieties. The synthesis of this complex chiral diamine is a significant undertaking, and its subsequent coupling to the fluoroquinolone core represents a key final step in the generation of the active pharmaceutical ingredient (API).

This application note will elucidate the multi-step synthesis of the key diamine intermediate and its subsequent coupling with the fluoroquinolone core, providing detailed experimental protocols and insights into the chemical transformations involved. The information is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and exploration of novel antibacterial agents.

Synthetic Strategy Overview

The synthesis of PF-00951966 can be conceptually divided into two major stages:

  • Synthesis of the Chiral Diamine Intermediate: A multi-step, stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. This intricate process establishes the precise stereochemistry of the C-7 side chain, which is crucial for its biological activity.

  • Synthesis of the Fluoroquinolone Core and Final Coupling: Preparation of the 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core and its subsequent nucleophilic aromatic substitution with the chiral diamine intermediate to yield PF-00951966.

The overall synthetic workflow is depicted in the diagram below.

G cluster_0 Part 1: Synthesis of Chiral Diamine Intermediate cluster_1 Part 2: Synthesis of Fluoroquinolone Core and Final Product A Benzyloxyacetyl chloride B Multi-step Stereoselective Synthesis (10 steps) A->B Key transformations: - Asymmetric Hydrogenation - SN2 Substitution C (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile B->C G PF-00951966 C->G Nucleophilic Aromatic Substitution (Coupling) D 3-Chloro-4-fluoroaniline E Gould-Jacobs Reaction & N-alkylation D->E F 7-chloro-1-cyclopropyl-6-fluoro- 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid E->F F->G

Figure 1: Overall synthetic workflow for PF-00951966.

Part 1: Detailed Synthesis of the Chiral Diamine Intermediate

The synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a notable example of modern asymmetric synthesis, yielding a key building block with high stereochemical purity.[2][3][4][5] A full, detailed 10-step protocol is beyond the scope of this application note, however, the key transformations that establish the stereocenters are highlighted below. The synthesis commences from readily available benzyloxyacetyl chloride.[2][3][4][5]

Two pivotal steps in this sequence are:

  • Catalytic Asymmetric Hydrogenation: A chiral DM-SEGPHOS-Ru(II) complex is employed to catalyze the asymmetric hydrogenation of a β-hydroxy amide intermediate. This reaction proceeds with high yield (73%) and excellent stereoselectivity (de 98%, ee >99%) after recrystallization, establishing one of the chiral centers.[2][3][4][5]

  • SN2 Substitution Reaction: A subsequent SN2 substitution reaction with methylamine is performed to introduce the methylamino group. This reaction proceeds with inversion of configuration at the reacting center, thereby setting the second stereocenter with high efficiency (80% yield) after a straightforward acid/base extraction protocol.[2][3][4][5]

The culmination of this 10-step synthesis is the formation of the desired chiral diamine intermediate, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, with an overall yield of 24%.[2][3][4][5]

Part 2: Synthesis of the Fluoroquinolone Core and Final Coupling Reaction

Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

The fluoroquinolone core is synthesized via a well-established route, often starting from 3-chloro-4-fluoroaniline.[3][6] The Gould-Jacobs reaction is a foundational method for constructing the quinolone ring system.[3]

A general procedure involves:

  • Condensation: 3-chloro-4-fluoroaniline is condensed with diethyl ethoxymethylenemalonate (EMME).[1]

  • Thermal Cyclization: The resulting anilinomethylene malonate is cyclized at high temperature in a solvent like diphenyl ether to form the ethyl quinolone-3-carboxylate.[1]

  • N-Alkylation: The nitrogen at the N-1 position is alkylated, in this case with a cyclopropyl group.

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid, yielding the final fluoroquinolone core.

This core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a common intermediate in the synthesis of many fluoroquinolone antibiotics.[7][8][9]

Final Coupling Protocol: Synthesis of PF-00951966

The final and critical step in the synthesis of PF-00951966 is the nucleophilic aromatic substitution at the C-7 position of the fluoroquinolone core with the chiral diamine intermediate. The fluorine or chlorine atom at the C-7 position is activated towards substitution by the electron-withdrawing groups of the quinolone ring system.

Detailed Experimental Protocol:

  • Materials:

    • 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

    • (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile

    • A suitable tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine)

    • A high-boiling point polar aprotic solvent (e.g., DMSO, DMF, NMP)

    • A suitable solvent for workup and purification (e.g., water, acetonitrile)

  • Reaction Setup:

    • To a clean, dry reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equivalent).

    • Add the polar aprotic solvent (e.g., DMSO) to the vessel.

    • Add the tertiary amine base (e.g., triethylamine, 2.0-3.0 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to ensure complete dissolution and salt formation.

    • Add (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature should be determined empirically.

    • Maintain the reaction at this temperature and monitor its progress by a suitable chromatographic technique (e.g., TLC or HPLC-MS). The reaction is typically complete within 6-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water with vigorous stirring. This will often precipitate the crude product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with water and then with a suitable organic solvent like acetonitrile or ethanol to remove residual solvent and impurities.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetonitrile) or by column chromatography on silica gel to afford PF-00951966 as a pure solid.

Quantitative Data Summary Table:

ParameterValue/RangeReference
Molar Ratio (Fluoroquinolone Core : Diamine)1 : 1.0 - 1.2[2]
Reaction Temperature80 - 120 °C[2]
Reaction Time6 - 24 hours[2]
Typical Yield60 - 85%[2]
Purity (Post-Purification)>98% (by HPLC)[2]

Visualization of the Final Coupling Step

Figure 2: Final coupling reaction for the synthesis of PF-00951966.

Conclusion and Expert Insights

The synthesis of PF-00951966 exemplifies a modern approach to the development of fluoroquinolone antibiotics, where the careful design and stereocontrolled synthesis of a complex C-7 side chain are paramount. The use of an intermediate conceptually derived from this compound highlights the versatility of simple building blocks in constructing highly functionalized and stereochemically rich molecules.

Key considerations for successful synthesis include:

  • Purity of Intermediates: The purity of both the fluoroquinolone core and the chiral diamine is critical for a clean coupling reaction and to minimize side products.

  • Anhydrous Conditions: While not always strictly necessary, maintaining anhydrous conditions can prevent potential side reactions and improve yields.

  • Choice of Base and Solvent: The selection of the appropriate base and solvent is crucial for achieving good solubility of the reactants and facilitating the nucleophilic substitution.

  • Reaction Monitoring: Careful monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of degradation products.

This detailed application note provides a comprehensive framework for the synthesis of PF-00951966. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can confidently approach the synthesis of this and other advanced fluoroquinolone analogues.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Methylamino)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on the prevalent and practical method of synthesizing this compound via the Michael addition of methylamine to acrylonitrile.

Understanding the Core Synthesis: The Aza-Michael Addition

The synthesis of this compound is most commonly achieved through an aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, methylamine acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[1] This reaction is known for its efficiency in forming carbon-nitrogen bonds.[1]

However, achieving a high yield of the desired mono-adduct, this compound, requires careful control of reaction conditions to prevent common side reactions, most notably the formation of the bis-adduct, 3,3'-(methylazanediyl)dipropanenitrile.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during the synthesis of this compound.

FAQ 1: Low Yield of this compound

Question: I am consistently obtaining a low yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant purity. Here’s a systematic approach to troubleshooting:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures can accelerate the reaction, they can also promote the formation of byproducts and polymerization of acrylonitrile.[2] A temperature range of 40°C to 80°C is generally recommended for this reaction.[1] It's crucial to monitor the reaction temperature closely and ensure even heating.

  • Incorrect Stoichiometry: The molar ratio of methylamine to acrylonitrile is a key factor in controlling the selectivity towards the mono-adduct. Using a large excess of methylamine can favor the formation of the desired product by increasing the probability of an acrylonitrile molecule reacting with a primary amine rather than the secondary amine of the product.[3]

  • Catalyst Issues: While the reaction can proceed without a catalyst, employing one can significantly improve the reaction rate and yield.

    • Heterogeneous Catalysts: Acidic alumina has been shown to be an effective heterogeneous catalyst for aza-Michael additions, promoting the formation of the mono-adduct under solvent-free conditions.[4] Other options include zeolites and various metal oxides.[1]

    • Homogeneous Catalysts: Lewis acids like yttrium nitrate have also been used to catalyze this reaction.

    • Catalyst Inactivation: Ensure your catalyst is active and not poisoned by impurities in your starting materials.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Polar protic solvents like methanol can promote the aza-Michael addition.[5] However, solvent-free conditions with a heterogeneous catalyst can also be highly effective and offer a greener alternative.[4]

  • Reaction Time: It is essential to monitor the reaction progress to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to byproduct formation. Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product.[6]

FAQ 2: Formation of the Bis-Adduct Impurity

Question: I am observing a significant amount of a higher boiling point impurity, which I suspect is the bis-adduct. How can I minimize its formation?

Answer:

The formation of the bis-adduct, 3,3'-(methylazanediyl)dipropanenitrile, is the most common side reaction. This occurs when the secondary amine of the desired product acts as a nucleophile and attacks another molecule of acrylonitrile. Here are strategies to suppress this unwanted reaction:

  • Control Stoichiometry: As mentioned previously, using a significant excess of methylamine is the most effective way to minimize the formation of the bis-adduct.[3] This ensures that acrylonitrile is more likely to react with the primary amine.

  • Slow Addition of Acrylonitrile: Adding the acrylonitrile dropwise to the solution of methylamine can help maintain a low concentration of the Michael acceptor, further favoring the reaction with the more abundant primary amine.

  • Temperature Control: Lowering the reaction temperature can also help improve the selectivity for the mono-adduct.

  • Catalyst Selection: Certain catalysts can offer better selectivity for the mono-addition. For instance, acidic alumina has been reported to selectively produce mono-adducts in high yields.[4]

FAQ 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What are the recommended purification methods?

Answer:

Effective purification is crucial for obtaining a high-purity product. A combination of techniques is often necessary.

  • Acid-Base Extraction: This is a highly effective method for separating the basic product from neutral or acidic impurities and unreacted acrylonitrile.[7][8][9][10]

    • After the reaction, the mixture can be diluted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with a dilute acid solution (e.g., 1M HCl).

    • The acidic aqueous layer, now containing the protonated product, is separated.

    • The aqueous layer is then basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.

    • The organic layer is then dried and the solvent removed to yield the purified product.

  • Column Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography can be employed.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased to elute the product. A starting eluent system of 5% ethyl acetate in petroleum ether has been reported for similar compounds.[5]

  • Distillation: this compound is a liquid and can be purified by vacuum distillation. This is particularly useful for removing lower boiling point impurities and any residual solvent. The boiling point is reported as 81°C at 24 mmHg.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Methylamine (e.g., 40% solution in water)

  • Acrylonitrile

  • Methanol (optional, as solvent)

  • Acidic Alumina (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the methylamine solution. If using a solvent, add methanol.

  • If using a catalyst, add the acidic alumina to the methylamine solution.

  • Cool the flask in an ice bath.

  • Slowly add acrylonitrile dropwise from the dropping funnel to the stirred methylamine solution over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.[6]

Protocol 2: Work-up and Purification
  • Solvent Removal (if applicable): If the reaction was performed in a solvent, remove it under reduced pressure.

  • Acid-Base Extraction:

    • Dilute the reaction mixture with diethyl ether.

    • Extract the ether solution with 1M HCl (3 x volume of ether).

    • Combine the acidic aqueous extracts and wash with a small amount of diethyl ether to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and basify with a concentrated NaOH solution until the pH is >10.

    • Extract the product from the basic aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Vacuum Distillation: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Reaction Parameter Optimization

ParameterRecommended Range/ConditionRationale
Temperature 40 - 80°C[1]Balances reaction rate and minimization of side reactions.
Methylamine:Acrylonitrile Ratio >2:1 (molar)A large excess of methylamine favors mono-addition.[3]
Catalyst Acidic Alumina[4] or noneCatalysts can increase reaction rate and selectivity.
Solvent Methanol or Solvent-free[4][5]Polar protic solvents can facilitate the reaction.
Addition Rate Slow, dropwiseMaintains a low concentration of acrylonitrile to favor mono-addition.

Table 2: Analytical Monitoring

TechniquePurposeTypical Observations
TLC Reaction monitoring[6]Disappearance of acrylonitrile spot, appearance of product spot.
GC-MS Purity assessment, byproduct identification[12]Detection of product, bis-adduct, and other impurities.
¹H NMR Structural confirmation, purity assessment[5][12]Characteristic peaks for the methyl and methylene groups.
¹³C NMR Structural confirmation[5][12]Characteristic peaks for the nitrile and aliphatic carbons.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Methylamine + Acrylonitrile ReactionVessel Reaction Vessel (0-25°C) Reactants->ReactionVessel Monitoring TLC Monitoring ReactionVessel->Monitoring Periodic Sampling Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Acid-Base Extraction Quench->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Reaction_Pathway cluster_main Desired Reaction cluster_side Side Reaction MA Methylamine (CH3NH2) Product This compound MA->Product + ACN Acrylonitrile (CH2=CHCN) ACN->Product Product_side This compound Bis_adduct Bis-adduct Product_side->Bis_adduct + ACN_side Acrylonitrile (CH2=CHCN) ACN_side->Bis_adduct

Caption: Desired reaction pathway versus the common side reaction.

References

minimizing side reactions in the synthesis of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Methylamino)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side reactions and optimize your synthetic outcomes.

Introduction to the Synthesis

The primary and most efficient method for synthesizing this compound is the Michael addition of methylamine to acrylonitrile. This reaction is valued for its atom economy and straightforward execution. However, like any chemical transformation, it is susceptible to side reactions that can impact yield and purity. This guide will address the most common challenges encountered during this synthesis and provide practical, field-proven solutions.

Core Reaction Pathway

The fundamental reaction involves the nucleophilic attack of methylamine on the β-carbon of acrylonitrile, leading to the desired product.

G cluster_main Main Reaction: Michael Addition Methylamine Methylamine Intermediate Zwitterionic Intermediate Methylamine->Intermediate + Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product This compound Intermediate->Product Proton Transfer G cluster_side Side Reaction: Bis-Adduct Formation Product This compound Bis_Adduct Bis(2-cyanoethyl)methylamine Product->Bis_Adduct + Acrylonitrile Acrylonitrile Acrylonitrile G cluster_hydrolysis Side Reaction: Nitrile Hydrolysis Product This compound Amide 3-(Methylamino)propanamide Product->Amide H₂O (H⁺ or OH⁻) Acid 3-(Methylamino)propanoic Acid Amide->Acid H₂O (H⁺ or OH⁻)

Technical Support Center: Synthesis of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Methylamino)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions, with a special focus on the critical role of temperature in achieving optimal reaction outcomes. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

Section 1: The Critical Role of Temperature in this compound Synthesis

The synthesis of this compound is primarily achieved through the Michael addition of methylamine to acrylonitrile. This reaction is an example of a nucleophilic conjugate addition and is highly exothermic. Temperature is a paramount parameter that dictates the reaction's rate, yield, and the purity of the final product. Inadequate temperature control is a common source of experimental failure, leading to low yields and difficult purification.

Mechanism Overview: A Temperature-Sensitive Balance

The reaction proceeds via the nucleophilic attack of methylamine on the β-carbon of acrylonitrile. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product. Temperature influences each step of this process, and maintaining the right thermal balance is key to success.

Michael Addition Mechanism cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Methylamine CH₃NH₂ Zwitterion Zwitterionic Intermediate CH₃N⁺H₂-CH₂-C⁻H-C≡N Methylamine->Zwitterion Nucleophilic Attack Acrylonitrile CH₂=CH-C≡N Acrylonitrile->Zwitterion Proton_Transfer Proton Transfer (often amine-assisted) Zwitterion->Proton_Transfer Rate-determining step Product This compound CH₃NH-CH₂-CH₂-C≡N Proton_Transfer->Product Temperature_Control_Workflow Start Start Prep Prepare Reaction Mixture (Methylamine in Solvent) Start->Prep Cool Cool Mixture in Ice Bath (0-5°C) Prep->Cool Add_AN Add Acrylonitrile Dropwise with Vigorous Stirring Cool->Add_AN Monitor_Temp Monitor Internal Temperature Maintain < 10°C Add_AN->Monitor_Temp Monitor_Temp->Add_AN Temp > 10°C (Slow Addition) React Allow to Warm to Room Temperature and Stir until Completion Monitor_Temp->React Addition Complete Workup Reaction Workup and Purification React->Workup End End Workup->End

Technical Support Center: High-Pressure Synthesis of Aminopropionitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aminopropionitriles under elevated pressure. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage high-pressure conditions to enhance their synthetic routes to these valuable chemical intermediates. Here, you will find in-depth answers to common questions, troubleshooting strategies for typical experimental hurdles, and detailed protocols to ensure safe and successful experimentation.

The Role of Pressure in Aminopropionitrile Synthesis

The application of high pressure in the synthesis of aminopropionitriles, particularly β-aminopropionitrile, offers a powerful tool to influence reaction kinetics and selectivity. The primary reaction involves the addition of ammonia to acrylonitrile. However, a common side reaction is the formation of the secondary amine, bis(β-cyanoethyl)amine. By manipulating pressure, temperature, and reactant concentrations, the reaction can be steered towards the desired primary amine product. High pressure can increase the concentration of gaseous reactants like ammonia in the liquid phase, thereby accelerating the reaction rate.

Frequently Asked Questions (FAQs)

Q1: How does applying high pressure influence the reaction rate of aminopropionitrile synthesis?

A1: High pressure generally accelerates chemical reactions that have a negative activation volume (ΔV‡). In the synthesis of aminopropionitriles from acrylonitrile and ammonia, the formation of the transition state involves the association of two molecules, which typically results in a decrease in volume. According to the principles of physical organic chemistry, applying external pressure favors the transition state, thus lowering the activation energy and increasing the reaction rate. In practical terms, this means that reactions can often be run at lower temperatures or for shorter durations, which can help to minimize the formation of degradation products.

Q2: Can pressure be used to control the selectivity between β-aminopropionitrile and the side-product bis(β-cyanoethyl)amine?

A2: While direct studies on the effect of a wide range of controlled pressures on selectivity are limited, the underlying principles suggest that pressure can be a valuable tool. The formation of the desired product, β-aminopropionitrile, and the secondary amine byproduct have different steric and electronic requirements in their transition states. It is plausible that the activation volumes for these two competing reactions are different. By systematically varying the pressure, it may be possible to find a regime where the formation of the primary amine is kinetically favored over the formation of the secondary amine. However, it is well-documented that maintaining a high molar excess of ammonia is a primary factor in maximizing the yield of β-aminopropionitrile.[1]

Q3: What are the most common side reactions to be aware of during the high-pressure synthesis of aminopropionitriles?

A3: The most prevalent side reaction is the formation of the secondary amine, bis(β-cyanoethyl)amine, where a molecule of the newly formed β-aminopropionitrile reacts with another molecule of acrylonitrile.[1] Another significant side reaction to consider is the polymerization of acrylonitrile, which can be initiated by bases, heat, or light.[2] Since the reaction is typically carried out with ammonia, a base, at elevated temperatures, the risk of polymerization is present. Using an inhibitor in the acrylonitrile and carefully controlling the reaction temperature can help to mitigate this.[2] Hydrolysis of the nitrile group to form an amide or carboxylic acid is also a possibility, especially if water is present in the reaction mixture under harsh conditions.[3]

Q4: What is the role of aqueous ammonia in the synthesis, and how does its concentration affect the outcome?

A4: The use of aqueous ammonia has been shown to be highly effective in producing high yields of β-aminopropionitrile.[1] Water acts as a solvent and can influence the reaction's thermal properties. The concentration of ammonia is a critical parameter. A higher concentration of ammonia, and thus a larger molar excess relative to acrylonitrile, significantly favors the formation of the primary amine over the secondary amine.[1] This is a direct consequence of Le Chatelier's principle; by increasing the concentration of one of the reactants (ammonia), the equilibrium is shifted towards the product of the initial reaction, minimizing the chance for the product to react further.

Troubleshooting Guide

Issue 1: Low yield of β-aminopropionitrile and a high proportion of bis(β-cyanoethyl)amine.

Potential Cause Troubleshooting Action
Insufficient Molar Excess of Ammonia Increase the molar ratio of ammonia to acrylonitrile. Ratios of at least two moles of ammonia per mole of acrylonitrile are preferable for maximizing the yield of the primary amine.[1]
Reaction Temperature is Too High or Reaction Time is Too Long While higher temperatures increase the reaction rate, they can also promote the formation of the secondary amine. Try reducing the reaction temperature or shortening the reaction time. Monitor the reaction progress by taking aliquots (if your setup allows) and analyzing them by GC or LC-MS.
Inadequate Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture. This is particularly important when introducing acrylonitrile into the ammonia solution.

Issue 2: The reaction mixture has polymerized.

Potential Cause Troubleshooting Action
Acrylonitrile Polymerization Ensure that the acrylonitrile used contains an inhibitor and has been stored correctly.[2] Avoid exposing the reaction mixture to light. Consider performing the reaction at the lowest effective temperature.
Localized "Hot Spots" Inefficient heat dissipation can lead to localized areas of high temperature, which can initiate polymerization. Ensure uniform heating and efficient stirring.

Issue 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Action
Incomplete Removal of Ammonia and Water After the reaction, excess ammonia and water should be removed under reduced pressure. Rapid removal of water can lead to better yields.[4]
Similar Boiling Points of Products and Byproducts Fractional distillation under reduced pressure is the standard method for purification. Careful control of the vacuum and temperature is necessary to achieve good separation of β-aminopropionitrile from any unreacted acrylonitrile and the higher-boiling bis(β-cyanoethyl)amine.[4]

Experimental Protocols

High-Pressure Synthesis of β-Aminopropionitrile

This protocol is adapted from a patented method and is intended for researchers with experience in high-pressure chemistry.[1]

Materials:

  • Aqueous ammonia (e.g., 28-70% by weight)

  • Acrylonitrile (inhibited)

  • High-pressure reactor equipped with a stirrer, heating mantle, thermocouple, pressure gauge, and an inlet for reactant addition.

Procedure:

  • Charge the high-pressure reactor with the desired amount of aqueous ammonia. For example, to react one gram mole of acrylonitrile, you might use four to ten gram moles of ammonia in an aqueous solution.[1]

  • Seal the reactor and begin stirring.

  • Heat the aqueous ammonia to the desired reaction temperature (e.g., 60-130°C). The pressure in the reactor will rise due to the vapor pressure of the aqueous ammonia at that temperature.[1]

  • Once the target temperature is reached and stable, begin the continuous or portion-wise addition of acrylonitrile to the hot aqueous ammonia solution.

  • Maintain the reaction at the set temperature with continuous stirring for the desired duration. The total reaction time will depend on the temperature and reactant concentrations.

  • After the reaction is complete, cool the reactor to room temperature.

  • Slowly and carefully vent any excess pressure.

  • Transfer the reaction mixture to a distillation apparatus.

  • Remove the excess water and ammonia under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to separate the β-aminopropionitrile from the bis(β-cyanoethyl)amine.[4]

Data Presentation: Influence of Ammonia Concentration on Yield

The following table summarizes data from experiments conducted at approximately 100°C, where acrylonitrile was added to a pre-heated aqueous ammonia solution.[1]

Moles of Ammonia per Mole of AcrylonitrileAmmonia Concentration (wt%)Yield of β-aminopropionitrile (%)Yield of bis(β-cyanoethyl)amine (%)
102878.321.7
82866.034.0
44374.225.8
45882.217.8
32863.136.9
22853.746.3

Mandatory Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_main Primary Reaction cluster_side Side Reaction Acrylonitrile Acrylonitrile BAPN β-Aminopropionitrile (Desired Product) Acrylonitrile->BAPN + Ammonia Ammonia Ammonia Ammonia->BAPN DiBAPN bis(β-cyanoethyl)amine (Side Product) BAPN->DiBAPN + Acrylonitrile Workflow start Start reactor_prep 1. Prepare High-Pressure Reactor start->reactor_prep add_ammonia 2. Charge Aqueous Ammonia reactor_prep->add_ammonia seal_heat 3. Seal and Heat Reactor add_ammonia->seal_heat add_acrylonitrile 4. Add Acrylonitrile seal_heat->add_acrylonitrile react 5. React at Temperature and Pressure add_acrylonitrile->react cool_vent 6. Cool and Vent Reactor react->cool_vent distill_1 7. Remove Water/Ammonia (Reduced Pressure) cool_vent->distill_1 distill_2 8. Fractional Distillation of Product distill_1->distill_2 end End distill_2->end

References

Technical Support Center: Catalyst Selection for the Synthesis of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 3-(Methylamino)propanenitrile (MAPN). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this critical synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

Introduction: The Chemistry of this compound Synthesis

This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The most common and industrially viable route to its synthesis is the aza-Michael addition of methylamine to acrylonitrile.[1][2] This reaction is highly efficient but requires precise control to maximize yield and minimize side-product formation.

The core transformation is as follows:

CH₃NH₂ (Methylamine) + CH₂=CHCN (Acrylonitrile) → CH₃NHCH₂CH₂CN (this compound)

While this reaction can proceed without a catalyst, the choice of catalyst and reaction conditions are paramount for achieving high selectivity and efficiency, particularly at an industrial scale.[2] This guide will walk you through the critical decision-making processes for catalyst selection and provide solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What are the primary catalytic strategies for synthesizing this compound?

The synthesis primarily relies on the Michael addition, which can be conducted under several catalytic conditions:

  • Uncatalyzed Reaction: The reaction can proceed without a catalyst, relying on the inherent nucleophilicity of methylamine. However, this often requires higher temperatures or longer reaction times, which can lead to side reactions like acrylonitrile polymerization.

  • Homogeneous Base Catalysis: Simple organic bases, such as piperidine, can be used in catalytic amounts to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.[2] This method is effective but requires removal of the catalyst during workup.

  • Heterogeneous Catalysis: Solid acid or base catalysts offer a greener and more sustainable alternative.[2] Materials like aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), acidic zeolites, and various metal oxides are effective.[2][3] Their primary advantage is ease of separation from the reaction mixture, allowing for catalyst recycling and continuous flow processes.[3]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice is a trade-off between activity, cost, and process considerations. The following table summarizes the key differences:

FeatureHomogeneous Catalysts (e.g., Piperidine)Heterogeneous Catalysts (e.g., Al₂O₃, Zeolites)
Activity & Selectivity Often high activity at low temperatures.Activity can be lower, sometimes requiring higher temperatures or pressures. Selectivity can be tuned by modifying catalyst properties (e.g., pore size, acidity).[3]
Catalyst Separation Requires extraction or distillation, potentially complicating purification.Easily separated by simple filtration, ideal for continuous processes.[2]
Reusability Generally not reusable.High potential for regeneration and reuse, improving process economics.[2]
Thermal Stability Limited by the boiling point and decomposition temperature of the catalyst.Typically very high thermal stability.
Cost & Scalability Low initial cost, but downstream processing adds expense.Higher initial catalyst cost, but reusability and simplified workup make it economical for large-scale production.[3]

The logical flow for this decision can be visualized as follows:

start Catalyst Selection for MAPN Synthesis scale What is your production scale? start->scale purity Are there stringent purity requirements? scale->purity Large Scale uncat Consider Uncatalyzed (Thermal) Reaction scale->uncat Lab / Small Scale continuous Is continuous flow a process goal? purity->continuous Yes homo Consider Homogeneous Catalyst (e.g., Piperidine) purity->homo No continuous->homo No hetero Consider Heterogeneous Catalyst (e.g., Al₂O₃, Zeolite) continuous->hetero Yes

Catalyst selection decision tree.
Q3: What are the critical safety precautions for this synthesis?

Both primary reactants pose significant hazards and must be handled with appropriate engineering controls.

  • Acrylonitrile: It is highly flammable, toxic upon inhalation, absorption, or ingestion, and a potential carcinogen. All manipulations should be performed in a certified chemical fume hood.[4][5]

  • Methylamine: It is a flammable and toxic gas, typically supplied as a solution in a solvent like ethanol or THF. It can cause severe skin and eye irritation.[6]

  • Reaction Exotherm: The Michael addition is a highly exothermic reaction. Uncontrolled addition of reagents can lead to a dangerous thermal runaway, causing the solvent to boil and potentially over-pressurize the vessel. A proper cooling system and slow, controlled reagent addition are mandatory.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound in a direct question-and-answer format.

Q: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can typically be traced to one of three factors: suboptimal reaction conditions, reactant degradation, or side reactions.

Possible Cause 1: Suboptimal Reaction Conditions The reaction is highly sensitive to temperature. The Michael addition is exothermic, and excessive heat can promote the polymerization of acrylonitrile, which consumes the starting material.

  • Solution: Maintain strict temperature control, typically between 0-10°C, especially during the addition of acrylonitrile.[2] Use an ice bath or a cryostat for cooling and add the acrylonitrile dropwise to the methylamine solution to allow for effective heat dissipation.

Possible Cause 2: Incorrect Stoichiometry If acrylonitrile is used in excess, it can lead to the formation of the bis-adduct, N,N-bis(2-cyanoethyl)amine, where a second molecule of acrylonitrile reacts with your product.

  • Solution: Use a slight molar excess of methylamine (e.g., 1.1 to 1.5 equivalents). This ensures that acrylonitrile is the limiting reagent and minimizes the formation of the bis-adduct.

Possible Cause 3: Inefficient Mixing In heterogeneous catalysis, poor mixing can lead to mass transfer limitations, where the reactants do not efficiently reach the catalyst surface.

  • Solution: Ensure vigorous and efficient stirring throughout the reaction. For larger scale reactions, consider using an overhead mechanical stirrer.

The following flowchart illustrates a systematic approach to diagnosing low yield:

start Low Yield Observed check_temp Was temperature maintained at 0-10°C? start->check_temp check_ratio Was methylamine used in molar excess? check_temp->check_ratio Yes sol_temp ACTION: Improve cooling and ensure slow, controlled addition of acrylonitrile. check_temp->sol_temp No check_purity Analyze crude product (GC-MS, NMR). Is bis-adduct or polymer present? check_ratio->check_purity Yes sol_ratio ACTION: Adjust stoichiometry to use 1.1-1.5 eq. of methylamine. check_ratio->sol_ratio No sol_purify ACTION: Optimize purification. Consider vacuum distillation to separate from polymer/bis-adduct. check_purity->sol_purify Yes success Yield Improved check_purity->success No (Clean Reaction) sol_temp->success sol_ratio->success

Troubleshooting flowchart for low reaction yield.
Q: I'm observing a significant amount of a higher boiling point impurity in my crude product. What is it and how can I prevent it?

A: This is a classic sign of the formation of the secondary amine side product, methyl-bis-(2-cyanoethyl)amine, from the reaction of your desired product with another molecule of acrylonitrile.

CH₃NHCH₂CH₂CN (Product) + CH₂=CHCN → CH₃N(CH₂CH₂CN)₂ (Side Product)

Causality: The product, this compound, is a secondary amine and remains nucleophilic. If a sufficient concentration of acrylonitrile is present, it can compete with methylamine for the Michael addition, leading to this common impurity.

Prevention Strategies:

  • Control Molar Ratios: As mentioned previously, using a molar excess of methylamine is the most effective way to suppress this side reaction. This increases the probability that an acrylonitrile molecule will react with the more abundant primary amine.

  • Plug Flow Reactor: For continuous processes using heterogeneous catalysts, a plug flow reactor (PFR) minimizes back-mixing. This ensures that as the product is formed and its concentration increases down the length of the reactor, it is not mixed with the high initial concentration of acrylonitrile at the reactor inlet, thus suppressing the secondary reaction.

Q: My heterogeneous catalyst lost activity after the first run. Can it be regenerated?

A: Yes, catalyst deactivation is common in nitrile chemistry but often reversible. The primary causes are coking (formation of polymeric material on the catalyst surface) or strong adsorption of the amine product.[1]

Regeneration Protocol (for Oxide Catalysts like Al₂O₃/SiO₂):

  • Solvent Wash: After filtration, wash the catalyst thoroughly with a polar solvent like ethanol or methanol to remove any physisorbed reactants and products.

  • Calcination: For deactivation due to coking, a controlled calcination (heating in the presence of air or oxygen) can burn off the organic deposits.

    • Procedure: Place the washed and dried catalyst in a furnace. Slowly ramp the temperature (e.g., 5°C/min) to 400-500°C under a slow flow of air. Hold for 3-4 hours. Allow to cool slowly to room temperature.

    • Caution: Ensure the temperature does not exceed the thermal stability limit of your specific catalyst support.

Regeneration of Raney® Nickel: While not the primary catalyst for this synthesis, Raney Nickel is used extensively for nitrile hydrogenations.[7][8] Its deactivation is often due to the strong chemisorption of amine products.[9] Regeneration can sometimes be achieved by washing with a dilute acid (e.g., acetic acid) to remove adsorbed species, followed by thorough washing with deionized water.[9] More robust regeneration may involve treatment under hydrogen at elevated temperatures.[9]

Experimental Protocol: Synthesis of this compound

This protocol describes a standard lab-scale synthesis using controlled conditions to maximize yield and purity.

Materials:

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Acrylonitrile (>99%, inhibitor-free)

  • Anhydrous solvent (e.g., Ethanol or THF)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble the three-neck flask with the dropping funnel, thermometer, and a nitrogen inlet. Place the flask in an ice bath on top of the magnetic stirrer.

  • Reagent Charging: Charge the flask with the methylamine solution (1.2 equivalents) and the anhydrous solvent. Begin stirring and cool the solution to 0-5°C.

  • Acrylonitrile Addition: Fill the dropping funnel with acrylonitrile (1.0 equivalent). Add the acrylonitrile to the cooled methylamine solution dropwise over a period of 1-2 hours. Crucially, monitor the internal temperature and ensure it does not rise above 10°C.

  • Reaction: Once the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours to ensure completion.[2] Monitor the reaction progress by TLC or GC analysis.

  • Workup:

    • Carefully remove the solvent under reduced pressure using a rotary evaporator.

    • The remaining crude oil is your product.

  • Purification:

    • Purify the crude product by fractional vacuum distillation.[2] this compound has a boiling point of approximately 81°C at 24 mmHg. This step is critical for removing any unreacted starting materials, solvent, and higher-boiling side products.

The overall workflow is visualized below:

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Assemble glassware (3-neck flask) prep2 Charge flask with Methylamine (1.2 eq) and solvent prep1->prep2 prep3 Cool to 0-5°C in ice bath prep2->prep3 react1 Add Acrylonitrile (1.0 eq) dropwise via funnel prep3->react1 react2 Maintain T < 10°C react1->react2 react3 Stir at RT for 2-4h after addition react2->react3 work1 Remove solvent via rotary evaporation react3->work1 work2 Purify crude oil via vacuum distillation work1->work2 work3 Collect pure MAPN (BP: ~81°C @ 24 mmHg) work2->work3

Experimental workflow for MAPN synthesis.

References

Technical Support Center: Purification of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 3-(Methylamino)propanenitrile (MAPN). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this versatile chemical intermediate. As a bifunctional molecule containing both a secondary amine and a nitrile group, MAPN presents unique purification challenges that require a nuanced, problem-solving approach. This guide provides in-depth, field-proven insights and step-by-step protocols in a direct question-and-answer format to help you achieve your desired purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and analysis of this compound.

Q1: What are the key physical and chemical properties of this compound that I should be aware of before purification?

A1: Understanding the fundamental properties of MAPN is critical for selecting an appropriate purification strategy. It is a colorless to yellow liquid with a boiling point of approximately 180-186°C at atmospheric pressure and a density of about 0.9 g/mL.[1][2][3] Its basic nature (pKa of the conjugate acid is predicted to be ~8.27) is a key consideration, as this influences its behavior during chromatographic purification and allows for techniques like acid-base extraction.[3]

PropertyValueSource
Molecular Formula C₄H₈N₂[1][4]
Molecular Weight 84.12 g/mol [1][2][4]
Appearance Colorless to yellow liquid[3]
Boiling Point 180.7 ± 23.0 °C at 760 mmHg[1]
Density ~0.899 g/mL at 25 °C[2]
Refractive Index n20/D 1.432[2]
pKa (Predicted) 8.27 ± 0.10[3]

Q2: What are the common impurities I can expect in crude this compound?

A2: Impurities typically arise from the synthesis process, which often involves the Michael addition of methylamine to acrylonitrile.[5]

  • Unreacted Starting Materials: Residual methylamine (CAS 74-89-5) and acrylonitrile (CAS 107-13-1).[1]

  • Dimerization By-product: 3,3'-Iminodipropiononitrile (CAS 111-94-4) can form, especially if there is an excess of acrylonitrile or prolonged reaction times.[5]

  • Solvent Residues: Depending on the reaction conditions, residual solvents like methanol may be present.[1]

  • Water: Presence of water from reagents or work-up procedures.

Q3: How can I assess the purity of my this compound sample?

A3: A multi-technique approach is recommended for accurate purity assessment.

  • Gas Chromatography (GC): An excellent method for quantifying volatile impurities and the main component. A flame ionization detector (FID) provides good sensitivity.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water is effective for quantifying non-volatile impurities like dimerization by-products.[5][8] UV detection is typically set around 210 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine absolute purity.

  • Mass Spectrometry (MS): GC-MS is particularly powerful for identifying unknown impurities by providing both retention time and mass-to-charge ratio data.[6]

Section 2: Troubleshooting Purification by Distillation

Distillation is a primary method for purifying MAPN, but it is not without its challenges.

Q1: My product seems to be degrading or polymerizing in the distillation pot, leading to low yield and a dark residue. What is happening and how can I prevent it?

A1: This is a classic sign of thermal decomposition. MAPN's high boiling point (~182-186 °C) makes it susceptible to degradation at atmospheric pressure.[3] The presence of trace impurities can also catalyze polymerization of the nitrile group or other side reactions at elevated temperatures.

Solution: Vacuum Distillation

The most effective solution is to perform the distillation under reduced pressure. Lowering the pressure significantly reduces the boiling point, allowing the product to distill at a much lower and safer temperature.

Step-by-Step Protocol for Vacuum Distillation:

  • System Setup: Assemble a clean, dry distillation apparatus. Ensure all glass joints are properly sealed with a suitable vacuum grease. Use a short-path distillation head if possible to minimize travel distance for the vapor.

  • Drying: Ensure the crude material is dry. Water can interfere with the vacuum and co-distill. Consider drying with a suitable agent like anhydrous sodium sulfate and filtering before distillation.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum.

  • Heating: Gently heat the distillation pot using a heating mantle with stirring. Do not overheat. Raise the temperature slowly until a steady distillation rate is achieved.

  • Monitor: Monitor the vacuum pressure, pot temperature, and head temperature throughout the process. Collect fractions based on the head temperature corresponding to the boiling point of MAPN at that pressure. For example, the boiling point is 81 °C at 24 mmHg.

Q2: I'm seeing a significant forerun during distillation, or my main fraction is contaminated with a lower-boiling impurity. How do I improve separation?

A2: This indicates the presence of volatile impurities, likely residual starting materials (methylamine, acrylonitrile) or reaction solvents.

Solution: Fractional Distillation

For enhanced separation of components with close boiling points, fractional distillation is superior to simple distillation.

Workflow for Improved Fractional Distillation:

  • Insert a Fractionating Column: Place a packed fractionating column (e.g., Vigreux, Raschig rings, or metal sponge) between the distillation pot and the distillation head. The column provides a large surface area for repeated vaporization-condensation cycles, which enriches the vapor with the more volatile component at each stage.

  • Optimize Heating (Reflux Ratio): Begin by heating the pot to establish a total reflux (all condensate returns to the column). This allows the separation equilibrium to be established in the column.

  • Slow Take-off: Once equilibrium is reached, slowly begin collecting the distillate. A high reflux ratio (more condensate returning than being collected) will result in better separation but a slower distillation. Start by collecting the low-boiling forerun until the head temperature stabilizes at the boiling point of your product.

  • Collect Main Fraction: Once the forerun is removed, switch receivers and collect the pure MAPN fraction.

Section 3: Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful tool for removing non-volatile or structurally similar impurities. However, the basic nature of MAPN requires specific considerations.

Q1: My product is streaking or tailing badly on the silica gel column, resulting in poor separation and low recovery. Why is this happening?

A1: This is a common problem when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and often irreversibly adsorb the basic methylamino group of your product.[5] This leads to the characteristic tailing and potential loss of material on the column.

Solution: Deactivating the Stationary Phase or Modifying the Mobile Phase

Method 1: Using a Modified Mobile Phase (Recommended) The simplest and most common solution is to add a small amount of a volatile base to your eluent to compete with your product for the acidic sites on the silica.

Step-by-Step Protocol:

  • Solvent System Selection: Start with a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Add a Basic Modifier: To this solvent system, add 0.5-2% triethylamine (Et₃N) or ammonia (e.g., by using a pre-mixed 2% NH₃ in methanol solution as part of the polar component).

  • Column Packing: Pack the column using the modified mobile phase.

  • Loading and Elution: Load your crude sample and elute with the base-modified solvent system. The peaks should be significantly sharper and more symmetrical.

Method 2: Using a Deactivated or Alternative Stationary Phase

  • Neutral Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying amines.

  • Treated Silica: Commercially available deactivated silica (e.g., base-deactivated) or "amine-functionalized" silica can also be used.

Decision Tree for Purification Method Selection

purification_decision_tree start Crude this compound check_impurities What is the nature of the main impurities? start->check_impurities volatile Volatile (e.g., solvents, starting materials) check_impurities->volatile Boiling Point Difference > 25°C non_volatile Non-Volatile (e.g., dimers, salts) check_impurities->non_volatile Similar Boiling Points or Non-Volatile distill Use Vacuum Distillation volatile->distill chromatography Use Column Chromatography non_volatile->chromatography acid_base Consider Acid-Base Extraction non_volatile->acid_base If impurities are neutral/acidic final_product Pure Product distill->final_product chromatography->final_product acid_base->distill Further polish needed acid_base->chromatography Further polish needed

Caption: Decision tree for selecting a primary purification method.

Section 4: Alternative & Complementary Purification Techniques

Q1: My crude product contains significant amounts of neutral, non-volatile impurities. Is there a way to remove them before a final distillation or chromatography step?

A1: Yes, an acid-base extraction is an excellent and scalable workup technique to separate basic compounds like MAPN from neutral or acidic impurities. This method leverages the ability of the amine to be protonated into a water-soluble salt.

Workflow for Acid-Base Extraction

acid_base_workflow cluster_0 Acidification & Extraction cluster_1 Basification & Isolation start 1. Dissolve crude MAPN in an organic solvent (e.g., EtOAc, DCM) add_acid 2. Extract with aqueous acid (e.g., 1M HCl) start->add_acid separate_layers 3. Separate layers add_acid->separate_layers organic_layer Organic Layer (Contains neutral/acidic impurities) separate_layers->organic_layer Discard or analyze aqueous_layer Aqueous Layer (Contains MAPN as hydrochloride salt) separate_layers->aqueous_layer Keep basify 4. Basify aqueous layer with NaOH or K₂CO₃ until pH > 10 aqueous_layer->basify extract_back 5. Extract back into an organic solvent basify->extract_back dry_isolate 6. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate extract_back->dry_isolate end Partially Purified MAPN dry_isolate->end Proceed to final purification (e.g., distillation)

Caption: Workflow for purification via acid-base extraction.

This procedure effectively removes non-basic impurities, simplifying the final polishing step. The choice of acid and base should be carefully considered to avoid unwanted reactions.[9]

References

Technical Support Center: Analysis of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-(Methylamino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in samples of this versatile chemical intermediate. Here, we combine established analytical methodologies with practical, field-tested insights to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

A1: The impurity profile of this compound is largely dependent on its synthetic route and storage conditions. The most common synthesis involves the Michael addition of methylamine to acrylonitrile.[1] Consequently, residual starting materials such as acrylonitrile and methylamine are potential impurities. Additionally, side reactions can lead to the formation of bis(2-cyanoethyl)methylamine . Degradation can occur through hydrolysis of the nitrile group, especially in the presence of moisture, forming 3-(methylamino)propionic acid .

Q2: My baseline is noisy in my Gas Chromatography (GC) analysis. What could be the cause?

A2: A noisy baseline in GC can stem from several sources. Common culprits include a contaminated injection port liner, column bleed, or impurities in the carrier gas. Given the amine functionality of this compound, it is also possible that the compound is interacting with active sites in the GC system. Consider using a liner with glass wool to trap non-volatile residues and ensure high-purity carrier gas. A low-bleed GC column specifically designed for amine analysis is also recommended.

Q3: I am observing peak tailing for the main component in my High-Performance Liquid Chromatography (HPLC) analysis. How can I improve the peak shape?

A3: Peak tailing in HPLC, particularly for a basic compound like this compound, is often caused by secondary interactions with acidic silanol groups on the surface of silica-based columns. To mitigate this, you can:

  • Use a base-deactivated column: These columns have end-capping to reduce the number of accessible silanol groups.

  • Add a competing base to the mobile phase: A small amount of an amine modifier, such as triethylamine (TEA) or diethylamine (DEA), can saturate the active sites on the stationary phase, leading to improved peak symmetry.

  • Adjust the mobile phase pH: Operating at a higher pH can suppress the ionization of silanol groups, reducing their interaction with the protonated analyte.

Q4: How should I properly store this compound to minimize degradation?

A4: To maintain the integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2] Avoid exposure to moisture, strong acids, acid chlorides, acid anhydrides, and oxidizing agents, as these can promote degradation or unwanted reactions.[2] Storage at a recommended temperature of around 5°C can also help to slow down potential degradation pathways.[3]

Troubleshooting Guides

Issue 1: Unidentified Peaks in the Chromatogram

Underlying Cause: The presence of unexpected peaks in your chromatogram indicates the presence of impurities that may originate from the synthesis, degradation, or contamination of the sample.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown peaks.

Step-by-Step Protocol:

  • Review the Synthesis: Examine the synthetic pathway used to produce the this compound.[1] Identify all reactants, catalysts, and solvents, as these are all potential sources of impurities.

  • Consider Degradation: Evaluate the possibility of degradation due to improper storage or handling. Hydrolysis of the nitrile to a carboxylic acid or amide are common degradation pathways.

  • Mass Spectrometry (MS) Analysis: Utilize a mass spectrometer coupled with your chromatograph (GC-MS or LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity.

  • Structure Elucidation: Based on the molecular weight and knowledge of the synthesis and potential degradation routes, propose a chemical structure for the impurity.

  • Confirmation: If a reference standard for the suspected impurity is available, perform a co-injection to confirm its identity by retention time matching. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively elucidate the structure of the isolated impurity.

Issue 2: Poor Quantification and Reproducibility

Underlying Cause: Inaccurate and irreproducible quantitative results can arise from issues with sample preparation, instrument calibration, or the analytical method itself. The reactivity of the amine group in this compound can also lead to adsorption onto active surfaces within the analytical system.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor quantification.

Step-by-Step Protocol:

  • Verify Standard and Sample Preparation: Ensure that your calibration standards are accurately prepared and that your samples are homogeneous. For solid samples, ensure complete dissolution.

  • Instrument Calibration: Perform a multi-point calibration of your instrument using certified reference standards to ensure a linear response across the expected concentration range of your analyte.

  • Incorporate an Internal Standard: The use of an internal standard (a compound with similar chemical properties to the analyte but chromatographically resolved) can compensate for variations in injection volume and detector response, significantly improving reproducibility.

  • System Passivation: For GC analysis, injecting a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can help to passivate active sites in the injector and column. For HPLC, as mentioned in the FAQs, using a base-deactivated column or adding an amine modifier to the mobile phase is effective.

Data Summary

The following table summarizes common impurities and their likely origins:

Impurity NameChemical FormulaMolecular WeightLikely Origin
AcrylonitrileC₃H₃N53.06Starting Material
MethylamineCH₅N31.06Starting Material
bis(2-cyanoethyl)methylamineC₇H₁₁N₃137.18Side-reaction Product
3-(methylamino)propionic acidC₄H₉NO₂103.12Degradation Product

References

Troubleshooting Guide: Reacting to Polymerization Events

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Preventing Unwanted Polymerization of Acrylonitrile

Welcome to the Technical Support Center for Acrylonitrile (ACN) Synthesis. This guide is designed for researchers, scientists, and drug development professionals who handle acrylonitrile and its derivatives. Unintended polymerization is a significant challenge, posing risks to experimental integrity, safety, and yield. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our focus is not just on what to do, but why specific protocols and precautions are critical.

This section addresses specific issues that can arise during storage or active experimentation.

Scenario 1: "My reaction mixture is becoming viscous and cloudy, and the temperature is rising unexpectedly."

Diagnosis: These are classic signs of uncontrolled, exothermic polymerization. The heat being generated is accelerating the reaction, creating a dangerous feedback loop known as a runaway reaction.[1][2]

Immediate Actions:

  • Cool the Reaction: Immediately place the reaction vessel in an ice bath to dissipate heat and slow the polymerization rate.[1]

  • Dilute the Mixture: If it is safe to do so, dilute the reaction with a suitable, inert solvent to further help control the temperature and reduce the concentration of the monomer.[1]

  • Initiate Emergency Procedures: If the temperature continues to rise rapidly despite cooling and dilution, treat it as a runaway reaction. Alert personnel, evacuate the immediate area, and follow your institution's established emergency protocols. In some industrial settings, this may involve introducing a reaction inhibitor to quench the process.[3]

Root Cause Analysis & Prevention:

  • Contaminated Reagents: Was a reagent contaminated with a polymerization initiator, such as peroxides? Solvents like THF or diethyl ether can form peroxides over time.[1] Solution: Always use freshly purified solvents and verify the purity of all reagents.

  • Incompatible Materials: Was a strong acid, base, or oxidizing agent introduced into the reaction? These substances can violently catalyze polymerization.[2][4][5][6] Solution: Scrupulously check for material compatibility before starting your experiment.

  • Loss of Temperature Control: Did a cooling system fail? Solution: Ensure all temperature control equipment is functioning correctly before and during the reaction.

Scenario 2: "I opened a bottle of stored acrylonitrile, and it appears yellow and more viscous than usual."

Diagnosis: The inhibitor added for storage has likely been depleted, leading to slow polymerization over time.[1] This process can be accelerated by improper storage conditions, such as exposure to light or heat.

Immediate Actions:

  • DO NOT USE THE MONOMER. [1] The material is unstable and its properties have changed. Using it will lead to unreliable experimental results and poses a significant safety risk.

  • Dispose of Safely: Treat the entire container as hazardous waste. Label it clearly as "Polymerized Acrylonitrile" and follow your institution's hazardous waste disposal procedures.[7] Do not attempt to salvage the material.

Prevention:

  • Adhere to Storage Guidelines: Store ACN in a cool, dark, well-ventilated area away from ignition sources.[4][8][9]

  • Monitor Shelf Life: Do not store ACN for longer than six months, as the inhibitor's effectiveness can diminish.[5][6]

  • Inspect Before Use: Always visually inspect the monomer before use. Any deviation from a clear, colorless liquid should be treated with suspicion.

Visual Guide 1: Troubleshooting Unintended Polymerization

This workflow provides a logical decision-making process when faced with a potential polymerization event.

G start Suspicion of Unwanted Polymerization loc Where did it occur? start->loc storage During Storage (Viscous, Yellow) loc->storage Storage reaction During Reaction (Viscous, Cloudy, Temp Rise) loc->reaction Reaction signs Signs of Runaway Reaction? (Rapid Temp/Pressure Rise) action_emergency EMERGENCY PROTOCOL 1. Alert Personnel & Evacuate 2. Quench if possible/trained 3. Follow Site Safety Plan signs->action_emergency Yes action_control CONTROL PROCEDURE 1. Immediately Cool (Ice Bath) 2. Dilute with Inert Solvent 3. Investigate Root Cause signs->action_control No action_storage DO NOT USE. Label as 'Polymerized'. Dispose as Hazardous Waste. storage->action_storage reaction->signs G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator (e.g., Peroxide) Radical Free Radical (R•) Initiator->Radical Heat/Light Monomer1 ACN Monomer ActiveMonomer Active Monomer (R-ACN•) Radical->ActiveMonomer Attack on C=C bond Monomer1->ActiveMonomer Attack on C=C bond Monomer2 + ACN Monomer GrowingChain Growing Polymer Chain (R-ACN-ACN•) ActiveMonomer->GrowingChain Monomer2->GrowingChain Monomer3 + n ACN... LongChain Long Polymer Chain GrowingChain->LongChain Monomer3->LongChain Chain1 Growing Chain (P•) FinalPolymer Stable Polymer (P-P) Chain1->FinalPolymer Combination or Disproportionation Chain2 Growing Chain (P•) Chain2->FinalPolymer Combination or Disproportionation G start Need to use Acrylonitrile in a polymerization reaction? prep_column 1. Prepare Column - Secure in fume hood - Plug with glass wool - Add basic alumina start->prep_column Yes add_acn 2. Add Acrylonitrile - Pour inhibited ACN  onto the column prep_column->add_acn collect 3. Collect Purified Monomer - Elute via gravity - Collect in a chilled,  light-protected flask add_acn->collect use 4. Use Immediately - Keep cold and dark - Proceed with reaction  without delay collect->use end Reaction Complete use->end

References

Technical Support Center: Navigating the Scale-Up of 3-(Methylamino)propanenitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 3-(Methylamino)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth assistance for overcoming common challenges encountered during the scale-up of this critical chemical intermediate. Here, you will find field-proven insights and troubleshooting strategies to ensure a reproducible, safe, and efficient synthesis process.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its production, typically achieved through the Michael addition of methylamine to acrylonitrile, presents a unique set of challenges when transitioning from laboratory-scale to pilot or industrial-scale manufacturing.[1] This guide is structured to address these challenges head-on, providing both quick-reference FAQs and a detailed troubleshooting guide to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and concerns that arise during the scale-up of this compound synthesis:

Q1: What is the primary cause of exotherms during the reaction, and how can they be controlled at a larger scale?

A1: The Michael addition of methylamine to acrylonitrile is an exothermic reaction. On a small scale, this heat is often easily dissipated. However, during scale-up, the surface-area-to-volume ratio decreases, leading to potential heat accumulation and a runaway reaction. Effective thermal management is crucial. This can be achieved through:

  • Controlled addition of reactants: Adding the acrylonitrile to the methylamine solution portion-wise or via a syringe pump allows for better temperature control.

  • Efficient cooling: Utilizing a reactor with a cooling jacket and a reliable chilling system is essential.

  • Solvent selection: The choice of solvent can influence heat dissipation.

Q2: I am observing a significant amount of a higher boiling point impurity in my crude product. What is it likely to be, and how can I minimize its formation?

A2: A common impurity is the di-adduct, 3,3'-(methylazanediyl)dipropanenitrile, formed from the reaction of the product with another molecule of acrylonitrile.[2] To minimize its formation:

  • Molar ratio of reactants: Using a slight excess of methylamine can help to ensure the complete consumption of acrylonitrile and reduce the likelihood of the product reacting further.

  • Reaction temperature: Lowering the reaction temperature can sometimes favor the formation of the desired mono-adduct.

Q3: What are the key safety precautions to consider when working with methylamine and acrylonitrile at scale?

A3: Both methylamine and acrylonitrile are hazardous materials.[3][4] Acrylonitrile is classified as a possible carcinogen.[1] Key safety measures include:

  • Ventilation: All work should be conducted in a well-ventilated fume hood or a closed system.[3][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Handling: Use non-sparking tools and prevent the build-up of electrostatic discharge.[3]

  • Emergency preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing media.

Q4: Can this reaction be performed without a catalyst?

A4: The reaction between primary amines and acrylonitrile can proceed without a catalyst, although reaction times may be longer.[6] For industrial-scale production, heterogeneous catalysts are being explored to improve efficiency and sustainability.[1]

Troubleshooting Guide

This section provides a more detailed breakdown of specific issues, their potential causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Loss of volatile reactants or product during workup. 3. Formation of by-products.1. Monitor reaction progress using TLC or GC. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure efficient condensation during any heating steps and use appropriate extraction and solvent removal techniques. 3. Optimize the molar ratio of reactants and control the reaction temperature.
Product Discoloration 1. Presence of impurities. 2. Thermal degradation.1. Purify the product by distillation under reduced pressure. 2. Avoid excessive heating during the reaction and purification.
Difficulty in Purification 1. Close boiling points of product and impurities. 2. Product instability at high temperatures.1. Utilize fractional distillation with a high-efficiency column. 2. Perform distillation under a high vacuum to lower the boiling point.
Inconsistent Results Batch-to-Batch 1. Variation in raw material quality. 2. Inconsistent reaction conditions (temperature, addition rate).1. Ensure the purity of starting materials (methylamine and acrylonitrile) before use. 2. Implement strict process controls for all critical parameters.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of the synthesized this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., a DB-5 or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

  • Analysis: Analyze the resulting chromatogram to determine the peak areas of the product and any impurities. Calculate the purity based on the relative peak areas.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the purification of crude this compound.

Apparatus:

  • Round-bottom flask

  • Distillation head with a condenser

  • Receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask using the heating mantle while stirring.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum (Boiling Point: 180.7±23.0 °C at 760 mmHg, will be lower under vacuum).[7]

  • Completion: Once the desired product has been collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Process Workflow and Potential Failure Points

The following diagram illustrates the key stages in the production of this compound and highlights areas where challenges may arise.

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactant Sourcing (Methylamine, Acrylonitrile) QC Quality Control Reactants->QC Reactor Reactor Charging QC->Reactor Addition Controlled Addition (Acrylonitrile to Methylamine) Reactor->Addition Reaction Michael Addition Addition->Reaction Exotherm Monitoring In-Process Monitoring (TLC/GC) Reaction->Monitoring Quench Reaction Quench (Optional) Reaction->Quench Exotherm_Risk Runaway Reaction Reaction->Exotherm_Risk Side_Product Di-adduct Formation Reaction->Side_Product Monitoring->Reaction Extraction Solvent Extraction Quench->Extraction Distillation Vacuum Distillation Extraction->Distillation Final_QC Final Product QC Distillation->Final_QC Purification_Issue Impurity Separation Distillation->Purification_Issue

Caption: Workflow for this compound production with potential failure points.

References

Technical Support Center: 3-(Methylamino)propanenitrile (MAPN) - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Methylamino)propanenitrile (MAPN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of MAPN. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction

This compound (MAPN), a bifunctional molecule containing a secondary amine and a nitrile group, is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The inherent reactivity of these functional groups, however, makes MAPN susceptible to degradation under various experimental and storage conditions. Understanding the stability profile and potential degradation pathways of MAPN is critical for its effective use in research and development. This guide provides a comprehensive overview of MAPN stability, potential degradation products, and analytical methods for its assessment.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of MAPN, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] Ideally, the storage temperature should be kept below 15°C.[3] The container should be protected from light. Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and acid anhydrides.[4]

Q2: I've noticed a color change in my MAPN sample over time. What does this indicate?

A2: A color change, typically to a yellow or brownish hue, may indicate degradation or polymerization of the compound. Aminopropionitriles can be prone to polymerization, which can be initiated by exposure to air or acidic conditions.[5][6] If you observe a significant color change, it is advisable to verify the purity of the material before use.

Q3: What are the primary safety precautions I should take when handling MAPN?

A3: MAPN is harmful if swallowed, in contact with skin, or if inhaled.[3][7] It can cause skin and serious eye irritation. Always handle MAPN in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4]

Troubleshooting Guide

Unexpected Experimental Results

Q4: My reaction yield is lower than expected when using MAPN. Could degradation be the cause?

A4: Yes, degradation of MAPN is a likely cause for lower-than-expected reaction yields. The nucleophilicity of the secondary amine and the electrophilicity of the nitrile group can be compromised upon degradation. To troubleshoot this, consider the following:

  • Purity Check: Before use, verify the purity of your MAPN sample using a suitable analytical method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reaction Conditions: Evaluate your reaction conditions. High temperatures, extreme pH, or the presence of strong oxidizing agents can accelerate MAPN degradation.

  • Solvent Purity: Ensure the solvents used are pure and free from contaminants that could promote degradation, such as acidic impurities.

Q5: I am observing an unexpected peak in my chromatogram after my reaction with MAPN. What could it be?

A5: An unexpected peak could be a degradation product of MAPN. The most common degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The nitrile group of MAPN can hydrolyze to form N-methyl-β-alanine. This is more likely to occur in the presence of acidic or basic conditions.[8]

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to a variety of products. While specific oxidation products of MAPN are not extensively documented, oxidation of secondary amines can lead to nitrones or imines under mild conditions, and more complex mixtures under strong oxidation.[1]

To identify the unknown peak, techniques like LC-MS or GC-MS are highly recommended for obtaining molecular weight information, and NMR spectroscopy can provide structural details.

Visualizing Degradation Pathways

To better understand the potential degradation of MAPN, the following diagrams illustrate the primary pathways:

MAPN Degradation Pathways MAPN This compound (MAPN) Hydrolysis_Product N-Methyl-β-alanine MAPN->Hydrolysis_Product  Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Products Oxidation Products (e.g., Nitrones, Imines) MAPN->Oxidation_Products  Oxidation ([O]) Polymerization_Product Polymerization Products MAPN->Polymerization_Product  Polymerization (Air, Acid)

Caption: Potential degradation pathways of this compound (MAPN).

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study of MAPN

A forced degradation study is essential to understand the intrinsic stability of MAPN and to develop a stability-indicating analytical method.[5][9]

Objective: To intentionally degrade MAPN under various stress conditions to identify potential degradation products and pathways.

Stress Conditions:

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24, 48, 72 hours at 60°C
Oxidation 3% H₂O₂24, 48, 72 hours at room temperature
Thermal Degradation 80°C (solid state)24, 48, 72 hours
Photostability ICH Q1B conditions (UV & Vis light)As per guidelines

Methodology:

  • Sample Preparation: Prepare a stock solution of MAPN (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: For each stress condition, mix the MAPN stock solution with the respective stressor in a suitable ratio (e.g., 1:1). For thermal degradation, store the solid MAPN at the specified temperature.

  • Time Points: At each specified time point, withdraw an aliquot of the stressed sample.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for MAPN

Objective: To develop an HPLC method capable of separating MAPN from its potential degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of MAPN and its degradation products.[7][10]

Protocol 3: Identification of Degradation Products by GC-MS and NMR

Objective: To identify the chemical structures of the degradation products observed in the forced degradation study.

GC-MS Analysis:

  • Sample Preparation: The stressed samples may require derivatization (e.g., silylation) to improve volatility for GC analysis.

  • GC Conditions: Use a non-polar or medium-polarity capillary column. A temperature gradient program will be necessary to separate compounds with different boiling points.

  • MS Analysis: The mass spectrometer will provide mass-to-charge ratios of the parent ion and its fragments, which can be used to elucidate the structure of the degradation products.

NMR Analysis:

  • Sample Preparation: The stressed samples may need to be concentrated or purified (e.g., by preparative HPLC) to obtain sufficient quantities of the degradation products for NMR analysis.

  • NMR Experiments: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC will be invaluable for structure elucidation.

Workflow for Stability and Degradation Analysis

The following diagram outlines a comprehensive workflow for investigating the stability of MAPN.

MAPN Stability Workflow cluster_0 Phase 1: Stability Assessment cluster_1 Phase 2: Degradant Identification cluster_2 Phase 3: Data Interpretation Forced Degradation Study Forced Degradation Study Stability-Indicating HPLC Method Development Stability-Indicating HPLC Method Development Forced Degradation Study->Stability-Indicating HPLC Method Development GC-MS Analysis GC-MS Analysis Stability-Indicating HPLC Method Development->GC-MS Analysis NMR Spectroscopy NMR Spectroscopy Stability-Indicating HPLC Method Development->NMR Spectroscopy Identify Degradation Products Identify Degradation Products GC-MS Analysis->Identify Degradation Products NMR Spectroscopy->Identify Degradation Products Elucidate Degradation Pathways Elucidate Degradation Pathways Identify Degradation Products->Elucidate Degradation Pathways Optimize Storage & Experimental Conditions Optimize Storage & Experimental Conditions Elucidate Degradation Pathways->Optimize Storage & Experimental Conditions

Caption: A systematic workflow for the stability and degradation analysis of MAPN.

Conclusion

The stability of this compound is a critical factor that can significantly impact the outcome of research and development activities. By understanding its potential degradation pathways and implementing robust analytical methods for its assessment, researchers can ensure the reliability and reproducibility of their work. This guide provides a foundational framework for addressing common stability-related challenges encountered with MAPN. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: 3-(Methylamino)propanenitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-(Methylamino)propanenitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the use of this compound, with a focus on how reagent purity can critically impact reaction outcomes. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and why are they present?

A1: The primary synthesis route for this compound is the Michael addition of methylamine to acrylonitrile.[1] Consequently, the most common impurities are often residual starting materials or byproducts of this reaction.

Common Impurities and Their Origins:

ImpurityChemical FormulaOriginPotential Impact
Acrylonitrile C₃H₃NUnreacted starting material.Can undergo competing side reactions, particularly cyanoethylation of other nucleophiles present.[2][3][4]
Methylamine CH₅NUnreacted starting material.Can alter the stoichiometry of the reaction and potentially react with other electrophiles.
Bis(2-cyanoethyl)methylamine C₇H₁₁N₃Product of double addition of acrylonitrile to methylamine.A significant impurity that can be difficult to remove due to similar physical properties.
Water H₂OCan be introduced during synthesis or workup, or absorbed from the atmosphere.Can hydrolyze the nitrile group, especially under acidic or basic conditions, or interfere with moisture-sensitive reagents.[5]
3-(Methylnitrosamino)propionitrile C₄H₇N₃OCan form from the reaction of the secondary amine with nitrosating agents.This is a known carcinogen and its presence is a significant safety concern.[1][6]

It is crucial to source high-purity this compound, as even seemingly minor impurities can have a substantial impact on reaction efficiency and product purity.[7][8][9]

Q2: My reaction yield is consistently lower than expected. Could impurities in this compound be the cause?

A2: Absolutely. Low yields are a classic symptom of reagent impurity issues. Here’s a breakdown of how different impurities can lead to reduced yields:

  • Stoichiometric Imbalance: If your this compound contains a significant percentage of impurities, the actual molar amount of the desired reagent is lower than calculated. This is particularly problematic in reactions sensitive to stoichiometry.

  • Competing Side Reactions: The presence of reactive impurities like acrylonitrile can lead to the formation of unwanted byproducts. For instance, if your reaction involves another nucleophile, residual acrylonitrile can cyanoethylate it, consuming your other reagents and complicating purification.[2][3][4]

  • Catalyst Inhibition: Certain impurities can poison or inhibit catalysts, especially sensitive transition metal catalysts used in cross-coupling or hydrogenation reactions.[10]

  • Product Degradation: The presence of acidic or basic impurities can potentially degrade your desired product, especially if it is sensitive to pH.

To diagnose this, it is advisable to re-characterize your starting material using techniques like GC-MS or NMR to quantify the purity.

Q3: I am observing unexpected byproducts in my reaction. How can I identify if they originate from my this compound?

A3: Identifying the source of byproducts requires a systematic approach.

Troubleshooting Workflow for Byproduct Identification:

References

Validation & Comparative

A Comparative Guide to Cyanoethylating Agents: 3-(Methylamino)propanenitrile in Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Enduring Relevance of Cyanoethylation in Modern Synthesis

The introduction of a cyanoethyl group (-CH₂CH₂CN) into a molecule, a transformation known as cyanoethylation, remains a cornerstone of synthetic organic chemistry. This versatile reaction finds widespread application in the pharmaceutical and materials science sectors for the synthesis of a diverse array of compounds, including biologically active heterocycles and functionalized polymers. The cyanoethyl moiety serves as a valuable synthon, readily transformable into other functional groups such as amines and carboxylic acids, thereby providing a gateway to complex molecular architectures.

The classical approach to cyanoethylation involves the Michael addition of a protic nucleophile—typically an alcohol, thiol, or amine—to an activated alkene, most commonly acrylonitrile.[1] The choice of cyanoethylating agent is critical, influencing not only the reaction's efficiency and selectivity but also its safety and environmental profile. This guide provides a comprehensive comparison of 3-(Methylamino)propanenitrile with other prominent cyanoethylating agents, namely acrylonitrile and 2-chloroacrylonitrile. We will delve into their respective mechanisms, reactivity profiles, and provide experimentally grounded protocols to inform your selection of the optimal reagent for your synthetic needs.

The Archetype: Acrylonitrile as a Cyanoethylating Agent

Acrylonitrile is the most widely employed reagent for cyanoethylation, owing to its high reactivity and commercial availability. The reaction proceeds via a Michael-type conjugate addition, where a nucleophile attacks the β-carbon of the acrylonitrile double bond, which is rendered electrophilic by the potent electron-withdrawing effect of the nitrile group.[2]

The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity.[1] However, in the case of more basic amines, the reaction can often proceed without a catalyst.[2] Conversely, for less reactive aromatic amines, acid catalysis is often employed.[3]

Mechanism of Base-Catalyzed Cyanoethylation with Acrylonitrile

Base-Catalyzed Cyanoethylation cluster_0 Step 1: Deprotonation of Nucleophile cluster_1 Step 2: Michael Addition cluster_2 Step 3: Protonation Nu-H Nucleophile (R-OH, R-SH, R₂NH) Nu- Nucleophile Anion (Nu⁻) Nu-H->Nu- Base Base Base (e.g., OH⁻) H-Base+ Protonated Base Acrylonitrile Acrylonitrile (CH₂=CHCN) Intermediate Carbanion Intermediate Nu-->Intermediate Attacks β-carbon Product Cyanoethylated Product (Nu-CH₂CH₂CN) Intermediate->Product Proton from solvent (e.g., H₂O) Transcyanoethylation cluster_0 Equilibrium cluster_1 Cyanoethylation MAPN This compound Acrylonitrile Acrylonitrile MAPN->Acrylonitrile Nu-H New Nucleophile Methylamine Methylamine Product New Cyanoethylated Product Acrylonitrile->Product Nu-H

References

A Senior Application Scientist's Guide to Alternative Reagents for 3-(Methylamino)propanenitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of 3-(Methylamino)propanenitrile in Modern Synthesis

This compound is a valuable and versatile building block in organic synthesis. It is most commonly prepared via the aza-Michael addition of methylamine to acrylonitrile.[1][2] This reaction, a type of cyanoethylation, efficiently forms a C-N bond and introduces a three-carbon chain bearing a nitrile group.[3][4] The synthetic utility of this reagent stems primarily from its role as a precursor to two key structural motifs:

  • N-Methyl-1,3-propanediamine: Through the reduction of its nitrile functional group, this compound is readily converted to N-methyl-1,3-propanediamine, an important intermediate in the synthesis of pharmaceuticals, surfactants, and polymers.[5][6][7]

  • Substituted Piperidines: The 1,3-amino-nitrile structure is an ideal precursor for constructing the piperidine ring, a privileged scaffold found in numerous natural products and pharmaceutical agents.[8][9]

Despite its utility, reliance on the traditional synthesis of this compound carries inherent challenges, primarily associated with the high toxicity and volatility of acrylonitrile. Furthermore, the specific functional handle (a nitrile) may not always be optimal for subsequent transformations. This guide provides a comprehensive comparison of alternative synthetic strategies and reagents that bypass or modify the traditional cyanoethylation route, offering researchers enhanced flexibility, safety, and access to diverse molecular architectures.

Diagram 1: Traditional Synthesis and Application

Methylamine Methylamine MAPN This compound Methylamine->MAPN aza-Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->MAPN Reduction Nitrile Reduction (e.g., H₂, Raney-Ni) MAPN->Reduction Cyclization Cyclization Strategies MAPN->Cyclization Diamine N-Methyl-1,3-propanediamine Reduction->Diamine Piperidines Substituted Piperidines Cyclization->Piperidines cluster_0 Reductive Amination Pathway Carbonyl Aldehyde or Ketone (e.g., 1,5-dicarbonyl) Imine Imine / Iminium Ion (Intermediate) Carbonyl->Imine Amine Primary or Secondary Amine (e.g., Methylamine) Amine->Imine Condensation (pH control) Product Target Amine (e.g., Substituted Piperidine) Imine->Product Reducer Selective Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product Reduction Amine Methylamine Product_Nitrile β-Amino Nitrile Amine->Product_Nitrile aza-Michael Product_Ester β-Amino Ester Amine->Product_Ester aza-Michael Product_Amide β-Amino Amide Amine->Product_Amide aza-Michael Acrylonitrile Acrylonitrile Acrylonitrile->Product_Nitrile Acrylate Methyl Acrylate Acrylate->Product_Ester Acrylamide Acrylamide Acrylamide->Product_Amide

References

A Comparative Analysis of 3-(Methylamino)propanenitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of 3-(Methylamino)propanenitrile derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining their synthesis, performance in various biological assays, and structure-activity relationships, this document aims to facilitate the rational design of novel therapeutics.

Introduction to this compound: A Versatile Scaffold

This compound is a bifunctional molecule featuring a secondary amine and a nitrile group. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of diverse and complex molecular architectures with potential therapeutic applications.[1] The nitrile group, with its distinct electronic properties, can participate in key interactions with biological targets and serves as a precursor to other functional groups.[1] This guide will explore how modifications to the this compound scaffold influence the biological activity of its derivatives in key therapeutic areas, including antibacterial agents, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, and kinase inhibitors.

I. Synthesis of this compound Derivatives

The primary route for synthesizing this compound is the Michael addition of methylamine to acrylonitrile.[1] This efficient reaction provides the core scaffold for further derivatization. The secondary amine is nucleophilic and can be readily alkylated or acylated, while the nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.

The synthesis of more complex derivatives often involves multi-step sequences. For instance, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a novel fluoroquinolone antibiotic, highlights the importance of precise stereochemical control in generating biologically active molecules.[2] This synthesis involves a catalytic asymmetric hydrogenation to establish the desired stereochemistry.[2]

II. Comparative Performance Analysis of Derivatives

The therapeutic potential of this compound derivatives is best understood through a comparative analysis of their performance in relevant biological assays. This section will examine derivatives in three key areas: antibacterial agents, DPP-IV inhibitors, and kinase inhibitors.

A. Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. The this compound scaffold has been incorporated into potent antibacterial agents, most notably as a key component of a new generation of fluoroquinolones.

Table 1: Comparative Antibacterial Activity of Quinolone-3-Carbonitrile Derivatives

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
QD1 Phenyl12.525
QD2 4-Chlorophenyl6.2512.5
QD3 4-Methoxyphenyl2550
QD4 4-Nitrophenyl3.12 6.25
QD5 2-Thienyl12.525
Data synthesized from related studies for illustrative purposes.[3]
B. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes.[4] Cyanopyrrolidines are a prominent class of DPP-IV inhibitors, and their structure is closely related to derivatives of this compound.[5] The nitrile group in these inhibitors often forms a key interaction with the active site of the enzyme.

Table 2: Comparative DPP-IV Inhibitory Activity of Cyanopyrrolidine-based Derivatives

Compound IDR1 GroupR2 GroupDPP-IV IC50 (nM)
1a HH150
1b FH85
1c ClH60
1d HCH3120
1e FCH345
Illustrative data based on known SAR trends for DPP-IV inhibitors.[4][6]

The data illustrates that substitutions on the aromatic ring of the cyanopyrrolidine scaffold can significantly impact inhibitory potency, with electron-withdrawing groups like fluorine and chlorine generally leading to increased activity.

C. Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[7] The propanenitrile moiety has been incorporated into various kinase inhibitors, where the nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.

Table 3: Comparative Kinase Inhibitory Activity of Nitrile-Containing Scaffolds

ScaffoldKinase TargetKey SubstitutionsIC50 (nM)
4-Anilinopyrimidine-5-carbonitrileEGFR3-chloro, 4-fluoroaniline25
7-AzaindoleROCKSubstituted thiazole10
BenzonitrileVEGFR-2Substituted phenylamino50
Data synthesized from studies on related kinase inhibitors to illustrate SAR principles.[8][9]

These examples demonstrate that the nitrile group is a common feature in potent kinase inhibitors and that modifications to other parts of the molecule are crucial for achieving high potency and selectivity.

III. Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intrinsically linked to their molecular structure. Key SAR observations include:

  • The Nitrile Group: The cyano group is a critical pharmacophore in many of these derivatives. Its ability to act as a hydrogen bond acceptor allows for key interactions with enzyme active sites, as seen in DPP-IV and kinase inhibitors.[1]

  • The Methylamino Group: The secondary amine provides a point for substitution to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity. In some cases, this group can also be involved in direct interactions with the biological target.

  • Stereochemistry: As demonstrated in the synthesis of the fluoroquinolone intermediate, the stereochemistry of chiral centers within the derivative can have a profound impact on biological activity.[2]

  • Substitutions on Aromatic Rings: For derivatives containing aromatic moieties, substitutions on these rings can significantly influence potency through electronic and steric effects.

IV. Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

A. In Vitro Kinase Assay Protocol (TR-FRET)

This protocol describes a common method for determining the potency of kinase inhibitors.

1. Reagent Preparation:

  • Prepare a serial dilution of the test inhibitor in a suitable buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA).
  • Dilute the target kinase enzyme to a predetermined optimal concentration in the assay buffer.
  • Prepare a solution of the biotinylated peptide substrate and ATP at a concentration close to the Km of the enzyme.

2. Kinase Reaction:

  • Add the test inhibitor or vehicle control to the wells of a microplate.
  • Add the diluted kinase enzyme to each well.
  • Initiate the reaction by adding the substrate/ATP mixture.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Detection:

  • Stop the reaction and detect the phosphorylated substrate using a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram 1: In Vitro Kinase Assay Workflow

G reagent_prep Reagent Preparation kinase_reaction Kinase Reaction reagent_prep->kinase_reaction Add reagents to plate detection Signal Detection kinase_reaction->detection Stop reaction & add detection reagents data_analysis Data Analysis detection->data_analysis Measure signal G compound_prep Prepare Serial Dilution of Test Compound inoculation Inoculate Microplate compound_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C inoculation->incubation mic_determination Determine MIC incubation->mic_determination

References

A Comparative Spectroscopic Guide to 3-(Methylamino)propanenitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the synthesis and analysis of novel chemical entities, spectroscopic techniques serve as the cornerstone of structural elucidation. This guide provides an in-depth comparative analysis of the spectroscopic properties of 3-(Methylamino)propanenitrile and its derivatives, offering insights into how structural modifications influence spectral data. We will delve into Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing both theoretical interpretations and practical, field-proven experimental protocols.

Introduction: The Structural Significance of this compound and Its Analogs

This compound is a versatile bifunctional molecule featuring a secondary amine and a nitrile group. This structure makes it a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals and other specialty chemicals. Its derivatives, formed by substitution at the secondary amine, allow for the systematic modification of the molecule's physicochemical properties. Understanding how these substitutions—such as N-alkylation, N-acylation, and N-arylation—impact the molecule's spectroscopic fingerprint is crucial for reaction monitoring, quality control, and the comprehensive characterization of new chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, we can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its methyl and methylene protons. When we introduce substituents on the nitrogen atom, we observe predictable changes in the chemical shifts of the adjacent protons due to alterations in the electronic environment.

  • This compound (Parent Compound): The spectrum typically shows a singlet for the N-methyl protons, and two triplets for the two methylene groups, which are coupled to each other. The N-H proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • N-Alkyl Derivatives (e.g., 3-(Dimethylamino)propanenitrile): The replacement of the N-H proton with an alkyl group, such as a methyl group, results in the disappearance of the N-H signal. The N-methyl signal will shift slightly and integrate for six protons (in the case of the dimethyl derivative). The adjacent methylene protons will also experience a shift, typically downfield, due to the increased electron-donating effect of the additional alkyl group.

  • N-Acyl Derivatives (e.g., N-Acetyl-3-(methylamino)propanenitrile): The introduction of an electron-withdrawing acyl group, such as an acetyl group, causes a significant downfield shift of the adjacent methylene and methyl protons. This is due to the deshielding effect of the carbonyl group. The spectrum will also show a new singlet corresponding to the acetyl methyl protons.

  • N-Aryl Derivatives (e.g., 3-(Phenylamino)propanenitrile): An aryl substituent, like a phenyl group, will also induce a downfield shift of the adjacent protons, though typically less pronounced than an acyl group. The spectrum will be further complicated by the appearance of signals in the aromatic region (typically 6.5-8.0 ppm).

Table 1: Comparative ¹H NMR Data (Predicted and Experimental Ranges in ppm)

CompoundN-CH₃N-CH₂--CH₂-CNOther Signals
This compound~2.4~2.8~2.6N-H (variable, broad)
3-(Dimethylamino)propanenitrile~2.2~2.5~2.4N/A
N-Acetyl-3-(methylamino)propanenitrile~2.9~3.5~2.7Acetyl-CH₃ (~2.1)
3-(Phenylamino)propanenitrile[1][2]N/A~3.5~2.7Aromatic-H (~6.6-7.3), N-H (variable)[1]
¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.

  • This compound: The spectrum will show four distinct signals: one for the N-methyl carbon, two for the methylene carbons, and one for the nitrile carbon. The nitrile carbon is characteristically found far downfield.

  • N-Alkyl Derivatives: The addition of another alkyl group will result in a new signal for the additional carbon(s) and will shift the adjacent carbon signals.

  • N-Acyl Derivatives: The electron-withdrawing nature of the acyl group causes a significant downfield shift of the N-methyl and N-methylene carbons. A new signal for the carbonyl carbon will appear at a very downfield position (typically >170 ppm).

  • N-Aryl Derivatives: The introduction of an aryl group will lead to new signals in the aromatic region of the spectrum and will influence the chemical shifts of the aliphatic carbons.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental Ranges in ppm)

CompoundN-CH₃N-CH₂--CH₂-CNC≡NOther Signals
This compound~36~48~17~119N/A
3-(Dimethylamino)propanenitrile~45~52~16~119N/A
N-Acetyl-3-(methylamino)propanenitrile~34~45~16~118C=O (~171), Acetyl-CH₃ (~22)
3-(Phenylamino)propanenitrile[1]N/A~40~18~118Aromatic-C (~113-147)[1]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

  • Nitrile (C≡N) Stretch: All compounds in this series will exhibit a sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹. The position of this band is relatively insensitive to the substitution on the amine.

  • N-H Stretch (Secondary Amines): this compound and its N-aryl derivatives will show a single, sharp N-H stretching vibration of weak to medium intensity in the range of 3300-3500 cm⁻¹. This peak will be absent in the N-alkyl (tertiary amine) and N-acyl (amide) derivatives.

  • C-H Stretch: All compounds will display C-H stretching vibrations of the methyl and methylene groups in the 2800-3000 cm⁻¹ region.

  • C=O Stretch (Amides): The N-acyl derivatives will be uniquely identified by a strong carbonyl (C=O) stretching absorption band, typically between 1630-1680 cm⁻¹. This is a highly characteristic peak.

  • C-N Stretch: The C-N stretching vibrations appear in the fingerprint region (1000-1350 cm⁻¹) and can be complex.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

CompoundC≡N StretchN-H StretchC=O StretchOther Key Bands
This compound[3]~2250~3350N/AN-H bend (~1560)
3-(Dimethylamino)propanenitrile~2250AbsentN/A
N-Acetyl-3-(methylamino)propanenitrile~2250Absent~1650
3-(Phenylamino)propanenitrile[2]~2250~3400N/AAromatic C=C stretches (~1600, ~1500)[2]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis. Electron Ionization (EI) is a common technique for volatile compounds.

The fragmentation of these aminopropionitriles is largely dictated by the stability of the resulting carbocations. Alpha-cleavage is a dominant fragmentation pathway for amines.

  • Molecular Ion Peak (M⁺•): The molecular ion peak will be observed at a mass corresponding to the molecular weight of the compound. For compounds containing an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.

  • Alpha-Cleavage: The most common fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation. For this compound, the base peak is often observed at m/z 44, corresponding to the [CH₂=NCH₃]⁺ fragment.

  • Derivatives:

    • N-Alkyl: The alpha-cleavage will still be a major pathway, with the largest alkyl group being preferentially lost as a radical.

    • N-Acyl: The presence of the carbonyl group introduces new fragmentation pathways, such as cleavage of the acyl group.

    • N-Aryl: For N-aryl derivatives, the fragmentation pattern will be influenced by the stable aromatic ring. Cleavage of the bond beta to the aromatic ring is common. For 3-(phenylamino)propanenitrile, a significant peak is often observed at m/z 105, resulting from the loss of the cyanomethyl radical.

Table 4: Common Mass Spectral Fragments (m/z)

CompoundMolecular Ion (M⁺•)Base PeakOther Key Fragments
This compound844456, 42
3-(Dimethylamino)propanenitrile985842, 44
N-Acetyl-3-(methylamino)propanenitrile1268643 (acetyl cation), 44
3-(Phenylamino)propanenitrile[1]14610577 (phenyl cation), 91 (tropylium ion)[1]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is essential.

Protocol 1: NMR Sample Preparation (Small Organic Molecules)
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to dissolve the sample and to avoid interfering signals.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution to a clean, unscratched 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that can degrade the spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the NMR spectrometer.

Protocol 2: ATR-FTIR Spectroscopy (Liquid Samples)
  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

  • Pressure Application (if applicable): For some instruments, a pressure arm is used to ensure good contact between the sample and the crystal. Apply gentle, consistent pressure.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) and a soft, non-abrasive wipe.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS) for Volatile Amines
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer. The GC will separate the components of the sample before they enter the MS.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Workflows and Relationships

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of synthesized compounds.

Structural Relationships and Spectroscopic Effects

StructuralEffects cluster_Derivatives Derivatives Parent This compound ¹H: N-H signal ¹³C: Aliphatic signals IR: N-H stretch MS: m/z 84 Alkyl N-Alkyl No N-H signal Alkyl signals appear No N-H stretch Parent->Alkyl Alkylation Acyl N-Acyl Significant downfield shifts C=O signal appears Strong C=O stretch Parent->Acyl Acylation Aryl N-Aryl Aromatic signals appear Downfield shifts Aromatic C=C stretches Parent->Aryl Arylation

Caption: Impact of derivatization on the key spectroscopic features of this compound.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a clear illustration of structure-property relationships. By systematically evaluating the changes in NMR, FT-IR, and mass spectra upon N-substitution, researchers can confidently identify and characterize these compounds. The predictable shifts and fragmentation patterns serve as a reliable guide for structural elucidation. The protocols provided herein offer a foundation for obtaining high-quality data, ensuring the scientific integrity of the analytical process. This comprehensive understanding is indispensable for the advancement of research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Biological Activity of 3-(Methylamino)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. Among these, 3-(methylamino)propanenitrile and its derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the performance of these derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors.

Introduction to this compound: A Versatile Pharmacophore

This compound, a bifunctional molecule featuring a secondary amine and a nitrile group, serves as a valuable building block in organic synthesis.[1][2] Its unique structural and electronic properties make it a key intermediate in the preparation of a diverse array of bioactive molecules.[1] The reactivity of both the methylamino and the nitrile moieties allows for a multitude of chemical modifications, leading to derivatives with a broad range of pharmacological effects.

Historically, research on related nitrile compounds was associated with toxicological studies. However, the focus has significantly shifted towards their therapeutic potential.[1] The nitrile group, once considered a potential liability due to the possible release of cyanide, is now recognized as a key functional group in numerous approved drugs for conditions ranging from cancer to viral infections.[1] It can participate in crucial non-covalent interactions with biological targets and act as a bioisostere for other functional groups.[1]

This guide will delve into the primary biological activities exhibited by this compound derivatives, namely their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. We will explore the structure-activity relationships, compare their potencies using experimental data, and provide detailed protocols for their biological evaluation.

Enzyme Inhibition: Targeting Key Players in Disease

Derivatives of this compound have shown significant promise as inhibitors of various enzymes, a cornerstone of modern drug discovery. The ability to selectively block the action of a specific enzyme can modulate a disease-related pathway with high precision.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Mechanism of Action: Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes. Its dysregulation is linked to the pathophysiology of several diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers. Many this compound derivatives have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of its substrates.

Comparative Analysis:

Compound IDStructureTargetIC50 (µM)
Related Compound 1 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrileGSK-3βData not available in provided search results
Related Compound 2 (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrileGSK-3β2.24
Related Compound 3 (R)-enantiomer of a pyrimido-indole derivativeGSK-3β0.36

Experimental Protocol: In Vitro GSK-3β Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Enzyme Addition: Add diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add an equal volume of kinase assay buffer.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km values for ATP and the substrate. Initiate the reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (using ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Nitrile-containing compounds, including derivatives of this compound, have demonstrated promising antibacterial and antifungal activities.

Mechanism of Action: The precise mechanisms of action for many nitrile-based antimicrobials are still under investigation and can vary depending on the overall structure of the molecule. Potential mechanisms include the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.

Comparative Analysis:

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of novel pyrano[2,3-d]pyrimidinone carbonitrile derivatives, which, while not direct derivatives of this compound, showcase the potential of the nitrile functional group in antimicrobial drug discovery.[3][4]

Compound IDStructure (General)S. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
Compound 3 3,4-dihydroxyaryl derivative>400>400>400
Compound 5 4'-methoxy derivative>400>400>400
Compound 6 2',3'-dimethoxy derivative183-199 (MRSA)45.6-365.2>400

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anticancer Activity: A Promising Avenue in Oncology Research

The search for novel and effective anticancer agents is a continuous effort in the field of medicinal chemistry. Several classes of nitrile-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

Mechanism of Action: The anticancer mechanisms of this compound derivatives can be diverse and are highly dependent on the specific chemical structure. These can include the inhibition of protein kinases involved in cancer cell proliferation and survival, induction of apoptosis (programmed cell death), or interference with the cell cycle. For instance, some pyranopyrimidinone carbonitrile derivatives are believed to exert their anticancer effects by inhibiting human kinesin Eg5, a motor protein essential for mitosis.[3]

Comparative Analysis:

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of pyrano[2,3-d]pyrimidinone carbonitrile derivatives against the HeLa (cervical cancer) cell line.[3][4]

Compound IDStructure (General)HeLa Cell Line IC50 (µM)
Compound 1 Phenyl derivative10.64
Compound 2 4-chlorophenyl derivative3.46
Compound 5 4-methoxyphenyl derivative4.36
Compound 7 2,5-dimethoxyphenyl derivative4.44
5-Fluorouracil (Control) -41.85

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of this compound derivatives is intricately linked to their chemical structure. While a comprehensive SAR study for this specific class is still evolving, some general trends can be observed from related nitrile-containing compounds:

  • Substitution on Aromatic Rings: The nature and position of substituents on any aromatic moieties within the derivative can significantly influence potency and selectivity. Electron-withdrawing or -donating groups can alter the electronic properties of the molecule and its interaction with the target.

  • Stereochemistry: As seen in the case of GSK-3β inhibitors, the stereochemistry of chiral centers can have a profound impact on biological activity, with one enantiomer often being significantly more potent than the other.[5]

  • Flexibility and Conformation: The overall shape and flexibility of the molecule play a crucial role in its ability to fit into the binding site of a biological target.

The future of research on this compound derivatives lies in the systematic exploration of their chemical space to identify novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new drug candidates from this promising chemical class.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds warrants further investigation. This guide has provided a comparative overview of their biological activities, supported by experimental data and detailed protocols, to facilitate and inspire future research in this exciting area of medicinal chemistry. By leveraging the information and methodologies presented herein, researchers can effectively explore the therapeutic potential of this fascinating class of molecules.

Visualization & Formatting

Signaling Pathway Diagram

Biological_Assay_Workflow cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis Compound_Synthesis Synthesis of Derivatives Compound_Purification Purification & Characterization Compound_Synthesis->Compound_Purification Stock_Solution Stock Solution Preparation Compound_Purification->Stock_Solution Primary_Screening Primary Screening (e.g., Single Concentration) Stock_Solution->Primary_Screening Dose_Response Dose-Response Assay (IC50/MIC Determination) Primary_Screening->Dose_Response Hit Identification Data_Collection Data Collection (Absorbance/Luminescence) Dose_Response->Data_Collection Data_Normalization Data Normalization (to Controls) Data_Collection->Data_Normalization Curve_Fitting Curve Fitting & Parameter Calculation (IC50/MIC) Data_Normalization->Curve_Fitting SAR_Analysis Structure-Activity Relationship Analysis Curve_Fitting->SAR_Analysis

References

Bridging the Gap: A Comparative Guide to Computational and Experimental NMR Data for 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this endeavor, providing unparalleled insight into molecular architecture. The convergence of experimental NMR techniques with increasingly powerful computational methods has created a powerful synergy, enabling faster and more confident structure verification. This guide provides an in-depth comparison of experimental and computational NMR data for the versatile synthetic intermediate, 3-(methylamino)propanenitrile, offering researchers a practical framework for leveraging these complementary approaches.

The Synergy of Bits and Molecules: Why Compare?

The core principle behind comparing experimental and computational NMR data is validation. While experimental NMR provides a direct measurement of the magnetic properties of nuclei within a molecule, computational methods, particularly those based on Density Functional Theory (DFT), can predict these properties from first principles. Agreement between the two lends significant confidence to a proposed structure, while discrepancies can highlight inaccuracies in either the experimental assignment or the computational model, prompting further investigation. This comparative approach is invaluable for resolving structural ambiguities, assigning complex spectra, and gaining a deeper understanding of the electronic environment within a molecule.

Data Deep Dive: this compound

Let's examine the ¹H and ¹³C NMR data for this compound (CAS 693-05-0). The molecule, with its simple aliphatic chain containing both a secondary amine and a nitrile group, presents a clear case for NMR analysis.

Molecular Structure:

Atom Label Group
aMethyl (CH₃)
bAmine (NH)
cMethylene (N-CH₂)
dMethylene (CH₂-CN)
eNitrile (CN)
Comparison of ¹H and ¹³C NMR Data

The following table summarizes the available predicted computational NMR data alongside typical experimental values for similar structural motifs. It is important to note that obtaining publicly available, raw experimental NMR data for this specific compound proved challenging. The "Experimental Data" column is therefore a composite of expected ranges and data from closely related structures, serving as a benchmark for our computational predictions.

Atom Experimental ¹H (ppm) Predicted ¹H (ppm) [1]Experimental ¹³C (ppm) Predicted ¹³C (ppm) [1]
CH₃-N (a) ~2.4 (singlet)2.2 - 2.5 (Singlet)~3635 - 40
N-H (b) Variable (broad singlet)Variable (Broad Singlet)--
N-CH₂ (c) ~2.8 (triplet)2.7 - 2.9 (Triplet)~4845 - 50
CH₂-CN (d) ~2.5 (triplet)2.5 - 2.7 (Triplet)~1815 - 20
CN (e) --~119-

Note: Experimental values are estimations based on typical chemical shifts for similar functional groups. The broadness and chemical shift of the N-H proton are highly dependent on solvent and concentration.

The predicted data shows good general agreement with the expected experimental values. The relative ordering of the chemical shifts for the methylene protons (N-CH₂ downfield of CH₂-CN) is correctly predicted, as is the singlet nature of the methyl group.

The "How" and "Why": Methodologies Explained

To appreciate the comparison, it is crucial to understand the methodologies behind both data acquisition streams.

Experimental NMR Data Acquisition: A Step-by-Step Protocol

Acquiring high-quality experimental NMR data is a meticulous process. Here is a generalized protocol for a small molecule like this compound.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified compound in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

    • Transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

    • "Shim" the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp spectral lines.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. This is typically a quick experiment, often requiring just a few scans.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this experiment requires a greater number of scans and is therefore more time-consuming. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons, aiding in the definitive assignment of signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Below is a workflow diagram illustrating this process.

Experimental_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Lock Lock Transfer->Lock Shim Shim Lock->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase Phase Correction FT->Phase Calibrate Calibrate Phase->Calibrate Integrate Integrate Calibrate->Integrate Final_Spectrum Final_Spectrum Integrate->Final_Spectrum Assigned Spectrum

Caption: Workflow for Experimental NMR Data Acquisition and Processing.

Computational NMR Prediction: A DFT-Based Protocol

Computational NMR prediction relies on quantum mechanical calculations to determine the magnetic shielding of each nucleus. Here is a typical workflow using Density Functional Theory (DFT).[2]

  • Structure Optimization:

    • Generate a 3D model of the molecule.

    • Perform a conformational search to identify the lowest energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

    • Optimize the geometry of each low-energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[2]

  • NMR Shielding Calculation:

    • For each optimized conformer, calculate the isotropic magnetic shielding tensors using a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this step.[3]

    • It is crucial to perform these calculations in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better mimic the experimental conditions.

  • Chemical Shift Prediction:

    • Calculate the chemical shift of each nucleus by subtracting its calculated isotropic shielding value from the isotropic shielding value of a reference compound (e.g., TMS) calculated at the same level of theory.

    • δ_i = σ_ref - σ_i

    • Perform a Boltzmann-weighted averaging of the chemical shifts of all conformers to obtain the final predicted spectrum.

  • Analysis:

    • Compare the predicted chemical shifts, multiplicities (if spin-spin coupling is also calculated), and coupling constants with the experimental data.

The following diagram illustrates the computational workflow.

Computational_NMR_Workflow cluster_geom Geometry & Conformation cluster_nmr NMR Calculation cluster_analysis Data Analysis Build_3D Build 3D Model Conf_Search Conformational Search Build_3D->Conf_Search Geom_Opt Geometry Optimization (DFT) Conf_Search->Geom_Opt Shielding Calculate Shielding Tensors (GIAO-DFT) Geom_Opt->Shielding Solvation Include Solvation Model (PCM) Shielding->Solvation Calc_Shift Calculate Chemical Shifts (vs. TMS) Solvation->Calc_Shift Boltzmann Boltzmann Averaging Calc_Shift->Boltzmann Compare Compare with Experimental Data Boltzmann->Compare Final_Prediction Final_Prediction Compare->Final_Prediction Predicted Spectrum

Caption: Workflow for Computational NMR Prediction using DFT.

Conclusion: An Integrated Approach for Structural Certainty

The comparison of computational and experimental NMR data for this compound demonstrates the power of an integrated approach to structural elucidation. While experimental data provides the ground truth, computational predictions offer a theoretical framework for interpreting that data and can be invaluable in cases of spectral complexity or ambiguity. For researchers and drug development professionals, mastering the synergy between these two domains is no longer a luxury but a necessity for accelerating discovery and ensuring the accuracy of their molecular assignments. As computational methods continue to improve in accuracy and efficiency, this integrated workflow will become even more central to the practice of chemistry.

References

A Senior Application Scientist's Guide to Stereoselective Reactions for Crafting Chiral 3-(Methylamino)propanenitrile Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's therapeutic efficacy and safety. Within the landscape of synthetically valuable intermediates, molecules bearing the 3-(methylamino)propanenitrile framework are of significant interest, particularly in the development of novel antibiotics and other complex molecular architectures. This guide provides an in-depth, objective comparison of synthetic strategies to achieve high stereoselectivity in reactions that generate these chiral scaffolds, supported by experimental data and field-proven insights.

The Significance of Stereocontrol in this compound Derivatives

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For derivatives of this compound, the stereocenters within the molecule dictate its interaction with biological targets. A prime example is the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the production of the fluoroquinolone antibiotic PF-00951966. The specific stereoisomer is essential for its potent activity against multidrug-resistant pathogens. This underscores the necessity of robust and highly selective synthetic methods.

This guide will dissect and compare the primary strategies for achieving stereocontrol in the synthesis of complex molecules containing the this compound moiety, focusing on a well-documented industrial synthesis as our central case study and exploring viable alternatives.

Case Study: A Multi-Step Stereoselective Synthesis of a Fluoroquinolone Intermediate

A highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile has been developed, which serves as an excellent illustration of achieving precise stereocontrol over multiple chiral centers.[1][2][3] This multi-step synthesis hinges on two pivotal transformations: a catalytic asymmetric hydrogenation and a nucleophilic substitution with inversion of configuration.

Key Transformation 1: Catalytic Asymmetric Hydrogenation

The initial stereocenter is established via the asymmetric hydrogenation of a β-keto-γ-lactam precursor. This reaction employs a chiral Ruthenium(II) complex with the DM-SEGPHOS ligand to achieve high diastereoselectivity and enantioselectivity.[1][2][3]

  • Reaction: Asymmetric hydrogenation of a β-keto-γ-lactam.

  • Catalyst: Chiral DM-SEGPHOS-Ru(II) complex.

  • Outcome: Formation of a β-hydroxy amide with high stereoselectivity (de 98%, ee >99% after recrystallization).[1][2][3]

The choice of the DM-SEGPHOS ligand is critical; its specific chirality and steric bulk direct the approach of hydrogen to one face of the substrate, leading to the desired stereoisomer.

G cluster_0 Asymmetric Hydrogenation Start β-Keto-γ-lactam Product β-Hydroxy Amide (de 98%, ee >99%) Start->Product Stereoselective Reduction Catalyst DM-SEGPHOS-Ru(II) H2 Catalyst->Product

Caption: Asymmetric hydrogenation workflow.

Key Transformation 2: SN2 Substitution with Inversion of Configuration

The second critical step involves a nucleophilic substitution (SN2) reaction. The previously formed β-hydroxy amide is converted to a suitable leaving group, which is then displaced by methylamine. This reaction proceeds with a complete inversion of configuration at the reaction center, a hallmark of the SN2 mechanism.[1][2][3][4][5][6]

  • Reaction: SN2 substitution.

  • Nucleophile: Methylamine.

  • Outcome: Formation of the desired diamine with inversion of stereochemistry at the 1'-position, yielding (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.[1][2][3]

This step is crucial for establishing the final, correct stereochemistry of the target molecule.

G cluster_1 SN2 Substitution Precursor Chiral Intermediate (with leaving group) Product Final Product (Inverted Stereocenter) Precursor->Product Backside Attack Nucleophile Methylamine (CH3NH2) Nucleophile->Product

Caption: SN2 substitution with inversion.

Comparative Analysis of Alternative Stereoselective Strategies

While the case study presents a robust and highly selective method, it is essential for researchers to consider alternative approaches, especially when dealing with different substrates or seeking more environmentally benign processes.

Organocatalytic Asymmetric Aza-Michael Addition

A powerful alternative for the formation of chiral β-aminonitriles is the asymmetric aza-Michael addition.[7][8][9] This approach involves the direct addition of an amine nucleophile to an α,β-unsaturated nitrile, catalyzed by a small chiral organic molecule.

  • Concept: A chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid, activates the substrate and creates a chiral environment for the nucleophilic attack of the amine.[7]

  • Potential Application: While not explicitly documented for this compound, this method could be adapted for the addition of methylamine to a suitable α,β-unsaturated precursor.

  • Advantages: Avoids the use of metal catalysts, often proceeds under mild conditions, and can provide high enantioselectivities.

  • Challenges: The direct Michael addition of primary amines like methylamine to acrylonitrile can be challenging to control, potentially leading to side products. Catalyst optimization would be crucial.

Biocatalytic Approaches

Enzymatic transformations offer a "green" and highly selective alternative for synthesizing chiral molecules. For β-aminonitriles, nitrile hydratases and amidases have shown promise.

  • Concept: Whole-cell catalysts, such as Rhodococcus erythropolis, can selectively hydrolyze one enantiomer of a racemic β-aminonitrile, leading to a kinetic resolution.

  • Observed Performance: Studies on β-amino-β-phenyl-propionitrile derivatives have shown that N-methylated compounds undergo moderately enantioselective biocatalytic reactions.[1] This suggests that a similar approach could be viable for resolving a racemic mixture of a precursor to the this compound scaffold.

  • Advantages: Environmentally friendly (aqueous media, mild conditions), high specificity, and potential for high enantiomeric excess.

  • Challenges: Substrate scope can be limited, and reaction rates may be slower than traditional chemical methods. The moderate enantioselectivity observed in related systems indicates that significant enzyme engineering might be required to achieve high performance.

Data Summary and Performance Comparison

StrategyCatalyst TypeKey AdvantagesKey ChallengesReported Stereoselectivity
Catalytic Asymmetric Hydrogenation & SN2 Chiral Ru(II)-Phosphine ComplexHigh yield and exceptional stereoselectivity; well-established for industrial scale-up.Multi-step process; requires a specific precursor; uses a precious metal catalyst.de 98%, ee >99%[1][2]
Organocatalytic Aza-Michael Addition Chiral Amines (e.g., Proline derivatives, Cinchona alkaloids)Metal-free; mild reaction conditions; high potential for enantioselectivity.Direct stereoselective addition of methylamine can be difficult to control; potential for side reactions.High ee (up to 99%) for related reactions.[7]
Biocatalytic Resolution Nitrilase/Amidase (e.g., Rhodococcus erythropolis)Environmentally benign; highly specific; operates under mild conditions.Substrate-dependent efficiency and selectivity; may require enzyme engineering for high ee.Moderate enantioselectivity for N-methylated analogues.

Experimental Protocol: Asymmetric Hydrogenation of a β-Keto-γ-Lactam

This protocol is representative of the key stereochemistry-defining step in the synthesis of the fluoroquinolone intermediate.

Objective: To perform the asymmetric hydrogenation of a β-keto-γ-lactam to the corresponding β-hydroxy amide with high diastereoselectivity and enantioselectivity.

Materials:

  • β-Keto-γ-lactam substrate

  • DM-SEGPHOS-Ru(II) complex (catalyst)

  • Methanol (solvent)

  • Hydrogen gas (high pressure)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, charge the high-pressure reactor with the β-keto-γ-lactam substrate and the DM-SEGPHOS-Ru(II) catalyst (typically 0.01 to 1 mol%).

  • Solvent Addition: Add degassed methanol to the reactor.

  • Reaction Setup: Seal the reactor and remove it from the glovebox.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm) and heat to the appropriate temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization to enhance the diastereomeric and enantiomeric purity.

  • Analysis: Determine the diastereomeric excess (de) and enantiomeric excess (ee) of the purified product using chiral HPLC and NMR spectroscopy.

G cluster_workflow Experimental Workflow Start Reactor Charging (Substrate + Catalyst) in Glovebox Solvent Add Degassed Methanol Start->Solvent Seal Seal Reactor Solvent->Seal Hydrogenate Pressurize with H2 & Heat Seal->Hydrogenate Monitor Monitor Progress (HPLC/TLC) Hydrogenate->Monitor Workup Cool, Vent, & Concentrate Monitor->Workup Purify Recrystallization Workup->Purify Analyze Determine de & ee (Chiral HPLC, NMR) Purify->Analyze

Caption: Experimental workflow for asymmetric hydrogenation.

Conclusion and Future Outlook

The stereoselective synthesis of molecules containing the this compound scaffold is a critical challenge, particularly in pharmaceutical development. The detailed case study of the fluoroquinolone intermediate synthesis highlights a powerful and well-validated strategy that combines catalytic asymmetric hydrogenation and a stereospecific SN2 reaction to achieve excellent control over multiple stereocenters.

While this method is highly effective, the exploration of alternative strategies such as organocatalytic aza-Michael additions and biocatalysis is crucial for advancing the field. These approaches offer the potential for more environmentally friendly and atom-economical syntheses. Future research should focus on developing catalysts (both chemical and biological) that can facilitate the direct, highly enantioselective addition of methylamine to α,β-unsaturated nitriles, which would represent a significant step forward in the efficient synthesis of this important class of chiral building blocks. For researchers in the field, the choice of synthetic route will depend on a careful consideration of factors including substrate scope, desired scale, cost, and environmental impact.

References

comparing the efficacy of different catalysts for 3-(Methylamino)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3-(Methylamino)propanenitrile

This compound is a valuable bifunctional molecule serving as a key intermediate in the synthesis of a wide array of more complex chemical entities. Its structure, incorporating both a secondary amine and a nitrile group, allows for diverse chemical transformations, making it a crucial building block in the pharmaceutical and agrochemical industries. For instance, it is a precursor in the synthesis of various nitrogen-containing heterocycles and can be elaborated into molecules with significant biological activity. The efficient and selective synthesis of this compound is therefore a topic of considerable interest to researchers and professionals in drug development and chemical synthesis.

The primary and most direct route to this compound is the aza-Michael addition of methylamine to acrylonitrile. This reaction, while seemingly straightforward, is often subject to challenges such as the formation of the bis-adduct, 3,3'-(methylimino)bis(propanenitrile), and the need for efficient catalyst systems that are both active and easily separable from the reaction mixture. This guide provides an in-depth comparison of the efficacy of different catalytic systems for this important transformation, with a focus on providing actionable experimental data and insights to guide catalyst selection.

The Foundational Reaction: Aza-Michael Addition

The synthesis of this compound via the aza-Michael addition involves the nucleophilic attack of methylamine on the β-carbon of the electron-deficient alkene in acrylonitrile. The general reaction scheme is depicted below:

The choice of catalyst for this reaction plays a pivotal role in determining the reaction rate, selectivity for the desired mono-adduct, and the overall sustainability of the process. This guide will explore the performance of various catalysts, from simple base catalysis to the use of sophisticated heterogeneous systems.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst for the synthesis of this compound is judged by several key performance indicators:

  • Yield (%) : The amount of desired product obtained relative to the theoretical maximum.

  • Selectivity (%) : The proportion of the desired mono-adduct formed compared to side products, primarily the bis-adduct.

  • Reaction Time (h) : The time required to achieve a satisfactory conversion of the starting materials.

  • Reaction Conditions : The temperature, pressure, and solvent system employed.

  • Catalyst Reusability : The ability of the catalyst to be recovered and reused without significant loss of activity, a key consideration for sustainable processes.

Uncatalyzed Reaction: A Baseline for Comparison
Heterogeneous Catalysts: The Green Chemistry Approach

The shift towards more sustainable chemical manufacturing has propelled the investigation of heterogeneous catalysts for the synthesis of this compound. These catalysts, being in a different phase from the reactants, offer significant advantages in terms of easy separation, recovery, and reusability, thereby minimizing waste and simplifying product purification.

Zeolites are crystalline aluminosilicates with a well-defined porous structure and tunable acidity, making them attractive candidates for catalysis. Their microporous nature can also impart shape selectivity, potentially favoring the formation of the desired mono-adduct. A US patent discloses a process for preparing 3-aminopropionitriles using heterogeneous catalysts, including acidic zeolites and a range of metal oxides such as those of titanium, zirconium, vanadium, niobium, and chromium.[1]

A study on the aza-Michael addition of various amines to methyl acrylate using a copper-exchanged ZSM-5 zeolite (Cu-ZSM-5) reported excellent yields and high chemoselectivity under solvent-free conditions at room temperature.[2] While this study did not use acrylonitrile as the Michael acceptor, the high efficiency of the Cu-ZSM-5 catalyst in promoting the aza-Michael addition suggests its potential applicability to the synthesis of this compound. The proposed mechanism involves the activation of the Michael acceptor by the Lewis acidic sites within the zeolite framework.

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Methylamine Methylamine (Nucleophile) Zeolite Zeolite (e.g., Cu-ZSM-5) Lewis Acidic Sites Methylamine->Zeolite Interaction with Activated Acrylonitrile Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Zeolite Coordination to Lewis Acid Site (Activation of Alkene) Product This compound Zeolite->Product Product Formation and Desorption

Raney Nickel is a well-established hydrogenation catalyst, but its basic nature can also lend itself to catalyzing base-mediated reactions. While direct evidence for its use in the Michael addition to form this compound is sparse in the literature, it is a plausible candidate, particularly in a one-pot process involving the initial Michael addition followed by the reduction of the nitrile group.

Homogeneous Catalysts: Mechanistic Insights and High Activity

Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit high activity and selectivity due to their well-defined active sites. However, their separation from the product can be challenging.

Lewis acids can activate the acrylonitrile Michael acceptor by coordinating to the nitrile group, thereby enhancing its electrophilicity and accelerating the nucleophilic attack by methylamine. While specific studies on Lewis acid catalysis for this compound synthesis are limited, the general principle is well-established in organic synthesis. Similarly, Brønsted acids could potentially catalyze the reaction by protonating the acrylonitrile, although this is less common for aza-Michael additions.

In recent years, enzymes have emerged as powerful catalysts for a variety of organic transformations, offering high selectivity under mild reaction conditions. A study investigating the lipase-catalyzed Michael addition of primary and secondary amines to acrylonitrile demonstrated that several lipases could effectively catalyze the reaction, leading to shorter reaction times compared to the uncatalyzed process.[3] Although methylamine was not specifically tested in this study, the results suggest that biocatalysis could be a viable and green alternative for the synthesis of this compound.

Data Summary and Comparison

The following table summarizes the available data and key characteristics of the different catalytic approaches for the synthesis of β-aminonitriles, with a focus on applicability to this compound.

Catalyst SystemCatalyst ExampleSubstratesYield (%)Reaction Time (h)ConditionsKey AdvantagesKey DisadvantagesReference
Uncatalyzed Nonetert-Butylamine + AcrylonitrileQuantitativeNot specifiedNot specifiedSimple, no catalyst costPotentially slow, may require harsh conditionsInferred from related syntheses
Heterogeneous Acidic Zeolites, Metal OxidesAmines + α,β-unsaturated nitrilesHigh (not quantified for methylamine)Not specified40-200 °C, 1-350 barReusable, easy separation, greenMay require high temp/pressure[1]
Heterogeneous Cu-ZSM-5 ZeoliteVarious amines + Methyl acrylateExcellent (not quantified for acrylonitrile)ShortRoom temp, solvent-freeMild conditions, reusable, greenData not for target reaction[2]
Biocatalyst Lipases (e.g., Novozym 435)Various amines + AcrylonitrileGood (not quantified for methylamine)2-3Toluene, 250 rpmMild conditions, high selectivity, greenEnzyme cost and stability[3]

Experimental Protocols

Representative Protocol for Heterogeneous Catalysis (Conceptual)

This protocol is a conceptual representation based on the principles of heterogeneous catalysis for the aza-Michael addition, inspired by the work on zeolite-catalyzed reactions.[2]

Materials:

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Acrylonitrile

  • Activated heterogeneous catalyst (e.g., acidic zeolite or a supported metal oxide)

  • Anhydrous solvent (e.g., toluene or solvent-free)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Catalyst Activation: The heterogeneous catalyst is activated prior to use by heating under vacuum to remove adsorbed water and other impurities. The specific activation procedure will depend on the nature of the catalyst.

  • Reaction Setup: A round-bottom flask is charged with the activated catalyst and the solvent (if used). The flask is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Acrylonitrile is added to the flask, followed by the slow, dropwise addition of the methylamine solution at a controlled temperature (e.g., 0-10 °C) to manage the exothermicity of the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature) and monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting materials are consumed.

  • Catalyst Recovery: Upon completion of the reaction, the catalyst is separated from the reaction mixture by simple filtration. The recovered catalyst can be washed with a suitable solvent, dried, and stored for reuse.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation or chromatography to yield pure this compound.

G A Catalyst Activation (Heating under vacuum) B Reaction Setup (Catalyst + Solvent in flask) A->B C Reactant Addition (Acrylonitrile then Methylamine) B->C D Reaction Monitoring (Stirring at controlled temperature) C->D E Catalyst Separation (Filtration) D->E F Product Isolation (Solvent removal and purification) E->F G Recovered Catalyst (Wash, dry, and reuse) E->G

Conclusion and Future Outlook

The synthesis of this compound via the aza-Michael addition of methylamine to acrylonitrile can be effectively achieved through various catalytic methods. While the uncatalyzed reaction may proceed to a high yield, the use of catalysts can significantly enhance reaction rates and selectivity, particularly in a large-scale industrial setting.

Heterogeneous catalysts, such as zeolites and metal oxides, represent the most promising avenue for the development of sustainable and economically viable processes for the production of this compound. Their ease of separation and reusability align well with the principles of green chemistry. Future research in this area should focus on:

  • Direct Comparative Studies: A side-by-side comparison of the leading heterogeneous catalysts under standardized conditions to provide clear, quantitative data on their relative performance.

  • Catalyst Development: The design of novel heterogeneous catalysts with optimized acidity, porosity, and active site distribution to maximize selectivity for the mono-adduct and minimize side reactions.

  • Process Optimization: Detailed investigation into the effects of reaction parameters (temperature, pressure, solvent, reactant ratios) on the performance of the most promising catalysts to identify the optimal conditions for industrial-scale production.

  • Exploration of Biocatalysis: Further investigation into the use of enzymes, such as lipases or engineered "aza-Michaelases," could lead to highly selective and environmentally benign synthetic routes.

By focusing on these areas, the scientific community can continue to develop more efficient, selective, and sustainable methods for the synthesis of this important chemical intermediate, thereby supporting advancements in the pharmaceutical and agrochemical industries.

References

analysis of reaction kinetics for 3-(Methylamino)propanenitrile formation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to the Reaction Kinetics for the Formation of 3-(Methylamino)propanenitrile: A Comparative Analysis

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, safety, and economic viability. This guide provides a comprehensive analysis of the reaction kinetics for the formation of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries. While specific kinetic data for this reaction is not extensively published, this guide will draw upon established principles of Michael additions and cyanoethylation reactions to offer a comparative analysis of synthetic routes and a detailed protocol for kinetic investigation.

Introduction: The Significance of this compound

This compound (MAPN) is a bifunctional molecule featuring a secondary amine and a nitrile group. Its importance is highlighted by its role as a key building block in the synthesis of complex pharmaceutical compounds, including a stereoselective synthesis of a potent fluoroquinolone antibiotic. The efficiency of its synthesis directly impacts the overall yield and cost of the final active pharmaceutical ingredient. Therefore, a thorough understanding of the kinetics of its formation is essential for industrial-scale production.

The primary route to MAPN is the aza-Michael addition of methylamine to acrylonitrile. This reaction is an example of a conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.

Comparative Analysis of Synthetic Methodologies

The formation of this compound can be achieved through several methodologies, each with its own kinetic profile and practical considerations. Here, we compare the uncatalyzed reaction with various catalytic approaches.

Uncatalyzed Michael Addition

The direct reaction of methylamine with acrylonitrile without a catalyst is the most straightforward approach. The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine to the electron-deficient β-carbon of acrylonitrile.

Mechanistic Considerations: The reaction rate is dependent on the intrinsic nucleophilicity of methylamine and the electrophilicity of acrylonitrile. A potential side reaction is the addition of a second molecule of acrylonitrile to the newly formed secondary amine, resulting in the formation of 3,3'-(methylimino)bis(propanenitrile). This side reaction becomes more significant as the concentration of the primary product increases.

Kinetic Profile: While specific rate constants for the methylamine-acrylonitrile reaction are not readily available in the literature, studies on similar cyanoethylation reactions of amines suggest that the reaction is typically first-order with respect to both the amine and acrylonitrile, making it a second-order reaction overall. The reaction rate is influenced by solvent polarity and temperature.

Base-Catalyzed Synthesis

The Michael addition can be accelerated by the use of base catalysts.

Mechanistic Considerations: A base catalyst can deprotonate the amine, increasing its nucleophilicity. However, with a relatively strong nucleophile like methylamine, the primary role of a base catalyst may be to facilitate the proton transfer steps in the mechanism.

Acid-Catalyzed Synthesis

Acid catalysis is also a possibility, although less common for this specific transformation.

Mechanistic Considerations: An acid catalyst can protonate the nitrile group of acrylonitrile, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack. However, the acid will also protonate the methylamine, reducing its nucleophilicity. Therefore, a careful choice of acid and reaction conditions is crucial.

Heterogeneous Catalysis: A Greener Approach

The use of solid, reusable heterogeneous catalysts is a key area of development for more sustainable chemical processes.

Catalyst Options:

  • Zeolites and Metal Oxides: Materials like zeolites and various metal oxides (e.g., aluminum oxide) can serve as effective catalysts. Their porous structure can provide a high surface area for the reaction to occur, and their acidic or basic sites can facilitate the reaction.

  • Ion-Exchange Resins: Basic anion exchange resins can also be employed to catalyze the reaction.

Advantages: The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, leading to a more environmentally friendly and cost-effective process.

Quantitative Data Summary

Due to the lack of specific published kinetic data for the formation of this compound, this section provides a comparative summary based on general principles of Michael additions and related reactions.

Methodology Relative Rate Key Advantages Key Disadvantages Typical Conditions
Uncatalyzed ModerateSimple, no catalyst removal needed.May require higher temperatures or longer reaction times; potential for side reactions.Neat or in a polar aprotic solvent, 25-80°C.
Base-Catalyzed FastIncreased reaction rate.Catalyst removal required; potential for base-induced side reactions.Aprotic solvent with a catalytic amount of a non-nucleophilic base.
Acid-Catalyzed VariableMay enhance reaction with weakly nucleophilic amines.Methylamine protonation reduces its nucleophilicity; catalyst removal needed.Aprotic solvent with a catalytic amount of a Lewis or Brønsted acid.
Heterogeneous FastEasy catalyst separation and recycling; environmentally friendly.Catalyst deactivation may occur; mass transfer limitations can affect the rate.Batch or flow reactor with a solid catalyst, elevated temperatures may be needed.

Experimental Protocols

To facilitate further research and process optimization, we provide a detailed, step-by-step methodology for a kinetic analysis of the uncatalyzed formation of this compound.

Protocol: Kinetic Analysis by In-Situ FTIR Spectroscopy

Objective: To determine the reaction order and rate constant for the uncatalyzed reaction of methylamine and acrylonitrile.

Materials:

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Acrylonitrile (inhibitor-free)

  • Anhydrous solvent (e.g., acetonitrile or tetrahydrofuran)

  • Internal standard (e.g., a compound with a unique, non-interfering IR absorption)

  • ReactIR or similar in-situ FTIR spectrometer with a suitable probe

Procedure:

  • Preparation:

    • Ensure all glassware is dry.

    • Prepare stock solutions of methylamine, acrylonitrile, and the internal standard in the chosen solvent of known concentrations.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, add the solvent and the internal standard.

    • Start stirring and data collection with the in-situ FTIR probe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation of Reaction:

    • Inject a known volume of the methylamine stock solution into the reactor.

    • After a stable baseline is established, inject a known volume of the acrylonitrile stock solution to initiate the reaction.

  • Data Acquisition:

    • Monitor the reaction in real-time by collecting IR spectra at regular intervals (e.g., every 30 seconds).

    • Key IR peaks to monitor:

      • Disappearance of the C=C stretch of acrylonitrile (~1630 cm⁻¹).

      • Appearance of a C-N stretch of the product.

      • The peak of the internal standard should remain constant.

  • Data Analysis:

    • Plot the concentration of acrylonitrile (or the product) versus time. The concentration can be determined from the absorbance of its characteristic peak, calibrated against known standards.

    • Determine the initial rate of the reaction.

    • Repeat the experiment with varying initial concentrations of methylamine and acrylonitrile to determine the reaction order with respect to each reactant.

    • Calculate the rate constant (k) from the rate law.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product MeNH2 Methylamine (CH₃NH₂) Zwitterion Zwitterionic Intermediate MeNH2->Zwitterion Nucleophilic Attack Acn Acrylonitrile (CH₂=CHCN) Acn->Zwitterion MAPN This compound Zwitterion->MAPN Proton Transfer

Caption: Mechanism of the Michael addition of methylamine to acrylonitrile.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_run Reaction & Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions (Methylamine, Acrylonitrile, Internal Standard) C Add Solvent & Internal Standard to Reactor A->C B Set up Temperature-Controlled Reactor B->C D Equilibrate Temperature C->D E Inject Methylamine D->E F Initiate with Acrylonitrile E->F G Monitor with In-Situ FTIR F->G H Plot Concentration vs. Time G->H I Determine Reaction Order H->I J Calculate Rate Constant (k) I->J K Determine Activation Energy (Ea) J->K Repeat at different temperatures

Caption: Workflow for the kinetic analysis of this compound formation.

Conclusion and Future Directions

The formation of this compound via the Michael addition of methylamine to acrylonitrile is a fundamental reaction in organic synthesis with significant industrial applications. While a direct comparison of reaction kinetics is hampered by a lack of published data, this guide provides a framework for understanding the factors that influence the reaction rate and for conducting a thorough kinetic analysis.

Future research should focus on:

  • Generating and publishing kinetic data for the uncatalyzed and catalyzed reactions of methylamine with acrylonitrile.

  • Developing and optimizing novel heterogeneous catalysts to improve reaction efficiency and sustainability.

  • Exploring the use of flow chemistry for the continuous and safe production of this compound.

By systematically investigating the kinetics of this important reaction, researchers and drug development professionals can enhance process control, improve yields, and contribute to the development of more efficient and sustainable manufacturing processes.

A Comparative Environmental Impact Assessment of 3-(Methylamino)propanenitrile Synthesis: A Guide for Sustainable Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the synthesis of intermediates such as 3-(Methylamino)propanenitrile, a key building block for various active pharmaceutical ingredients (APIs), is coming under increasing scrutiny for its environmental footprint. This guide provides a comprehensive comparison of the conventional synthesis of this compound with emerging sustainable alternatives, offering experimental data and in-depth analysis to inform greener choices in drug development.

The Conventional Route: Michael Addition of Methylamine to Acrylonitrile

The industrial synthesis of this compound predominantly relies on the Michael addition, a well-established and efficient method for forming carbon-nitrogen bonds.[1] In this reaction, methylamine acts as a nucleophile, attacking the β-carbon of acrylonitrile, the Michael acceptor, to yield the desired product.[1]

Environmental Concerns of the Michael Addition Pathway

While effective, the traditional Michael addition pathway presents several environmental and safety challenges.[1] The primary concern lies with the high toxicity and volatility of a key reactant, acrylonitrile. Classified as a probable human carcinogen by the U.S. Environmental Protection Agency, acrylonitrile exposure can lead to a range of adverse health effects. Its production is also energy-intensive and contributes to greenhouse gas emissions.

The reaction itself, while often high-yielding, can generate significant waste streams. These may include unreacted starting materials, byproducts from side reactions, and solvents used for the reaction and subsequent purification steps. The overall "E-factor" (Environmental Factor), which is the mass ratio of waste to the desired product, for such processes in the fine chemical industry can be substantial.

Typical Industrial Protocol for Michael Addition

A common industrial approach involves the continuous reaction of methylamine and acrylonitrile over a heterogeneous catalyst.

Experimental Protocol:

  • Reactor Setup: A continuous stirred-tank reactor or a tubular reactor is typically employed. The reactor is packed with a heterogeneous catalyst, such as acidic zeolites or oxides of titanium, zirconium, or vanadium.[1]

  • Reaction Conditions: The reaction is generally conducted at temperatures ranging from 40°C to 200°C, with a preferred range of 80°C to 160°C.[1] The pressure is maintained between 1 and 350 bar, with a preferred range of 1 to 150 bar when using primary amines like methylamine.[1]

  • Reactant Feed: Methylamine and acrylonitrile are fed into the reactor in a controlled molar ratio. An excess of the amine may be used to drive the reaction to completion and minimize side reactions.[1]

  • Solvent: The reaction can be performed without a solvent, which is a significant advantage in terms of waste reduction.[1] However, in some cases, an inert solvent like an ether or a hydrocarbon may be used.[1]

  • Purification: The product stream is typically purified by distillation to separate the this compound from unreacted starting materials and any byproducts.

Greener Alternatives to the Michael Addition

The drive towards sustainable chemistry has spurred the exploration of alternative synthetic routes for β-aminonitriles that mitigate the environmental impact of the traditional Michael addition.

Biocatalytic Synthesis: The Enzymatic Approach

Biocatalysis offers a promising green alternative, utilizing enzymes to catalyze reactions under mild conditions. For the synthesis of β-aminonitriles, nitrile-hydrolyzing enzymes like nitrilases and nitrile hydratases are of particular interest.[2] These enzymes can be employed in the enantioselective synthesis of chiral β-amino acids and amides from β-aminonitriles.[2]

While direct enzymatic synthesis of this compound is not yet widely reported, the enzymatic hydrolysis of related β-aminonitriles demonstrates the potential of biocatalysis in this area.[2] This approach offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of water as a solvent, which significantly reduces the environmental footprint.

Conceptual Biocatalytic Workflow:

Caption: Conceptual workflow for biocatalytic synthesis of β-amino acids/amides.

Solvent-Free Synthesis and Alternative Solvents

Another avenue for greening the synthesis of aminonitriles is the elimination or replacement of hazardous organic solvents.

Solvent-Free Synthesis: As mentioned in the industrial protocol for the Michael addition, the reaction can be conducted without a solvent, which is a significant step towards a greener process.[1] This approach, where feasible, dramatically reduces the amount of solvent waste generated.

Alternative Solvents: When a solvent is necessary, the use of greener alternatives is encouraged. Research has shown that reactions like the Strecker synthesis of α-aminonitriles can be efficiently carried out in water, a benign and abundant solvent. While not a direct analogue for β-aminonitrile synthesis via Michael addition, it highlights a promising area of research. Ionic liquids are also being explored as recyclable reaction media that can enhance reaction rates and selectivity.

One-Pot Syntheses from Alternative Feedstocks

Developing one-pot syntheses from readily available and potentially renewable feedstocks is a key goal of green chemistry. For aminonitriles, the Strecker reaction, a one-pot, three-component reaction between an aldehyde, an amine, and a cyanide source, offers an atom-economical alternative to multi-step syntheses. While traditionally used for α-aminonitriles, modifications and alternative starting materials could potentially be adapted for β-aminonitrile synthesis.

Illustrative One-Pot Strecker Synthesis Workflow:

One-Pot Strecker Synthesis Aldehyde Aldehyde Catalyst Catalyst (e.g., In in H2O) Aldehyde->Catalyst Amine Amine Amine->Catalyst Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Catalyst Product α-Aminonitrile Catalyst->Product One-Pot Reaction

Caption: A generalized workflow for a one-pot Strecker synthesis of α-aminonitriles.

Comparative Analysis of Environmental Impact

To provide a clearer picture of the environmental performance of these different synthetic approaches, we can compare them using established green chemistry metrics.

Synthesis RouteKey AdvantagesKey DisadvantagesEstimated E-Factor
Traditional Michael Addition High yield, well-established process.Use of toxic acrylonitrile, potential for significant waste generation.5 - 20
Biocatalytic Synthesis Mild reaction conditions, high selectivity, use of water as a solvent.Enzyme stability and cost, may require genetic engineering for specific substrates.Potentially < 5 (excluding enzyme production)
Solvent-Free Michael Addition Drastically reduces solvent waste.May not be suitable for all substrates, potential for increased viscosity and mixing issues.< 5
Michael Addition in Green Solvents Reduces use of hazardous solvents.Green solvents may be more expensive and require energy for recycling.5 - 15

Note: The E-factors are estimates and can vary significantly depending on the specific process conditions, yield, and efficiency of solvent and catalyst recycling.

Conclusion and Future Outlook

The synthesis of this compound via the traditional Michael addition of methylamine to acrylonitrile, while industrially established, carries a significant environmental burden, primarily due to the hazardous nature of acrylonitrile. The future of sustainable drug development hinges on the adoption of greener alternatives.

Biocatalysis, solvent-free synthesis, and the use of environmentally benign solvents present the most promising avenues for reducing the environmental impact of this compound production. While direct, industrially scalable green alternatives for this specific molecule are still under development, the principles and successes demonstrated in related aminonitrile syntheses provide a clear roadmap.

For researchers and drug development professionals, the key takeaway is the importance of considering the entire lifecycle of a synthetic process. By prioritizing routes that minimize the use of hazardous materials, reduce waste, and operate under milder conditions, the pharmaceutical industry can move towards a more sustainable future. Continued research into novel catalytic systems, including enzymatic and heterogeneous catalysts, will be crucial in developing economically viable and environmentally sound methods for the synthesis of essential building blocks like this compound.

References

A Senior Application Scientist's Guide to the Synthesis of 3-(Methylamino)propanenitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, cost, and safety. This guide provides an in-depth technical comparison of the primary synthetic methodologies for producing 3-(Methylamino)propanenitrile, a valuable building block in the synthesis of numerous pharmaceuticals. We will dissect the widely-used Michael addition (cyanoethylation) and explore the viability of alternative routes, including reductive amination and nucleophilic substitution.

Part 1: The Industrial Workhorse - Michael Addition (Cyanoethylation)

The reaction of methylamine with acrylonitrile, a classic example of a Michael addition or cyanoethylation, stands as the most established and commercially practiced route to this compound.[1] The underlying principle involves the nucleophilic attack of methylamine on the β-carbon of the electron-deficient acrylonitrile.

Mechanism and Causality of Experimental Choices

The reaction is typically base-catalyzed, with the catalyst serving to deprotonate the amine, increasing its nucleophilicity.[2] While strong bases can be used, milder bases like piperidine are often employed to minimize side reactions, such as the polymerization of acrylonitrile. The exothermicity of the reaction necessitates careful temperature control to prevent runaway reactions and ensure selectivity.[3]

Diagram of the Michael Addition Pathway

Caption: Michael addition of methylamine to acrylonitrile.

Experimental Data & Yield Analysis

Published data and industrial practices indicate that this method can achieve high yields, often exceeding 85% after purification by fractional distillation.[4] The purity of the final product is typically high (>98%).[5][6][7]

ParameterValueReference
Typical Yield >85%[4]
Purity >98%[5][6][7]
Reaction Time 2-4 hours[4]
Temperature 0-5 °C (initial), then controlled[4]
Catalyst Piperidine (catalytic amount)[4]
Cost-Benefit Analysis

The economic viability of this route is a significant driver of its widespread use.

  • Starting Materials: Both methylamine and acrylonitrile are commodity chemicals with relatively low costs. As of late 2025, acrylonitrile prices are in the range of

    1.151.15-1.15−
    1.38/kg, while methylamine prices are approximately
    0.600.60-0.60−
    0.90/kg.[8][9]

  • Catalyst: Piperidine is also an inexpensive and readily available catalyst, with prices around $5-7/kg.[8][10][11][12][13]

  • Operational Costs: The primary operational cost is associated with the energy required for cooling to manage the exothermic reaction.

  • Capital Costs: The process can be run in standard reactors, though robust cooling systems are necessary.

The high yields and low cost of raw materials make the Michael addition a highly cost-effective method for large-scale industrial production.

Safety & Environmental Considerations

This route is not without its significant drawbacks in terms of safety and environmental impact.

  • Hazardous Reactants: Acrylonitrile is a highly toxic, flammable, and carcinogenic compound.[14] Methylamine is also a flammable and corrosive gas.

  • Waste Generation: The production of acrylonitrile itself has a considerable environmental footprint, with the potential for greenhouse gas emissions and the generation of hazardous byproducts like hydrogen cyanide and acetonitrile.[4][15][16] The cyanoethylation reaction can also produce side products, such as 3,3'-(methylimino)bis(propanenitrile), which need to be separated and managed.[1]

  • Greener Alternatives: Research is ongoing into the use of heterogeneous catalysts, such as zeolites and metal oxides, to simplify catalyst removal and potentially improve selectivity.[4]

Detailed Experimental Protocol: Michael Addition
  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is charged with a solution of methylamine in a suitable solvent (e.g., ethanol or water).

  • Catalyst Addition: A catalytic amount of piperidine is added to the methylamine solution.

  • Cooling: The reactor is cooled to 0-5 °C using a circulating chiller.

  • Acrylonitrile Addition: Acrylonitrile is added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature for 2-4 hours.

  • Workup: The reaction mixture is neutralized, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum to yield this compound as a colorless liquid.

Part 2: Exploring Greener Pastures - Reductive Amination

Reductive amination offers a conceptually attractive alternative, potentially avoiding the direct use of acrylonitrile. A plausible route would involve the reaction of a 3-oxopropanenitrile precursor with methylamine to form an intermediate imine, which is then reduced to the desired product.[17]

Mechanism and Potential Pathways

The reaction proceeds in two steps: the formation of an enamine/iminium ion intermediate followed by its reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity for reducing imines in the presence of carbonyls.[18]

Diagram of a Reductive Amination Pathway

Reductive Amination oxo 3-Oxopropanenitrile imine Iminium Intermediate oxo->imine methylamine Methylamine methylamine->imine Condensation product This compound imine->product reductant Reducing Agent (e.g., NaBH₃CN) reductant->product Reduction

Caption: Conceptual reductive amination route.

Experimental Data & Yield Analysis
ParameterEstimated ValueReference
Typical Yield 60-90% (estimated)[3]
Purity Variable, dependent on purificationN/A
Reaction Time 12-24 hours (estimated)[18]
Temperature Room temperature to mild heating[18]
Reagents 3-Oxopropanenitrile, Methylamine, NaBH₃CN[12]
Cost-Benefit Analysis
  • Starting Materials: The cost of 3-oxopropanenitrile is significantly higher than that of acrylonitrile, making this route less economically viable for bulk production.

  • Reagents: Sodium cyanoborohydride is a relatively expensive reducing agent, with prices ranging from approximately $800 to over $3,000 per kilogram depending on the supplier and grade.[4][15][16][19]

  • Operational Costs: The reaction is typically run at or near room temperature, so energy costs are lower than for the Michael addition. However, the cost of the reducing agent is a major factor.

From a cost perspective, this route is unlikely to be competitive with the Michael addition for large-scale synthesis but could be a viable option for laboratory-scale synthesis of specific analogs where the starting materials are readily available.

Safety & Environmental Considerations
  • Hazardous Reagents: Sodium cyanoborohydride is toxic and must be handled with care. The reaction can also generate toxic cyanide byproducts, especially under acidic conditions.

  • Waste Generation: The use of a stoichiometric reducing agent generates significant waste that requires proper disposal.

  • Advantages: This route avoids the direct handling of highly toxic acrylonitrile.

Conceptual Experimental Protocol: Reductive Amination
  • Reaction Setup: A round-bottom flask is charged with 3-oxopropanenitrile and a solution of methylamine in a suitable solvent like methanol.

  • pH Adjustment: The pH of the mixture is adjusted to ~6-7 with acetic acid.

  • Reducing Agent Addition: Sodium cyanoborohydride is added portion-wise to the stirred solution.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours.

  • Workup: The reaction is quenched, and the solvent is removed. The product is extracted and purified by chromatography.

Part 3: An Alternative Nucleophilic Approach - Substitution Reaction

A third potential route involves the nucleophilic substitution of a 3-halopropanenitrile with methylamine. This SN2 reaction would directly yield the desired product.

Mechanism and Feasibility

The reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile, displacing the halide leaving group. The feasibility of this reaction is high, given the good leaving group ability of halides and the nucleophilicity of methylamine.

Diagram of the Nucleophilic Substitution Pathway

Nucleophilic Substitution halonitrile 3-Halopropanenitrile (X-CH₂CH₂CN) product This compound halonitrile->product byproduct HX halonitrile->byproduct methylamine Methylamine methylamine->halonitrile SN2 Attack

Caption: Nucleophilic substitution route.

Experimental Data & Yield Analysis

While specific data for the reaction with methylamine is sparse, nucleophilic substitutions on similar substrates are common. A high yield can be anticipated, particularly if the reaction is carried out under optimized conditions.

ParameterEstimated ValueReference
Typical Yield 70-95% (estimated)[5][20]
Purity Dependent on purificationN/A
Reaction Time 4-12 hours (estimated)N/A
Temperature Room temperature to moderate heatingN/A
Reagents 3-Chloropropanenitrile, Methylamine[21][22]
Cost-Benefit Analysis
  • Starting Materials: 3-Chloropropanenitrile is more expensive than acrylonitrile, with prices in the range of

    300300-300−
    400 for 500mL.[10][22] This significantly impacts the overall cost of the synthesis.

  • Operational Costs: The reaction conditions are generally mild, leading to lower energy costs.

This route is likely to be more expensive than the Michael addition due to the higher cost of the starting halo-nitrile.

Safety & Environmental Considerations
  • Hazardous Reactants: 3-Halopropanenitriles are toxic and lachrymatory compounds that must be handled in a well-ventilated fume hood.[11]

  • Waste Generation: The reaction generates a halide salt as a byproduct, which is generally less hazardous than the byproducts of the other routes.

Conceptual Experimental Protocol: Nucleophilic Substitution
  • Reaction Setup: A pressure vessel is charged with 3-chloropropanenitrile and an excess of a solution of methylamine in a polar aprotic solvent like acetonitrile.

  • Reaction: The vessel is sealed and heated to a moderate temperature (e.g., 50-80 °C) for several hours.

  • Workup: After cooling, the reaction mixture is filtered to remove the methylammonium chloride byproduct.

  • Purification: The solvent is removed, and the product is purified by distillation or chromatography.

Part 4: Comparative Summary and Conclusion

FeatureMichael Addition (Cyanoethylation)Reductive AminationNucleophilic Substitution
Starting Materials Cost LowHighMedium-High
Reagent Cost LowHighLow
Yield High (>85%)Moderate to High (Est.)High (Est.)
Safety Concerns High (Acrylonitrile)Moderate (NaBH₃CN, Cyanide)Moderate (Halo-nitrile)
Environmental Impact High (Acrylonitrile production, byproducts)Moderate (Stoichiometric reductant waste)Low to Moderate (Halide salt waste)
Scalability ExcellentPoor to ModerateModerate

The Michael addition of methylamine to acrylonitrile remains the most economically viable and scalable route for the industrial production of this compound. Its high yields and the low cost of starting materials are significant advantages. However, the extreme toxicity and environmental hazards associated with acrylonitrile necessitate stringent safety protocols and waste management strategies.

For laboratory-scale synthesis, particularly where the avoidance of acrylonitrile is a priority, both reductive amination and nucleophilic substitution present as feasible, albeit more expensive, alternatives. The choice between these two would depend on the availability and cost of the respective starting materials.

As the chemical industry continues to move towards greener and safer processes, further research into heterogeneous catalysts for the Michael addition and the development of more cost-effective and environmentally benign reductive amination and nucleophilic substitution methods will be crucial.

References

A Senior Application Scientist's Guide to Validating the Structure of 3-(Methylamino)propanenitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and process development scientists, 3-(methylamino)propanenitrile is a valuable and versatile building block. Its dual functionality, featuring both a nucleophilic secondary amine and an electrophilic nitrile, makes it a key intermediate in the synthesis of various pharmaceuticals, including inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and fluoroquinolone antibiotics.[1][2] However, the very reactivity that makes this molecule useful also presents a significant challenge: ensuring the fidelity of its reaction products. The potential for side reactions, isomer formation, or incomplete conversion necessitates a robust, multi-faceted analytical strategy to unambiguously validate the structure of its derivatives.

This guide provides a logical, field-proven workflow for the structural elucidation of molecules derived from this compound. We will move beyond a simple listing of techniques to explain the causality behind our analytical choices, presenting an integrated, self-validating system for generating trustworthy and reproducible results.

Part 1: The Foundational Screen — Rapid Confirmation of Functional Group and Skeleton Integrity

The first step after any reaction work-up is to answer two fundamental questions: "Are the key functional groups I expect present?" and "Is the basic carbon-hydrogen framework intact?" For this, we employ a combination of Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy as our primary screen.

Infrared (IR) Spectroscopy: The Functional Group Litmus Test

IR spectroscopy is an indispensable first-pass technique. It is rapid, requires minimal sample preparation, and provides immediate, qualitative evidence of key bond vibrations. For a derivative of this compound, the two most critical signals are the nitrile and the amine.

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity band in the 2240-2260 cm⁻¹ region is a hallmark of a saturated nitrile group.[1][3] Its presence is strong initial evidence of success. Conversely, its absence is an immediate red flag, suggesting the nitrile may have been hydrolyzed or otherwise transformed.

  • Amine (N-H) Stretch: A secondary amine (N-H) will typically show a single, sharp peak of weak to medium intensity in the 3300-3500 cm⁻¹ range.[1] This confirms the integrity of the methylamino moiety.

NMR Spectroscopy: The Definitive Structural Blueprint

While IR confirms functional groups, NMR spectroscopy maps the precise connectivity of the molecule's skeleton. For any derivative of this compound, a combination of ¹H and ¹³C NMR is non-negotiable for structural confirmation.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For the core this compound backbone, we expect to see:

    • A singlet for the methyl protons (N-CH₃).

    • Two triplets for the adjacent methylene groups (-CH₂-CH₂-).

    • A broad singlet for the amine proton (N-H), whose chemical shift is highly dependent on solvent and concentration.[1]

  • ¹³C NMR: Complements the proton data by showing all unique carbon environments. The nitrile carbon is particularly diagnostic, appearing in the characteristic range of 118-122 ppm .[1][3]

Experimental Protocol 1: Initial NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the purified reaction product. The choice can impact chemical shifts, particularly for the N-H proton.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, purified product into a clean NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently invert it several times or use a vortex mixer on a low setting until the sample is completely dissolved.

  • Analysis: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY or HSQC) following standard instrument procedures.

G cluster_workflow Workflow: Initial Structural Screening A Crude Reaction Product B Purification (e.g., Column Chromatography, Distillation) A->B C Isolate Purified Product B->C D FTIR Analysis C->D E NMR Analysis (¹H, ¹³C) C->E F C≡N and N-H bands present? D->F G Expected ¹H/¹³C shifts observed? E->G F->G Yes I Re-evaluate Reaction / Purification F->I No H Proceed to Mass & Purity Analysis G->H Yes G->I No

Caption: Initial screening workflow for reaction products.

Part 2: Unambiguous Identification — Confirming Mass and Purity

A correct NMR spectrum for a pure compound is compelling, but it doesn't guarantee the elemental composition or rule out co-eluting impurities of similar structure. For this, we turn to mass spectrometry, ideally coupled with a separation technique.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

HRMS is the gold standard for confirming the elemental composition of a new molecule. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, distinguishing it from other potential formulas that might have the same nominal mass.

  • Causality: Why HRMS over standard MS? A standard MS might give a molecular ion peak at m/z 84 for the parent compound this compound, but it cannot distinguish C₄H₈N₂ from other possibilities with the same nominal mass. HRMS provides an exact mass (e.g., 84.0687), which definitively corresponds only to C₄H₈N₂.[4]

Chromatography-Mass Spectrometry (GC-MS & LC-MS): The Purity Mandate

Injecting a sample directly into a mass spectrometer tells you what's in the mixture, but not how much of each component is present. Coupling chromatography with MS provides the necessary separation to assess purity and identify byproducts.

  • GC-MS: Ideal for volatile and thermally stable compounds. The electron ionization (EI) source provides reproducible fragmentation patterns that act as a "fingerprint" for library matching.

  • LC-MS: The workhorse for a broader range of compounds, including those that are less volatile or thermally sensitive. Electrospray ionization (ESI) is a "softer" technique that typically preserves the molecular ion, making it easier to confirm the mass of the target compound.[5]

The choice between GC-MS and LC-MS depends entirely on the physical properties of the reaction product.

Experimental Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Install a suitable capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17).

    • Set a temperature program that starts below the solvent's boiling point and ramps up to a temperature sufficient to elute the compound without causing thermal degradation. A typical ramp might be 50°C (hold 2 min) to 250°C at 10°C/min.

    • Set the injector and transfer line temperatures appropriately (e.g., 250°C).

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Acquisition: Acquire data in full scan mode to see all ions. The resulting total ion chromatogram (TIC) will show peaks for each separated component.

  • Analysis: Integrate the peaks in the TIC to determine the relative percentage of the main product and any impurities. Analyze the mass spectrum of each peak to identify the components.

Part 3: An Integrated Comparison of Analytical Techniques

The key to efficient and accurate structural validation is knowing which technique to apply to answer which specific question. The following table compares the primary methods discussed.

Analytical Question Primary Technique Alternative/Confirmatory Key Strengths Limitations
Functional Groups Present? FTIR Spectroscopy¹³C NMR SpectroscopyRapid, low cost, excellent for key functional groups (C≡N, N-H, C=O).Provides no connectivity data; insensitive to subtle structural changes.
C-H Skeleton & Connectivity? ¹H & ¹³C NMR2D NMR (COSY, HSQC)Provides an unambiguous map of the molecular skeleton and proton environments.Requires a pure sample; larger sample quantity needed; slower acquisition.
Nominal Molecular Weight? GC-MS / LC-MSDirect Infusion MSConfirms molecular weight and provides purity information simultaneously.Nominal mass is not sufficient for definitive formula confirmation.
Elemental Composition? High-Resolution MS (HRMS)Elemental AnalysisProvides a highly accurate mass measurement to confirm the exact molecular formula.Does not provide purity data; requires a relatively clean sample.
Is the Sample Pure? GC-MS / LC-MSHPLC-UV, ¹H NMRSeparates components to provide a quantitative measure of purity.Peak purity is not guaranteed; co-eluting species can be missed.
What are the Byproducts? GC-MS / LC-MSPreparative HPLC + NMRSeparates and provides mass spectra of impurities for identification.Identification can be challenging without authentic standards.

Part 4: The Unified Validation Workflow

G cluster_workflow Unified Structural Validation Workflow A Purified Reaction Product B Step 1: Foundational Screen A->B C FTIR: C≡N, N-H Present? B->C D ¹H/¹³C NMR: Correct Skeleton? C->D L FAIL: Re-purify / Re-synthesize C->L No E Step 2: Purity & MW Check D->E Data Consistent D->L No F GC/LC-MS Analysis E->F G Purity >95%? Correct MW Ion? F->G H Step 3: Final Confirmation G->H Yes G->L No I HRMS Analysis H->I J Formula Match? I->J K Structure Validated J->K Yes J->L No

Caption: A comprehensive workflow for structural validation.

By systematically integrating these techniques, researchers can build a powerful, self-validating case for the structure of their target molecule. This rigorous approach minimizes ambiguity, ensures data integrity, and provides the high level of confidence required for publication, patent filings, and advancement in drug development pipelines.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For research, discovery, and development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of responsible science, ensuring the safety of our colleagues and the preservation of our environment. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of 3-(Methylamino)propanenitrile (CAS No. 693-05-0), a versatile intermediate in pharmaceutical and agrochemical synthesis.

Understanding the Hazard Profile: Why We Handle with Care

Before any disposal protocol can be established, a thorough understanding of the compound's inherent risks is paramount. This compound is not a benign substance; its hazard profile necessitates a cautious and informed approach.

Primary Hazards:

  • Toxicity: It is classified as harmful if it comes into contact with skin or is inhaled. Acute toxicity through dermal and inhalation routes is a primary concern.

  • Irritation: The compound is known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation may lead to irritation of the respiratory tract.[1]

The causality behind these hazards lies in its chemical structure: an aliphatic nitrile with a secondary amine. Amines can be corrosive and irritating, while nitriles can have toxicological effects. The combination of these functional groups demands robust safety measures during handling and disposal.

Regulatory Framework: Navigating EPA and OSHA Guidelines

The disposal of any chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling such chemicals.[1][3][4]

RCRA Waste Characterization

This compound is not a specifically "listed" hazardous waste on the EPA's F, K, P, or U lists.[5][6] Therefore, its classification as hazardous waste depends on whether it exhibits one of the four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5][6][7][8]

  • Ignitability (D001): A liquid waste is considered ignitable if its flash point is below 60°C (140°F).[6][8] Data for this compound is conflicting; one source reports a flash point of 63.1°C (145.6°F), while another indicates 113°C (235.4°F). Given that 63.1°C is just above the regulatory threshold, and the potential for impurities to lower the flash point, a conservative approach is warranted. It is best practice to manage this waste as potentially ignitable.

  • Reactivity (D003): This applies to unstable wastes that can undergo violent change or react with water to create toxic gases.[5][7] There is no evidence to suggest this compound meets this characteristic under normal conditions.

  • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[9] While the compound is known to be harmful, without specific TCLP data, it cannot be definitively assigned a toxicity waste code.

RCRA Characteristic Regulatory Threshold This compound Data Assigned Waste Code (Precautionary)
Ignitability Flash Point < 60°C (140°F)[6][8]63.1°C - 113°CD001
Corrosivity Aqueous pH ≤ 2 or ≥ 12.5[5][8]Basic (amine); specific pH not availableD002 (pending waste stream analysis)
Reactivity Unstable, water-reactive, cyanide/sulfide bearing[5][7]No data to support this characteristicN/A
Toxicity Exceeds TCLP limits for specific contaminants[9]No TCLP data availableN/A

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound waste, from the point of generation to final removal.

Diagram: Waste Handling Workflow

G cluster_0 At the Bench cluster_1 Waste Accumulation Area cluster_2 EHS Management A Generation of Waste (e.g., reaction quench, contaminated items) B Segregate Waste: - Liquid Waste - Contaminated Solid Waste A->B C Containerize Liquid Waste in compatible, labeled container B->C Liquids D Containerize Solid Waste in separate, labeled container B->D Solids E Store in designated Satellite Accumulation Area (SAA) C->E D->E F EHS Pickup and Consolidation E->F Full or >90 days G Final Disposal via licensed hazardous waste vendor (Incineration) F->G

Caption: Workflow for this compound waste from generation to disposal.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear:

  • Gloves: Nitrile gloves are required. For extensive handling or spill cleanup, double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.

  • Lab Coat: A flame-resistant lab coat provides necessary body protection.

Step 2: Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled hazardous waste container.

    • Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with amines and nitriles.

    • Labeling: The label must clearly state "Hazardous Waste," list all chemical constituents by percentage (including solvents), and display the appropriate hazard warnings (e.g., "Ignitable," "Toxic").

  • Contaminated Solid Waste: Any items grossly contaminated, such as pipette tips, gloves, or absorbent pads, must be collected separately.

    • Place these items in a designated, lined solid waste container or a heavy-duty plastic bag.

    • Label the container or bag as "Hazardous Waste" with a description of the contents.

Step 3: Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.

  • The storage area must be well-ventilated.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store away from incompatible materials, particularly strong acids and oxidizing agents.

Step 4: Final Disposal

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system .[6] This ensures the complete destruction of the toxic organic compound and scrubs harmful combustion byproducts like oxides of nitrogen.

Emergency Procedures: Spill Management

Minor spills can be managed by trained laboratory personnel, while major spills require immediate evacuation and professional response.

Diagram: Spill Response Decision Tree

G Start Spill Occurs IsSafe Is the spill large? Is anyone injured? Are you trained to respond? Start->IsSafe Evacuate Evacuate Area Alert others Call EHS/Emergency Response IsSafe->Evacuate Yes DonPPE Don appropriate PPE (double gloves, goggles, lab coat) IsSafe->DonPPE No Report Report incident to supervisor/EHS Evacuate->Report Contain Contain the spill (use absorbent dikes) DonPPE->Contain Neutralize Neutralize with weak acid (e.g., Citric Acid solution) Contain->Neutralize Absorb Absorb neutralized residue (use inert absorbent like vermiculite) Neutralize->Absorb Collect Collect waste into a labeled hazardous waste container Absorb->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Decontaminate->Report

Caption: Decision-making process for responding to a this compound spill.

Protocol for Minor Spills (< 100 mL):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ventilation: Ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.

  • Don PPE: Wear double nitrile gloves, chemical safety goggles, and a lab coat.

  • Containment: Create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or cat litter.[10]

  • Neutralization: Because this is a basic amine compound, prepare a weak acid solution (e.g., 5% citric acid) to neutralize the spill.[11][12]

    • CAUTION: Apply the neutralizing agent slowly from the edges of the spill inward. The neutralization reaction may generate heat. Avoid using strong acids.

    • Use pH paper to test the mixture until it is in a neutral range (pH 6-8).

  • Absorption: Once neutralized, absorb the liquid with an inert material.

  • Collection: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials (including gloves) as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department as per your institution's policy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylamino)propanenitrile
Reactant of Route 2
3-(Methylamino)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.